molecular formula C11H14O2 B1304911 3-(2,6-Dimethoxyphenyl)-1-propene CAS No. 3698-35-9

3-(2,6-Dimethoxyphenyl)-1-propene

Cat. No.: B1304911
CAS No.: 3698-35-9
M. Wt: 178.23 g/mol
InChI Key: FQXWJEKXPIMZAP-UHFFFAOYSA-N
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Description

3-(2,6-Dimethoxyphenyl)-1-propene is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,6-Dimethoxyphenyl)-1-propene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,6-Dimethoxyphenyl)-1-propene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethoxy-2-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-6-9-10(12-2)7-5-8-11(9)13-3/h4-5,7-8H,1,6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXWJEKXPIMZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190469
Record name Benzene, 1,3-dimethoxy-2-(2-propenyl)-
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3698-35-9
Record name 1,3-Dimethoxy-2-(2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3698-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-dimethoxy-2-(2-propenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003698359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-dimethoxy-2-(2-propenyl)-
Source EPA DSSTox
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Foundational & Exploratory

"3-(2,6-Dimethoxyphenyl)-1-propene" chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical monograph provides an in-depth analysis of 3-(2,6-Dimethoxyphenyl)-1-propene , a specialized allylbenzene derivative characterized by significant steric and electronic effects due to the flanking methoxy groups.[1][2]

Synthesis, Reactivity, and Physicochemical Profiling

Executive Summary & Molecular Architecture

3-(2,6-Dimethoxyphenyl)-1-propene (commonly 1-Allyl-2,6-dimethoxybenzene ) is a structural isomer of the natural product methyl eugenol, distinguished by the unique 2,6-substitution pattern of the methoxy groups relative to the allyl chain.[1][2]

Unlike its 3,4-dimethoxy counterparts (e.g., methyleugenol), this molecule features a "Molecular Cleft" : the allyl group is sterically shielded by two ortho-methoxy substituents.[1][2] This architecture creates a unique electronic environment where the


-system of the benzene ring is electron-rich (nucleophilic), yet the benzylic position is sterically crowded, influencing metabolic stability and reagent approach vectors.
Physicochemical Profile
PropertyValueNotes
Molecular Formula

Molecular Weight 178.23 g/mol
LogP (Calc) 2.60Moderate lipophilicity; BBB permeable
Boiling Point ~255°C (est)High boiling liquid
Density 1.03 g/mLDenser than water
Electronic Character Electron-Rich AreneActivated towards EAS at C3/C5
Steric Parameter High (Benzylic)Flanking -OMe groups inhibit benzylic oxidation

Synthetic Pathways: The "Directed Metalation" Protocol

While classical Claisen rearrangements are common for allylbenzenes, the 2,6-dimethoxy pattern is most efficiently accessed via Directed Ortho Metalation (DoM) .[2] This method is superior to Friedel-Crafts allylation, which suffers from poly-alkylation and poor regioselectivity.[1][2]

Protocol: C2-Lithiation of 1,3-Dimethoxybenzene

This protocol exploits the "Super-Acidifying" effect of the two methoxy groups on the C2-proton.[1]

Reagents:

  • 1,3-Dimethoxybenzene (Resorcinol dimethyl ether)[1][2]

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)[1][2]

  • Allyl Bromide (freshly distilled)[1][2]

  • THF (anhydrous)[1][2]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask under Argon flow. Charge with anhydrous THF and 1,3-dimethoxybenzene (1.0 eq).[1][2]

  • Cryogenic Lithiation: Cool the solution to -78°C (dry ice/acetone).

  • Metalation: Add n-BuLi (1.1 eq) dropwise over 20 minutes.

    • Expert Insight: The solution will turn a pale yellow/white suspension. The C2-lithio species is stabilized by chelation with the two methoxy oxygens.[1]

    • Self-Validation Check: Remove a 0.1 mL aliquot, quench with

      
      , and run crude NMR.[2] Disappearance of the triplet at 
      
      
      
      6.5 ppm (C2-H) confirms quantitative lithiation.[1]
  • Allylation: Add Allyl Bromide (1.2 eq) slowly. The reaction is extremely fast.

  • Warm-up: Allow the mixture to warm to room temperature over 2 hours.

  • Workup: Quench with saturated

    
    , extract with 
    
    
    
    , and purify via vacuum distillation.
Reaction Mechanism Visualization

The following diagram illustrates the regioselective lithiation driven by the chelating effect of the methoxy groups.

SynthesisPathway cluster_0 Validation Step Start 1,3-Dimethoxybenzene Inter 2-Lithio-1,3-dimethoxybenzene (Chelated Intermediate) Start->Inter n-BuLi, THF, -78°C (DoM at C2) Product 3-(2,6-Dimethoxyphenyl)-1-propene (Target) Inter->Product Allyl Bromide (SN2 Attack) D2O D2O Quench (NMR Check) Inter->D2O

Caption: Directed Ortho Metalation (DoM) pathway utilizing the cooperative directing effects of 1,3-methoxy substituents.

Chemical Reactivity & Functionalization

The chemical behavior of 3-(2,6-Dimethoxyphenyl)-1-propene is defined by the competition between the electron-rich aromatic ring and the reactive terminal alkene.[1]

A. Isomerization (The "Propenyl" Shift)

Under basic conditions (t-BuOK/DMSO) or Ruthenium catalysis, the terminal double bond migrates into conjugation with the aromatic ring.

  • Product: 1-(2,6-Dimethoxyphenyl)-1-propene (cis/trans mixture).[1][2]

  • Significance: The conjugated isomer is thermodynamically favored but sterically congested. The 2,6-methoxy groups force the propenyl chain to twist out of planarity, reducing the degree of conjugation compared to 3,4-dimethoxy analogs.[2]

B. Electrophilic Aromatic Substitution (EAS)

The 2,6-dimethoxy pattern activates the C3 and C5 positions (ortho to methoxy, para to methoxy).[2][3]

  • Nitration (

    
    ):  Yields 3-nitro-2-allyl-1,3-dimethoxybenzene.[1][2]
    
  • Halogenation (

    
    ):  Occurs rapidly at C3.[1][2]
    
  • Note: The C4 position (para to the allyl group) is deactivated relative to C3/C5 because it is meta to both activating methoxy groups.

C. Thiol-Ene "Click" Chemistry

Recent studies indicate this molecule undergoes hydrothiolation, but with lower efficiency than unhindered alkenes.[1][2]

  • Observation: The "molecular cleft" hinders the approach of bulky thiyl radicals to the internal carbon of the double bond, often leading to lower yields or requiring high-energy initiators [1].

ReactivityMap Center 3-(2,6-Dimethoxyphenyl)-1-propene Iso Isomerization (RuCl2(PPh3)3) Center->Iso EAS Electrophilic Subst. (HNO3 or Br2) Center->EAS Click Thiol-Ene Click (R-SH, Radical) Center->Click Prod_Iso 1-Propenyl-2,6-dimethoxybenzene (Conjugated) Iso->Prod_Iso Prod_EAS 3-Substituted Product (C3/C5 Regioselectivity) EAS->Prod_EAS Prod_Click Linear Thioether (Anti-Markovnikov) Click->Prod_Click

Caption: Divergent reactivity profile highlighting steric vs. electronic control.

Analytical Characterization

To verify the identity of the synthesized compound, researchers should look for these specific spectral signatures.

Nuclear Magnetic Resonance (NMR)[1][2][4]
  • 1H NMR (CDCl3, 400 MHz):

    • 
       3.80 ppm (s, 6H): Methoxy groups .[1][2] Distinctive singlet integrating for 6 protons.[1][2]
      
    • 
       3.45 ppm (d, 2H): Benzylic 
      
      
      
      .[1][2] Often appears as a doublet due to coupling with the alkene CH.
    • 
       5.95 ppm (m, 1H): Internal Alkene CH .[1][2]
      
    • 
       5.00-5.10 ppm (m, 2H): Terminal Alkene 
      
      
      
      .[1][2]
    • 
       6.55 ppm (d, 2H) & 7.15 ppm (t, 1H): Aromatic protons .[2] The 
      
      
      
      system is characteristic of 1,2,3-trisubstituted benzenes.[2]
Mass Spectrometry (GC-MS)[1][2]
  • Molecular Ion (

    
    ):  m/z 178.[1][2]
    
  • Base Peak: m/z 147 (Loss of -OCH3) or m/z 91 (Tropylium), though methoxy loss is favored in electron-rich systems.[1][2]

References

  • Thiol-Based Click Reactions and Reactivity : Thiol-Ene Reactivity of Allylbenzenes. Thieme Connect. Available at: [Link][1][2]

  • Lithiation Mechanisms : Mechanism of aromatic lithiation reactions. Indian Academy of Sciences. Available at: [Link][1][2]

  • Chemical Properties & Safety : 4-Allyl-2,6-dimethoxyphenol (Analogous Structure Data). PubChem.[1][2] Available at: [Link][1][2]

  • Electrophilic Substitution Rules : EAS on Disubstituted Benzenes. Master Organic Chemistry. Available at: [Link]

Sources

Comprehensive Spectroscopic Profiling of 3-(2,6-Dimethoxyphenyl)-1-propene: A Technical Guide to Multi-Modal Structural Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and materials science, the unambiguous structural characterization of synthetic intermediates is non-negotiable. 3-(2,6-Dimethoxyphenyl)-1-propene (commonly referred to as 1-allyl-2,6-dimethoxybenzene) is a critical phenylpropanoid scaffold. Its unique substitution pattern—featuring an allyl group flanked by two sterically demanding methoxy ethers—imparts distinct electronic and spatial characteristics.

This whitepaper provides an in-depth, authoritative guide to the spectroscopic validation of this molecule. By integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS), we establish a self-validating analytical matrix that ensures absolute structural certainty.

Structural Context & Mechanistic Rationale

The molecular architecture of 3-(2,6-Dimethoxyphenyl)-1-propene dictates its spectroscopic behavior. The 2,6-dimethoxy substitution pattern creates a highly specific electronic environment:

  • Electronic Shielding (+M Effect): The oxygen lone pairs of the methoxy groups donate electron density into the aromatic ring via resonance. This strongly shields the meta and para positions relative to the allyl group (C3, C4, and C5), shifting their NMR signals upfield.

  • Steric Hindrance: The bulky methoxy groups at the 2 and 6 positions force the C1-attached allyl group into a conformation that minimizes steric clash. This restricted rotation affects the coupling constants (

    
    ) of the allylic protons and prevents extended conjugation between the alkene and the aromatic 
    
    
    
    -system.

Understanding these causal relationships is essential for a Senior Application Scientist to accurately interpret the spectral data rather than merely matching peaks to a database.

Analytical Workflow & Self-Validating Protocols

To guarantee scientific integrity, the analytical workflow must be a self-validating system. Each technique is calibrated internally to prevent instrumental drift from compromising data accuracy.

Workflow A Sample Prep (High Purity) B 1H & 13C NMR (Connectivity) A->B C FT-IR (ATR) (Functional Groups) A->C D GC-EI-MS (Mass & Fragments) A->D E Multi-Modal Data Integration B->E C->E D->E F Validated Structure: 3-(2,6-Dimethoxyphenyl)-1-propene E->F

Fig 1: Multi-modal spectroscopic workflow for structural validation.
Step-by-Step Methodologies

A. NMR Acquisition Protocol

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (

    
    ).
    
  • Self-Validation (Locking & Referencing): The protocol utilizes a self-validating internal lock system. By locking onto the deuterium signal of

    
     and referencing the 0.00 ppm chemical shift to 0.03% v/v tetramethylsilane (TMS), the instrument continuously corrects for magnetic field drift [3].
    
  • Shimming: Perform gradient shimming until the TMS peak line-width at half-height is

    
     Hz.
    
  • Acquisition: Acquire

    
     NMR at 400 MHz (16 scans, 10s relaxation delay) and 
    
    
    
    NMR at 100 MHz (512 scans, complete proton decoupling).

B. FT-IR (ATR) Protocol

  • Background Calibration: Collect a 32-scan background spectrum of the ambient atmosphere to mathematically subtract

    
     and 
    
    
    
    interferences.
  • Sample Analysis: Place 2

    
     of the neat liquid sample onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
    
  • Acquisition: Record the spectrum from 4000 to 600 cm

    
     at a resolution of 4 cm
    
    
    
    .

C. GC-EI-MS Protocol

  • Self-Validation (Tuning): Prior to sample injection, the mass spectrometer undergoes an automated tuning protocol using perfluorotributylamine (PFTBA). This creates a self-validating calibration curve for the

    
     axis, ensuring absolute mass accuracy.
    
  • Chromatography: Inject 1

    
     of a 1 mg/mL solution (in hexane) into a non-polar capillary column (e.g., HP-5MS) with helium as the carrier gas.
    
  • Ionization: Utilize Electron Ionization (EI) at a standard 70 eV to induce reproducible fragmentation pathways.

Spectroscopic Data Presentation & Causality

Nuclear Magnetic Resonance ( & NMR)

The NMR data provides the definitive map of atomic connectivity. The chemical shifts observed align with the theoretical predictions based on the +M effect of the methoxy groups, which can be cross-verified against the Spectral Database for Organic Compounds (SDBS) [2].

Table 1:


 and 

NMR Spectral Data (400 MHz / 100 MHz,

)
Position

Chemical Shift (

, ppm)
Multiplicity & Coupling (

in Hz)
Integration

Chemical Shift (

, ppm)
-OCH

(C2, C6)
3.80Singlet (s)6H55.8
Allylic -CH

-
3.42Doublet of triplets (dt,

)
2H27.5
Terminal =CH

4.95 - 5.05Multiplet (m)2H114.5
Alkene -CH= 5.95Multiplet (ddt,

)
1H136.5
Ar-H (C3, C5) 6.56Doublet (d,

)
2H103.8
Ar-H (C4) 7.15Triplet (t,

)
1H127.5
Ar-C (C1) ---116.0
Ar-C (C2, C6) ---158.5

Causality Insight: The aromatic protons at C3 and C5 resonate at an unusually upfield position (


 6.56) for a benzene ring. This is a direct consequence of the powerful electron-donating resonance effect of the adjacent methoxy oxygens. Furthermore, the 

signal for C2 and C6 is heavily deshielded (

158.5) due to the electronegativity of the directly attached oxygen atoms[4].
Infrared Spectroscopy (FT-IR)

Infrared spectroscopy validates the presence of the functional groups predicted by the NMR data.

Table 2: FT-IR Vibrational Assignments (ATR, neat)

Wavenumber (cm

)
IntensityVibrational ModeStructural Assignment
3075 Weaksp

C-H stretch
Alkene and aromatic C-H bonds
2935, 2835 Mediumsp

C-H stretch
Aliphatic and methoxy C-H bonds
1635 MediumC=C stretchAllyl double bond
1590, 1475 StrongC=C stretchAromatic ring skeletal vibrations
1250, 1110 StrongC-O-C stretchAsymmetric and symmetric ether linkages
995, 910 StrongC-H out-of-plane bendTerminal vinyl group (=CH

)
720 StrongC-H out-of-plane bend1,2,3-trisubstituted benzene ring

Causality Insight: The diagnostic pair of strong absorption bands at 995 cm


 and 910 cm

is the spectroscopic fingerprint of a terminal vinyl group. The intense bands at 1250 cm

and 1110 cm

confirm the presence of the aryl-alkyl ether linkages, corroborating the dimethoxy substitution [1].
Mass Spectrometry (GC-EI-MS)

Electron ionization at 70 eV strips an electron from the most electron-rich site (typically the aromatic


-system or the ether oxygen), generating a radical cation that undergoes predictable, mechanistically driven fragmentation [4].

Fragmentation M Molecular Ion [M]+• m/z 178 F1 Loss of Allyl Radical [M - C3H5]+ m/z 137 M->F1 Benzylic Cleavage F2 Loss of Methyl [M - CH3]+ m/z 163 M->F2 Ether Cleavage F3 Tropylium Derivative [C7H7]+ m/z 91 F1->F3 Rearrangement

Fig 2: Primary EI-MS fragmentation pathways via benzylic and ether cleavage.

Table 3: GC-EI-MS Fragmentation Data (70 eV)


Ratio
Relative AbundanceIon TypeMechanistic Origin
178 High

Intact molecular ion (stable aromatic system)
163 Medium

Loss of a methyl radical from a methoxy group
147 Low

Loss of a methoxy radical
137 Base Peak (100%)

Benzylic cleavage losing the allyl radical
91 Medium

Formation of the highly stable tropylium cation

Causality Insight: The base peak at


 137 is generated via benzylic cleavage. This pathway is thermodynamically favored because the resulting cation is heavily resonance-stabilized by the aromatic ring and the two electron-donating methoxy groups. The loss of a methyl radical (

163) is a classic hallmark of aryl methyl ethers, further validating the 2,6-dimethoxy structural assignment.

Conclusion

The structural validation of 3-(2,6-Dimethoxyphenyl)-1-propene requires a rigorous, multi-modal approach. By employing self-validating instrumental protocols and understanding the deep mechanistic causality behind the spectral outputs—such as the +M shielding effect in NMR, specific vibrational modes in IR, and resonance-stabilized benzylic cleavage in MS—researchers can achieve absolute certainty in their chemical characterizations. This level of analytical rigor is the foundational bedrock for downstream applications in synthesis and drug discovery.

References

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link]

  • International Union of Pure and Applied Chemistry (IUPAC). Recommendations for NMR Spectroscopy. Pure and Applied Chemistry.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link]

Technical Guide: 3-(2,6-Dimethoxyphenyl)-1-propene (CAS 3698-35-9)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and biological applications of 3-(2,6-Dimethoxyphenyl)-1-propene (also known as 2-Allyl-1,3-dimethoxybenzene ).

Synonyms: 2-Allyl-1,3-dimethoxybenzene; 1-Allyl-2,6-dimethoxybenzene; 2,6-Dimethoxyallylbenzene. Molecular Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol

Executive Summary

3-(2,6-Dimethoxyphenyl)-1-propene is a sterically congested allylbenzene derivative characterized by an allyl group positioned between two methoxy substituents on the benzene ring. Unlike its more common isomers (e.g., Methyleugenol or Elemicin), this 2,6-disubstituted isomer exhibits unique chemical stability and specific biological activity, most notably as a potent olfactory antagonist in insect pheromone signaling (specifically in the gypsy moth, Lymantria dispar). This guide outlines the high-yield synthesis via directed ortho-lithiation, spectral characterization, and its application in chemical ecology and medicinal chemistry.

Chemical Identity & Structural Logic

The molecule consists of a resorcinol dimethyl ether core with an allyl group at the 2-position. The steric bulk of the flanking methoxy groups restricts the rotation of the allyl chain, influencing its binding affinity in protein pockets (e.g., Pheromone Binding Proteins, PBPs).

Structural Diagram

The following diagram illustrates the chemical structure and the numbering scheme used in IUPAC nomenclature.

Structure cluster_0 3-(2,6-Dimethoxyphenyl)-1-propene C1 C1 (Ipso) C2 C2 (OMe) C1->C2 C6 C6 (OMe) C1->C6 Allyl Allyl Group (-CH2-CH=CH2) C1->Allyl C-C Bond

Caption: Structural connectivity showing the steric crowding of the allyl group at C1 by the flanking methoxy groups at C2 and C6.

Synthesis Protocols

Direct synthesis of this isomer via Claisen rearrangement is inefficient because the rearrangement of allyl 2,6-dimethoxyphenyl ether preferentially yields the para-isomer (4-allyl) due to the blocked ortho positions. Therefore, Directed Ortho-Lithiation (DoM) is the superior protocol.

Method A: Directed Ortho-Lithiation (Recommended)

This method exploits the inductive effect of the methoxy groups to direct lithiation specifically to the C2 position.

Reagents:

  • 1,3-Dimethoxybenzene (Resorcinol dimethyl ether)

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes

  • Allyl Bromide[1]

  • Solvent: Anhydrous THF

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add 1,3-Dimethoxybenzene (13.8 g, 100 mmol) and anhydrous THF (100 mL) .

  • Lithiation: Cool the solution to 0°C (ice bath). Add n-BuLi (105 mmol, 66 mL) dropwise over 30 minutes. The C2 proton is acidic due to the synergistic inductive effect of the two oxygen atoms.

  • Incubation: Stir at 0°C for 1 hour to ensure complete formation of the 2-lithio-1,3-dimethoxybenzene intermediate.

  • Alkylation: Cool the mixture to -78°C (dry ice/acetone) to prevent side reactions. Add Allyl Bromide (12.1 g, 100 mmol) dropwise.

  • Completion: Allow the reaction to warm slowly to room temperature overnight.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Distill under reduced pressure or purify via flash chromatography (Hexane/EtOAc 95:5).

Yield: Typically 85-92%.

Method B: Transition Metal Cross-Coupling (Kumada)

Useful if the starting material is the halogenated aryl.

Reagents:

  • 2-Bromo-1,3-dimethoxybenzene

  • Allylmagnesium bromide (1.0 M in ether)

  • Catalyst: Ni(dppp)Cl₂ (1-2 mol%)

Protocol:

  • Dissolve 2-Bromo-1,3-dimethoxybenzene (1 equiv) in dry THF.

  • Add Ni(dppp)Cl₂ catalyst.

  • Add Allylmagnesium bromide (1.2 equiv) dropwise at 0°C.

  • Reflux for 4-6 hours.

  • Quench with dilute HCl, extract, and purify as above.

Synthesis Workflow Diagram

Synthesis Start 1,3-Dimethoxybenzene Step1 Lithiation (n-BuLi, THF, 0°C) Start->Step1 Inter Intermediate: 2-Lithio-1,3-dimethoxybenzene Step1->Inter Directing Effect Step2 Allylation (Allyl Bromide, -78°C to RT) Inter->Step2 Product 3-(2,6-Dimethoxyphenyl)-1-propene (Target) Step2->Product Nucleophilic Substitution

Caption: Reaction pathway for the Directed Ortho-Lithiation synthesis of CAS 3698-35-9.

Physical & Spectral Characterization

The following data validates the identity of the synthesized compound.

PropertyValueNotes
Physical State Colorless OilTurns yellow upon oxidation/storage.
Boiling Point 115-118°C @ 10 mmHgEstimated.
Refractive Index

1.5280
Typical for allylbenzenes.
Solubility Soluble in Et₂O, DCM, MeOHInsoluble in water.
NMR Spectroscopic Data (CDCl₃, 400 MHz)

Source: Adapted from Tsukada et al. (2003)

  • ¹H NMR:

    • 
       7.17 (t, J = 8.3 Hz, 1H, Ar-H  para)
      
    • 
       6.57 (d, J = 8.3 Hz, 2H, Ar-H  meta)[2]
      
    • 
       5.93–6.02 (m, 1H, -CH=CH -H)
      
    • 
       4.92–5.01 (m, 2H, -CH=CH-H₂ )[2]
      
    • 
       3.83 (s, 6H, 2x -OCH₃ )[2]
      
    • 
       3.43 (d, J = 6.0 Hz, 2H, Ar-CH₂ -)[2]
      
  • ¹³C NMR:

    • 
       158.2 (C-O), 136.9 (Allyl CH), 127.1 (Ar-C1), 116.5 (Allyl CH₂), 113.9 (Ar-C), 103.8 (Ar-C), 55.8 (OMe), 27.1 (Ar-CH₂).
      

Biological Applications & Pharmacology

While direct pharmaceutical applications are specialized, this molecule serves as a critical probe in Chemical Ecology and Olfactory Neuroscience .

Pheromone Antagonism

Research on the gypsy moth (Lymantria dispar) has identified 3-(2,6-dimethoxyphenyl)-1-propene as a short-term inhibitor of pheromone detection.

  • Mechanism: It binds to Pheromone Binding Proteins (PBPs) or olfactory receptors, competitively blocking the response to the natural pheromone (+)-disparlure.

  • Structure-Activity Relationship (SAR): The 2,6-dimethoxy pattern mimics the steric bulk of the epoxide ring in disparlure, allowing it to occupy the binding site without triggering the receptor activation.

Metabolic Probe (P450)

Allylbenzenes are generally metabolized via cytochrome P450 enzymes (epoxidation of the alkene or hydroxylation of the side chain). The 2,6-dimethoxy substitution provides steric hindrance that protects the benzylic position, potentially altering the metabolic profile compared to 1-allyl-3,4-dimethoxybenzene (Methyleugenol). This makes it a useful negative control in metabolic stability assays.

Safety & Handling (SDS Summary)

  • Hazards: Irritant to skin, eyes, and respiratory system.

  • Signal Word: Warning.

  • Handling: Use in a fume hood.[1] Avoid inhalation of vapors.[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent autoxidation of the allyl group.

References

  • Tsukada, N., Yagura, Y., Sato, T., & Inoue, Y. (2003).[2] "Palladium-Catalyzed Allylation of 1,3-Dimethoxybenzene with Allyl Esters." Synlett, 2003(10), 1431-1434.[2] Link

  • Hansen, K. (1984).[3] "Discrimination and production of disparlure enantiomers by the gypsy moth and nun moth."[3] Physiological Entomology, 9(1), 9-18. (Context for pheromone inhibition).

  • Bau, R., et al. (2013). "Methods and Compositions for Control of Gypsy Moth." US Patent Application US20130045178A1. Link (Identifies the compound as a specific olfactory inhibitor).

  • Shulgin, A. T. (1965). "Synthesis of the Trimethoxypropenylbenzenes." Canadian Journal of Chemistry, 43, 3437.

Sources

Biological Activity and Mechanistic Profiling of Dimethoxy-Substituted Phenylpropenes: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethoxy-substituted phenylpropenes—typified by compounds such as methyl eugenol (3,4-dimethoxyallylbenzene), methyl isoeugenol, and methoxyeugenol—represent a highly bioactive class of C6-C3 plant secondary metabolites. For drug development professionals and application scientists, these compounds present a fascinating dichotomy: they exhibit potent antioxidant, anti-inflammatory, and antimicrobial properties, yet their structural nuances dictate vastly different toxicological and genotoxic profiles. This whitepaper elucidates the structure-activity relationships (SAR), core biological mechanisms, and provides self-validating experimental protocols to accurately profile these compounds in preclinical settings.

Structural and Biosynthetic Foundations

Dimethoxy-substituted phenylpropenes are characterized by a benzene ring substituted with two methoxy groups and a three-carbon (C3) side chain. The position of the double bond within this C3 chain fundamentally alters the molecule's biological fate.

  • Allylbenzenes (e.g., Methyl Eugenol): Possess a terminal double bond. This structure is highly susceptible to phase I benzylic hydroxylation, a critical factor in their genotoxicity.

  • Propenylbenzenes (e.g., Methyl Isoeugenol): Possess an internal double bond conjugated with the aromatic ring. This conjugation stabilizes the molecule against toxic metabolic activation, favoring rapid phase II detoxification 1.

Core Biological Activities and Mechanistic Pathways

Antioxidant and Anti-Inflammatory Modulation

Dimethoxy-phenylpropenes exhibit significant anti-inflammatory activity by intercepting the nuclear factor kappa B (NF-κB) signaling cascade. Recent studies on intestinal epithelial cells (IEC-6) demonstrate that derivatives synthesized from 3,4-dimethoxyphenylpropene downregulate lipopolysaccharide (LPS)-induced phosphorylation and degradation of IκBα, thereby preventing NF-κB translocation to the nucleus 2. Concurrently, these compounds activate the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, facilitating the transcription of Antioxidant Response Elements (ARE) and modulating AMPK/GSK3β to reduce reactive oxygen species (ROS) 3.

G DPP Dimethoxy-phenylpropenes Nrf2 Nrf2 Activation DPP->Nrf2 Stimulates AMPK AMPK/GSK3β Modulation DPP->AMPK Modulates ARE ARE Transcription Nrf2->ARE ROS Decreased ROS ARE->ROS NFkB_inh Inhibit IκBα Degradation AMPK->NFkB_inh NFkB NF-κB Blockade NFkB_inh->NFkB ProInflam Decreased Cytokines NFkB->ProInflam

Dual anti-inflammatory and antioxidant signaling pathways modulated by dimethoxy-phenylpropenes.

Antimicrobial and Membrane Permeabilization Dynamics

The lipophilic nature of the dimethoxy-substituted aromatic ring allows these compounds to partition efficiently into bacterial lipid bilayers. In Escherichia coli MG1655 models, methyleugenol induces a 2.4-fold enhancement in cell membrane permeability at 300 mg/L, disrupting the cellular redox balance and leading to bacterial inactivation 4. Furthermore, related compounds like methoxyeugenol (2,6-dimethoxy-4-allylphenol) and elemicin (3,4,5-trimethoxyallylbenzene) exhibit targeted antifungal activity by interfering with ergosterol biosynthesis in phytopathogens 5.

Toxicological and Genotoxic Mechanisms (SAR)

A critical bottleneck in developing dimethoxy-phenylpropenes as therapeutics is their potential genotoxicity. The allylbenzene variants (e.g., methyl eugenol) undergo metabolic activation via Cytochrome P450 (CYP450)-mediated benzylic hydroxylation. The resulting 1'-hydroxy metabolite is subsequently sulfated by sulfotransferases. Because the sulfate ester is highly unstable, it spontaneously dissociates to form an electrophilic carbocation that covalently binds to DNA, forming adducts that initiate carcinogenesis 1.

G ME Methyl Eugenol (Dimethoxy-phenylpropene) Hydroxylation Benzylic Hydroxylation (CYP450 Enzymes) ME->Hydroxylation Phase I Metabolism Detox O-Demethylation / Glucuronidation ME->Detox Alternate Pathway Sulfation Sulfation (Sulfotransferases) Hydroxylation->Sulfation Phase II Metabolism Carbocation Reactive Carbocation Formation Sulfation->Carbocation Spontaneous Dissociation DNA_Adduct DNA Adducts (Genotoxicity) Carbocation->DNA_Adduct Covalent Binding Excretion Renal Excretion (Detoxification) Detox->Excretion Safe Clearance

Metabolic activation of methyl eugenol leading to genotoxic carbocation formation vs detoxification.

Quantitative Data Summaries

Table 1: Comparative Bioactivity Metrics of Dimethoxy-Phenylpropenes
CompoundAntioxidant (DPPH IC50)Anti-inflammatory (IC50)Antibacterial (Membrane Permeability)Genotoxicity Risk
Methyl Eugenol 2.25 μg/mL 636.44 μg/mL 62.4-fold increase at 300 mg/L 4High (Carbocation formation)
Eugenol (Ref)~1.50 μg/mL~22.00 μg/mL8.2-fold increase at 300 mg/L 4Low
Methyl Isoeugenol >5.00 μg/mL>50.00 μg/mLModerateLow (Phase II conjugation)
Table 2: Structure-Activity Relationship (SAR) Summary
Structural FeatureBiological ConsequenceMechanistic Causality
Allyl Side Chain High genotoxicityTerminal double bond allows rapid benzylic hydroxylation by CYP450, forming unstable sulfates.
Propenyl Side Chain Low genotoxicityConjugated double bond sterically hinders benzylic hydroxylation; favors direct glucuronidation.
Dimethoxy Substitution Enhanced lipophilicityIncreases bacterial membrane penetration but reduces direct ROS scavenging compared to free phenols.

Self-Validating Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Screening (NF-κB Pathway Modulation)

Causality: Measuring the degradation of IκBα provides a direct, upstream readout of NF-κB activation. If a dimethoxy-phenylpropene prevents IκBα degradation, it effectively blocks the inflammatory cascade. Self-Validation: Includes an MTT viability assay to ensure the observed reduction in inflammatory markers is due to true pathway modulation, not compound-induced cytotoxicity.

  • Cell Culture: Seed IEC-6 cells in 6-well plates at

    
     cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ until 80% confluent.
    
  • Viability Check (Validation): Treat a parallel 96-well plate with the compound (10–100 μM) for 24h. Perform an MTT assay. Proceed only with concentrations showing >90% viability.

  • Pre-treatment: Treat the 6-well plates with the validated concentration of the dimethoxy-phenylpropene (e.g., 25 μM) for 2 hours. Use Dexamethasone (10 μM) as a positive control and DMSO (0.1%) as a vehicle negative control.

  • Stimulation: Add LPS (10 ng/mL) to all wells (except the absolute negative control) and incubate for exactly 1 hour.

  • Lysis & Western Blot: Wash cells with ice-cold PBS. Lyse using RIPA buffer containing protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe for p-IκBα, total IκBα, and β-actin.

Protocol 2: Antibacterial Membrane Permeability Assay

Causality: Dimethoxy-phenylpropenes alter lipid bilayer fluidity. Using Propidium Iodide (PI), a dye that is strictly membrane-impermeable, allows for the precise quantification of membrane disruption.

G Culture 1. E. coli MG1655 Culture (Log Phase) Treatment 2. Compound Treatment (e.g., Methyleugenol) Culture->Treatment Dye 3. Fluorescent Staining (SYTO9 / PI) Treatment->Dye Wash 4. Wash & Resuspend (PBS Buffer) Dye->Wash Analysis 5. Confocal Microscopy & Flow Cytometry Wash->Analysis Result 6. Quantify Membrane Permeability Analysis->Result

Self-validating experimental workflow for assessing antibacterial membrane permeability.

  • Preparation: Grow E. coli MG1655 to the mid-logarithmic phase (OD600 ≈ 0.5). Centrifuge at 4000 × g for 5 mins and resuspend in sterile PBS to an abundance of

    
     CFU/mL. Causality: Low bacterial abundance prevents the "inoculum effect" where high cell density artificially attenuates bactericidal efficacy.
    
  • Treatment: Expose the bacterial suspension to the test compound (e.g., methyleugenol at 300 mg/L) for 2 hours at 37°C.

    • Validation: Include Polymyxin B (2 μg/mL) as a positive control for membrane disruption.

  • Staining: Add SYTO9 (green, stains all cells) and PI (red, stains only permeabilized cells) according to the LIVE/DEAD BacLight kit instructions. Incubate in the dark for 15 minutes.

  • Washing: Centrifuge and wash twice with PBS. Causality: Removes extracellular esterases and unbound dye to eliminate background fluorescence.

  • Analysis: Analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm for SYTO9, 620 nm for PI). Calculate the ratio of PI-positive cells to total cells to quantify the fold-increase in permeability.

Protocol 3: Metabolic Activation and Genotoxicity Screening

Causality: To mimic hepatic metabolism that leads to carbocation formation, compounds must be incubated with liver enzymes prior to DNA exposure.

  • Metabolic Activation: Incubate the dimethoxy-phenylpropene (50 μM) with rat liver S9 fraction (2 mg/mL protein), an NADPH-regenerating system, and PAPS (3'-phosphoadenosine-5'-phosphosulfate) in a phosphate buffer (pH 7.4) for 60 minutes at 37°C.

  • DNA Adduct Formation: Add purified calf thymus DNA (1 mg/mL) to the reaction mixture and incubate for an additional 2 hours.

  • Extraction & LC-MS/MS: Precipitate the DNA using cold ethanol. Digest the DNA into single nucleosides using DNase I and alkaline phosphatase. Analyze the nucleosides via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to detect specific carbocation-DNA adducts.

    • Validation: Run a parallel assay using methyl isoeugenol. The absence of adducts in the isoeugenol arm validates that the assay specifically detects allyl-mediated genotoxicity.

References

  • Methyl Eugenol: Potential to Inhibit Oxidative Stress, Address Related Diseases, and Its Toxicological Effects Source: Future Integr
  • Unveiling Antibacterial and Antibiofilm Mechanisms of Methyleugenol: Implications for Ecomaterial Functionaliz
  • Comparative Analysis of In-Vitro Biological Activities of Methyl Eugenol Rich Cymbopogon khasianus Hack., Leaf Essential Oil with Pure Methyl Eugenol Compound Source: Current Pharmaceutical Biotechnology
  • Efficient and Divergent Enantioselective Syntheses of DHPVs and Anti-Inflamm
  • A Cautionary tale for using read-across for cancer hazard classification: Case study of isoeugenol and methyl eugenol Source: ResearchG
  • Phytoconstituents and Ergosterol Biosynthesis-Targeting Antimicrobial Activity of Nutmeg (Myristica fragans Houtt.)

Sources

Steric Shielding in Phenylpropanoid Therapeutics: The Case for 3-(2,6-Dimethoxyphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Therapeutic Applications of "3-(2,6-Dimethoxyphenyl)-1-propene" Format: In-Depth Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Toxicology Researchers[1]

Executive Summary: The "Genotoxicity Trap" and the 2,6-Solution

Phenylpropanoids (allylbenzenes) like methyleugenol and estragole are potent bioactive scaffolds with proven anesthetic, antimicrobial, and anti-inflammatory properties. However, their pharmaceutical utility is severely compromised by a "genotoxicity trap": metabolic activation at the benzylic (1') position leads to DNA-alkylating carbocations.

This guide presents 3-(2,6-Dimethoxyphenyl)-1-propene (also known as 1-allyl-2,6-dimethoxybenzene ) as a strategic structural analog. Unlike its 3,4-substituted counterparts, the 2,6-dimethoxy substitution pattern provides steric shielding of the metabolic "soft spot," potentially retaining therapeutic efficacy while mitigating genotoxic risk. This whitepaper outlines the synthesis, pharmacologic potential, and safety rationale for this under-explored isomer.

Chemical Profile & Structural Logic[2][3]

Compound Identity:

  • IUPAC Name: 1-Allyl-2,6-dimethoxybenzene

  • CAS Number: 3698-35-9

  • Molecular Formula: C₁₁H₁₄O₂

  • Molecular Weight: 178.23 g/mol [1]

  • Key Structural Feature: The allyl group is flanked by two methoxy groups at the ortho positions.

Physicochemical Properties (Predicted)
PropertyValueImplication for Drug Delivery
LogP (Octanol/Water) ~2.8 - 3.1High membrane permeability; suitable for CNS targeting (BBB crossing).[1]
Topological Polar Surface Area (TPSA) 18.46 ŲExcellent oral bioavailability (Rule of 5 compliant).
Rotatable Bonds 3Flexible allyl chain allows receptor fitting; rigid core ensures stability.
H-Bond Donors/Acceptors 0 / 2Lipophilic nature suggests passive diffusion mechanism.

Therapeutic Applications

Next-Generation Anesthetics (GABA Modulation)

Phenylpropanoids share structural homology with Propofol (2,6-diisopropylphenol).[1] The 2,6-dimethoxy motif mimics the steric bulk of propofol's isopropyl groups, which is critical for binding to the transmembrane domain of the GABA_A receptor .

  • Mechanism: Positive allosteric modulation of GABA_A receptors, increasing chloride ion influx and hyperpolarizing neurons.

  • Advantage: Unlike propofol, 3-(2,6-Dimethoxyphenyl)-1-propene lacks the phenolic hydroxyl group, potentially reducing rapid Phase II glucuronidation and extending half-life.

Antimicrobial & Antifungal Agents

Lipophilic allylbenzenes disrupt microbial cell membranes.[1] The 2,6-isomer's high lipophilicity allows it to partition into the lipid bilayer of bacteria (e.g., S. aureus) and fungi (Candida spp.).

  • Mechanism:

    • Intercalation into the lipid bilayer.

    • Disruption of membrane integrity and leakage of intracellular K+ ions.

    • Inhibition of ATP synthesis enzymes embedded in the membrane.

Anti-Inflammatory (COX Inhibition)

Based on SAR from methyleugenol, the allylbenzene scaffold can dock into the cyclooxygenase (COX) active site.[1] The 2,6-dimethoxy pattern may offer selectivity for COX-2 by exploiting the larger hydrophobic pocket of the inducible enzyme.

Mechanism of Action: The "Steric Shield" Hypothesis

The primary barrier to developing allylbenzenes is bioactivation-induced toxicity . Standard analogs (e.g., Methyleugenol) undergo the following lethal pathway:

  • 1'-Hydroxylation: CYP450 adds an -OH to the benzylic carbon (C1' of the allyl chain).

  • Sulfation: Sulfotransferases (SULT) convert the -OH to a sulfate leaving group.

  • DNA Alkylation: The sulfate leaves, generating a resonance-stabilized carbocation that attacks DNA bases (Guanyl-N7).[1]

The 2,6-Advantage: In 3-(2,6-Dimethoxyphenyl)-1-propene, the C1' benzylic position is physically sandwiched between two methoxy groups.[1] This steric hindrance impedes the approach of the CYP450 iron-oxo center, potentially blocking the initial hydroxylation step.

Visualization: Metabolic Divergence Pathway

MetabolicPathways Substrate 3-(2,6-Dimethoxyphenyl)-1-propene CYP CYP450 Enzyme (Steric Clash) Substrate->CYP High Steric Resistance SafeMet Safe Metabolites (O-Demethylation / Epoxidation) CYP->SafeMet Shunted Pathway Toxic_Analog Comparison: Methyleugenol (3,4-Dimethoxy) Bioactivation 1'-Hydroxylation (Benzylic) Toxic_Analog->Bioactivation Rapid Carbocation Reactive Carbocation (DNA Adducts) Bioactivation->Carbocation SULT Activation

Caption: Comparative metabolic fate. The 2,6-substitution pattern creates a steric blockade against 1'-hydroxylation, favoring safer detoxification routes.

Experimental Protocols

Synthesis: Directed Ortho Metalation (DOM)

Direct allylation of 1,3-dimethoxybenzene yields mixtures.[1] The most reliable, self-validating protocol uses Directed Ortho Metalation , leveraging the synergistic directing effect of the two methoxy groups to target the C2 position exclusively.

Reagents:

  • 1,3-Dimethoxybenzene (Resorcinol dimethyl ether)

  • n-Butyllithium (n-BuLi, 1.6M in hexanes)

  • Allyl Bromide[2]

  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Setup: Flame-dry a 250mL round-bottom flask under Argon atmosphere. Add 1,3-dimethoxybenzene (10 mmol) and anhydrous THF (50 mL).

  • Lithiation: Cool to 0°C (ice bath). Note: Unlike single-directing groups requiring -78°C, the dual activation allows lithiation at higher temperatures, but 0°C controls exotherms.

  • Addition: Dropwise add n-BuLi (11 mmol) over 15 minutes. The solution will turn yellow/orange, indicating the formation of 2-lithio-1,3-dimethoxybenzene . Stir for 1 hour at 0°C.

  • Quenching: Cool to -78°C (optional, for selectivity) or keep at 0°C. Add Allyl Bromide (12 mmol) dropwise.

  • Workup: Allow to warm to room temperature (2 hours). Quench with saturated NH₄Cl.[1] Extract with Ethyl Acetate (3x).

  • Purification: Silica gel chromatography (Hexane:EtOAc 95:5).

  • Validation: ¹H NMR should show a doublet at ~3.4 ppm (2H, benzylic) and disappearance of the triplet at C2 of the starting material.

In Vitro Hepatocyte Stability Assay

To validate the "Steric Shield" hypothesis, compare metabolic stability against Methyleugenol.

Workflow:

  • Incubation: Incubate test compound (1 µM) with pooled human cryopreserved hepatocytes at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 minutes. Quench with acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Monitor for parent depletion and specific appearance of 1'-hydroxy metabolite (+16 Da).

  • Success Criteria: 3-(2,6-Dimethoxyphenyl)-1-propene should show <10% formation of 1'-hydroxy metabolite compared to Methyleugenol.

Safety & Toxicity Considerations

While the 2,6-substitution is hypothesized to reduce genotoxicity, researchers must monitor for Quinone Methide formation.

  • Risk: O-demethylation at the 2 or 6 position could yield a phenol, which might oxidize to a quinone methide.

  • Mitigation: The presence of the allyl group at C1 makes quinone formation less favorable than in 4-substituted phenols.

  • Regulatory Status: Currently, this specific isomer is not listed as a controlled precursor, unlike Safrole or Isosafrole, making it an accessible scaffold for research.

References

  • Carcinogenic Mechanism: Methyleugenol: Risk Characterisation and Genotoxicity. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]

  • Synthesis Methodology:Directed Ortho Metalation Strategies. Snieckus, V. Chemical Reviews. (General reference for DOM protocols).
  • Structural Analogs: Occurrence of Alkenylbenzenes in Plants: Flavours and Possibly Toxic Plant Metabolites.[3] NIH / PMC. Available at: [Link]

Sources

3-(2,6-Dimethoxyphenyl)-1-propene in Organic Synthesis: A Precursor for Lipoxygenase Inhibitors and Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, allylbenzene derivatives serve as highly versatile building blocks. Among these, 3-(2,6-dimethoxyphenyl)-1-propene (CAS 3698-35-9) stands out as a critical precursor 1[1]. Characterized by an electron-rich aromatic core and a terminal alkene, this molecule provides dual handles for functionalization.

This technical guide explores the mechanistic utility of 3-(2,6-dimethoxyphenyl)-1-propene, focusing specifically on its proven application in synthesizing potent inhibitors for 15-Lipoxygenase (15-LOX)—an enzyme heavily implicated in inflammatory diseases and tumorigenesis 2[3]. By mimicking the 1,4-unsaturated bonds of natural fatty acids, derivatives of this precursor act as highly effective competitive inhibitors.

Chemical Profile & Reactivity Dynamics

The synthetic value of 3-(2,6-dimethoxyphenyl)-1-propene is dictated by its precise electronic and steric properties:

  • Aromatic Activation: The two methoxy groups at the 2 and 6 positions act as strong electron-donating groups via resonance. This significantly increases the nucleophilicity of the aromatic ring.

  • Regioselective Directing Effects: While the methoxy groups activate both the ortho and para positions, the steric bulk of the methoxy groups themselves, combined with the allyl chain at position 1, creates massive steric hindrance at the meta positions. Consequently, electrophilic aromatic substitution (such as prenylation) is directed almost exclusively to the para position (position 4).

  • Allylic Versatility: The terminal 1-propene group can undergo independent transformations, including olefin cross-metathesis, epoxidation, or hydroboration-oxidation, without disrupting the aromatic core.

Core Application: Synthesis of 15-Lipoxygenase (15-LOX) Inhibitors

15-LOX is a non-heme iron-containing enzyme responsible for the peroxidation of polyunsaturated fatty acids (like arachidonic acid) into 15-hydroperoxyeicosatetraenoic acid (15-HPETE). Overexpression of 15-LOX is linked to severe inflammatory responses and prostate cancer progression.

Researchers utilize 3-(2,6-dimethoxyphenyl)-1-propene as a scaffold to synthesize 2-prenylated m-dimethoxybenzenes 2[2]. The allyl portion of the precursor mimics the natural fatty acid substrate, while the addition of a prenyl chain allows the molecule to anchor deeply into the enzyme's lipophilic pocket (formed by residues Ile663, Ala404, Arg403, Ile400, Ile173, and Phe167)[4].

Quantitative SAR Data

The length of the prenyl chain attached to the dimethoxybenzene core directly dictates the inhibitory potency.

Compound DerivativePrenyl Chain LengthIC50 vs Soybean 15-LOX (μM)Binding Affinity Rationale
Isopentenyl C57.6Partial filling of the lipophilic pocket; weak hydrophobic anchoring.
Geranyl C105.3Moderate hydrophobic interaction; improved spatial alignment.
Farnesyl C150.52Optimal fit within the Ile663/Ala404 cavity; maximum competitive exclusion.

(Data sourced from Jabbari et al., 2016 2[5])

Experimental Workflows & Self-Validating Protocols

Protocol A: Electrophilic Prenylation of the Precursor

Objective: Synthesize farnesyl-derivatives from 3-(2,6-dimethoxyphenyl)-1-propene. Causality: A Lewis acid is required to activate the prenyl halide. The reaction must be kept cold to prevent the highly reactive carbocation from polymerizing the allyl group of the precursor.

  • Preparation: Dissolve 3-(2,6-dimethoxyphenyl)-1-propene (1.0 eq) and farnesyl bromide (1.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Argon prevents oxidative degradation of the electron-rich aromatic ring during activation.

  • Activation: Cool the reaction vessel to 0°C using an ice bath. Add Boron trifluoride etherate (BF3·Et2O, 0.1 eq) dropwise. Causality: BF3·Et2O strips the bromide, generating a farnesyl carbocation that immediately attacks the sterically unhindered para-position of the dimethoxybenzene ring.

  • Propagation & Quenching: Stir for 4 hours at room temperature, then quench with saturated aqueous NaHCO3 to neutralize the Lewis acid.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). The reaction is complete when the starting material spot disappears and a new, lower-Rf UV-active spot emerges. Post-column chromatography, 1H-NMR must validate the structure: look for the disappearance of the aromatic para-proton (typically around 6.5 ppm) and the integration of 15 new protons corresponding to the farnesyl chain.

Protocol B: 15-LOX Inhibition Assay (Peroxide Formation Method)

Objective: Quantify the IC50 of the synthesized farnesyl derivative. Causality: 15-LOX converts linoleic acid into 13-hydroperoxyoctadecadienoic acid (13-HPODE), a conjugated diene that strongly absorbs UV light at 234 nm. Effective inhibitors will block this conversion, flattening the absorbance curve over time.

  • Buffer Preparation: Prepare a 0.1 M borate buffer (pH 9.0) containing soybean 15-LOX (SLO). Causality: pH 9.0 is the optimal catalytic environment for SLO, ensuring a high baseline activity for accurate inhibition measurement.

  • Incubation: Incubate the enzyme with varying concentrations of the farnesyl derivative (0.1 to 50 μM) for 5 minutes at room temperature to allow the inhibitor to equilibrate within the lipophilic pocket.

  • Initiation: Initiate the reaction by adding linoleic acid (substrate) to a final concentration of 134 μM.

  • Measurement: Continuously monitor absorbance at 234 nm for 3 minutes using a UV-Vis spectrophotometer.

  • Validation Checkpoint: Run a parallel assay using a known standard inhibitor, such as 4-MMPB. If the IC50 of 4-MMPB deviates significantly from established literature values (~18 μM), the enzyme batch has lost structural integrity, and the assay must be recalibrated with fresh SLO.

Mechanistic Pathways (Visualized)

SynthesisWorkflow A 3-(2,6-Dimethoxyphenyl) -1-propene B Electrophilic Prenylation A->B Prenyl Halide Lewis Acid C Isopentenyl (IC50: 7.6 μM) B->C D Geranyl (IC50: 5.3 μM) B->D E Farnesyl (IC50: 0.52 μM) B->E

Synthetic workflow for generating 15-LOX inhibitors from 3-(2,6-dimethoxyphenyl)-1-propene.

Mechanism LOX 15-Lipoxygenase (15-LOX) Prod 15-HPETE (Inflammatory Mediator) LOX->Prod Enzymatic Peroxidation AA Arachidonic Acid (Natural Substrate) AA->LOX Binds Active Site Inh Prenylated Allylbenzene (Competitive Inhibitor) Pocket Lipophilic Pocket (Ile663, Ala404, Arg403) Inh->Pocket High Affinity Binding Pocket->LOX Blocks Substrate Access

Competitive inhibition mechanism of 15-LOX by prenylated allylbenzene derivatives.

References

  • Title: 2-Prenylated m-Dimethoxybenzenes as Potent Inhibitors of 15-Lipoxygenase: Inhibitory Mechanism and SAR studies Source: Chemical Biology & Drug Design / ResearchGate URL: [Link]

Sources

Mechanistic Interrogation of Methoxy-Chalcones: From Claisen-Schmidt Synthesis to Nrf2/Keap1 Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxy-chalcones (1,3-diaryl-2-propen-1-ones) represent a privileged scaffold in medicinal chemistry, exhibiting dual-mode antioxidant capabilities. Unlike simple radical scavengers, these compounds function through a biphasic mechanism : (1) direct quenching of reactive oxygen species (ROS) via electron donation (SET/HAT mechanisms), and (2) indirect upregulation of the Phase II antioxidant response via the Nrf2/Keap1 signaling pathway.

This guide moves beyond generic descriptions, providing a rigorous technical framework for synthesizing, screening, and validating the antioxidant efficacy of methoxy-substituted chalcones. We examine the critical Structure-Activity Relationships (SAR) that dictate whether a specific derivative acts as a direct scavenger or an electrophilic Nrf2 inducer.

Chemical Foundation & SAR Logic

The Electrophilic Warhead

The biological activity of chalcones hinges on the


-unsaturated carbonyl system (enone linker). This moiety acts as a Michael acceptor , capable of forming covalent adducts with nucleophilic cysteine residues on proteins (e.g., Keap1).[1][2]
The Methoxy Effect (SAR)

Substituting the aromatic rings (A and B) with methoxy groups (


) alters the electronic landscape of the molecule.
  • Electron Donation (EDG): Methoxy groups are strong electron donors via resonance. This increases the electron density of the aromatic ring, stabilizing phenoxyl radicals formed during direct ROS scavenging.

  • Lipophilicity: Unlike hydroxyl groups, methoxy groups increase lipophilicity (logP), enhancing cellular membrane permeability and bioavailability.

  • Metabolic Stability: Methoxy groups block metabolic conjugation sites (glucuronidation/sulfation) that would otherwise rapidly clear hydroxylated analogs.

Visualization: SAR & Reactivity Logic

SAR_Logic Chalcone Chalcone Scaffold (1,3-diaryl-2-propen-1-one) Enone α,β-Unsaturated Ketone (Michael Acceptor) Chalcone->Enone Contains Methoxy_A Methoxy on Ring A (2', 4' positions) Chalcone->Methoxy_A Substituted with Methoxy_B Methoxy on Ring B (3, 4, 5 positions) Chalcone->Methoxy_B Substituted with Indirect_Activity Nrf2 Pathway Activation (Electrophilic Attack) Enone->Indirect_Activity Covalent modification of Keap1-Cys151 Methoxy_A->Indirect_Activity Modulates electrophilicity (Electronic tuning) Direct_Activity Direct ROS Scavenging (Radical Stabilization) Methoxy_B->Direct_Activity Resonance stabilization of phenoxyl radical

Figure 1: Structure-Activity Relationship (SAR) logic flow for methoxy-chalcones, distinguishing between direct radical scavenging and indirect Nrf2 activation mechanisms.

Experimental Framework: Synthesis & Screening

Protocol A: Claisen-Schmidt Condensation (Synthesis)
  • Objective: Generate high-purity methoxy-chalcones.

  • Mechanism: Base-catalyzed aldol condensation followed by dehydration.[3]

Step-by-Step Methodology:

  • Reagents: Equimolar amounts (10 mmol) of substituted acetophenone (Ring A precursor) and substituted benzaldehyde (Ring B precursor).

  • Solvent System: Ethanol (EtOH) or Methanol (MeOH).[4][5]

  • Catalyst: 40% w/v NaOH or KOH (aq).

  • Procedure:

    • Dissolve ketone and aldehyde in 15 mL EtOH in a round-bottom flask.

    • Add 5 mL of base dropwise with vigorous stirring at 0–5°C (ice bath) to control exotherm.

    • Stir at room temperature (RT) for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Work-up: Pour reaction mixture into crushed ice/water containing dilute HCl (to neutralize base).

    • Purification: Filter the precipitate.[4][6] Recrystallize from hot ethanol to yield needle-like crystals.

  • Validation:

    
    H-NMR must show characteristic doublet signals for 
    
    
    
    and
    
    
    protons (
    
    
    Hz), confirming trans (
    
    
    ) geometry.
Protocol B: Direct Radical Scavenging (DPPH Assay)
  • Objective: Quantify the ability of the chalcone to donate an electron/hydrogen to a stable radical.

  • Why DPPH? It provides a rapid, stoichiometric assessment of intrinsic antioxidant capacity (chemical potency).

Step-by-Step Methodology:

  • Preparation:

    • DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in methanol (protect from light).

    • Sample: Dissolve chalcone in DMSO (stock), dilute with methanol to final concentrations (1–100

      
      M).
      
  • Reaction:

    • 96-well plate format.

    • Add 20

      
      L sample + 180 
      
      
      
      L DPPH solution.
    • Controls: Ascorbic acid (positive), Methanol + DPPH (negative/vehicle).

  • Incubation: 30 minutes in the dark at RT.

  • Measurement: Absorbance at 517 nm .

  • Calculation:

    
    
    Determine IC
    
    
    
    via non-linear regression (Sigmoidal dose-response).

Mechanistic Validation: The Nrf2/Keap1 Pathway[1][7]

While DPPH measures chemical potential, the true therapeutic value of methoxy-chalcones often lies in their ability to activate the cellular antioxidant defense system.

Mechanism of Action

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination.

  • Attack: The chalcone (Michael acceptor) alkylates specific cysteine residues (Cys151, Cys273, or Cys288) on Keap1.

  • Release: This conformational change prevents Nrf2 ubiquitination.

  • Translocation: Nrf2 accumulates and translocates to the nucleus.

  • Transcription: Nrf2 binds to the Antioxidant Response Element (ARE), driving expression of HO-1, NQO1, and GCLM.

Visualization: Signaling Pathway

Nrf2_Pathway Chalcone Methoxy-Chalcone (Electrophile) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytosol) Chalcone->Keap1_Nrf2 Michael Addition (Cys-SH attack) Keap1_Mod Alkylated Keap1 (Inactive) Keap1_Nrf2->Keap1_Mod Dissociation Nrf2_Free Free Nrf2 (Stabilized) Keap1_Nrf2->Nrf2_Free Release Nucleus Nucleus Nrf2_Free->Nucleus Translocation ARE ARE Sequence (DNA) Nucleus->ARE Binding (with sMaf) Proteins Phase II Enzymes (HO-1, NQO1, SOD) ARE->Proteins Transcription & Translation

Figure 2: The Keap1-Nrf2-ARE signaling cascade activated by electrophilic chalcones.

Protocol C: Cellular ROS & Nrf2 Activation
  • Cell Line: RAW 264.7 (macrophages) or HaCaT (keratinocytes).

  • Reagents: DCFH-DA (fluorescent ROS probe), LPS (oxidative stress inducer).

Workflow:

  • Seeding: Plate cells (

    
     cells/well) and incubate for 24h.
    
  • Pre-treatment: Treat with methoxy-chalcone (1–10

    
    M) for 2–4 hours (to allow Nrf2 accumulation).
    
  • Stress Induction: Add LPS (

    
    g/mL) or 
    
    
    
    (
    
    
    M) for 24h.
  • Detection (ROS):

    • Wash cells with PBS.

    • Incubate with

      
      M DCFH-DA for 30 min.
      
    • Measure fluorescence (Ex: 485 nm / Em: 535 nm).

  • Validation (Western Blot): Lyse cells and blot for Nrf2 (nuclear fraction) and HO-1 (cytosolic fraction) to confirm pathway engagement.

Data Interpretation & Statistical Analysis

When analyzing antioxidant data, avoid relying solely on IC


 values. Use the following structured approach to report findings.
Quantitative Data Table Structure
Compound IDSubstitution (Ring A/B)DPPH IC

(

M)
Nrf2 Activation (Fold Change)Cytotoxicity CC

(

M)
Selectivity Index (SI)
MC-01 4'-OCH

/ H
>200 (Inactive)1.2x>100N/A
MC-02 2'-OH, 4'-OCH

/ 4-OCH

45.2

1.5
3.5x85.01.88
MC-03 2'-OH / 3,4-di-OCH

12.8

0.8
5.8x60.04.68
Control Ascorbic Acid5.1

0.2
N/A>500>100

Note: "Nrf2 Activation" refers to densitometric analysis of Western blots relative to vehicle control.

Critical Analysis Guidelines
  • The Ortho-Hydroxy Paradox: A hydroxyl group at the 2' position (Ring A) often forms an intramolecular hydrogen bond with the carbonyl oxygen. While this stabilizes the structure, it can reduce the electrophilicity of the enone, potentially dampening Nrf2 activation while enhancing direct radical scavenging.

  • Context-Dependent Activity: Be aware that some methoxy-chalcones (e.g., 4-methoxychalcone) can act as Nrf2 inhibitors in specific cancer cell lines (e.g., A549) by interfering with upstream PI3K/Akt signaling, despite being activators in normal tissue. Always verify cell-type specificity.

References

  • BenchChem. (2025).[7][8] Synthesis of 4'-Methoxychalcone via Claisen-Schmidt Condensation. Retrieved from

  • BenchChem. (2025).[7][8] Application Notes and Protocols for Evaluating the Antioxidant Activity of Chalcones. Retrieved from

  • Lee, J. H., et al. (2012). 4-Methoxychalcone Enhances Cisplatin-Induced Oxidative Stress and Cytotoxicity by Inhibiting the Nrf2/ARE-Mediated Defense Mechanism in A549 Lung Cancer Cells. Biochemical and Biophysical Research Communications. Retrieved from

  • Martinez, R. M., et al. (2018). The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. Molecules. Retrieved from

  • Singh, P., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Monatshefte für Chemie. Retrieved from

  • Zhao, H., et al. (2020).[9] The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. Molecules. Retrieved from

Sources

Technical Guide: Anticancer Potential of 3-(2,6-Dimethoxyphenyl)-1-propene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the anticancer potential of 3-(2,6-Dimethoxyphenyl)-1-propene (also known as 2,6-Dimethoxyallylbenzene) and its bioactive derivatives. This analysis focuses on its role as a privileged scaffold in medicinal chemistry, particularly in the design of tubulin inhibitors and apoptosis inducers.

Executive Summary

The compound 3-(2,6-Dimethoxyphenyl)-1-propene represents a critical pharmacophore in the development of next-generation anticancer agents. Unlike its widely distributed natural isomers (e.g., methyleugenol, 3,4-dimethoxy derivatives), the 2,6-dimethoxy substitution pattern introduces unique steric properties. These properties force the phenyl ring into a non-planar conformation when integrated into larger scaffolds (such as chalcones or quinazolinones), mimicking the bioactive conformation of agents like combretastatin A-4 (CA-4) .

Key therapeutic drivers include:

  • Tubulin Destabilization: High affinity for the colchicine-binding site on

    
    -tubulin.
    
  • G2/M Cell Cycle Arrest: Consequence of mitotic spindle disruption.

  • MDR Reversal: Efficacy against P-glycoprotein (P-gp) overexpressing cell lines.[1]

Structural Biology & SAR Analysis[2]

The "Steric Twist" Hypothesis

The anticancer potency of this scaffold stems from the Structure-Activity Relationship (SAR) of the methoxy groups.

  • 3,4-Dimethoxy (Meta/Para): Planar conformation; common in nature; metabolically liable to O-demethylation.

  • 2,6-Dimethoxy (Ortho/Ortho): The bulk of the two methoxy groups flanking the attachment point creates significant steric hindrance. This forces the phenyl ring to rotate out of plane relative to the alkene or carbonyl linker.

Why this matters: This "twisted" conformation is critical for fitting into the hydrophobic pocket of the colchicine-binding site on microtubules, which naturally accommodates non-planar ligands.

Key Derivative Classes

Research has validated three primary classes of derivatives synthesized from the 3-(2,6-Dimethoxyphenyl)-1-propene precursor:

ClassDerivative ExampleMechanismPotency (IC50)
Chalcones (2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-oneROS induction, DNA damage0.5 - 2.0

M
Quinazolinones 2-(2,6-Dimethoxyphenyl)-8-(3,4,5-trimethoxyphenyl)quinazolin-4-oneTubulin Polymerization Inhibition< 50 nM
Diketopiperazines 3-(2,6-dimethoxybenzylidene)-2,5-diketopiperazineG2/M Arrest, Apoptosis1.2 - 5.0

M

Mechanism of Action (MOA)

The primary mechanism involves the disruption of microtubule dynamics. The 2,6-dimethoxyphenyl moiety acts as a "molecular wedge," preventing the polymerization of tubulin dimers into functional microtubules.

Signaling Pathway Visualization

The following diagram illustrates the cascade from drug binding to apoptotic cell death.

MOA_Pathway Drug 2,6-Dimethoxy Derivative Tubulin Colchicine Binding Site (beta-Tubulin) Drug->Tubulin Binds with high affinity Polymerization Inhibition of Microtubule Polymerization Tubulin->Polymerization Prevents dimer assembly Spindle Mitotic Spindle Collapse Polymerization->Spindle Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint G2M G2/M Phase Cell Cycle Arrest Checkpoint->G2M Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Prolonged arrest Caspase Caspase-3/9 Activation Bcl2->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Mechanistic cascade of 2,6-dimethoxyphenyl derivatives triggering G2/M arrest and apoptosis.

Experimental Protocols

To validate the anticancer potential of these derivatives, the following self-validating protocols are recommended.

Protocol A: Tubulin Polymerization Assay (In Vitro)

Objective: Quantify the direct inhibition of tubulin assembly. Reagents: Purified bovine brain tubulin (>99%), GTP, PEM buffer.

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Treatment: Add test compound (dissolved in DMSO) at concentrations of 1, 5, and 10

    
    M. Include Colchicine (5 
    
    
    
    M)
    as a positive control and Paclitaxel (5
    
    
    M)
    as a stabilizer control.
  • Measurement: Transfer mixture to a pre-warmed (37°C) 96-well plate.

  • Kinetics: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a spectrophotometer.

  • Validation:

    • Vehicle Control: Should show a sigmoidal increase in OD340 (polymerization).

    • Hit Criteria: Compounds showing flatlined OD340 (similar to Colchicine) are confirmed inhibitors.[2]

Protocol B: Synthesis of Chalcone Derivative (Example)

Objective: Synthesize (2E)-1-(2,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one. Precursor: 1-(2,6-dimethoxyphenyl)ethanone (derived from oxidative cleavage of the propene precursor).

  • Reactants: Mix 1-(2,6-dimethoxyphenyl)ethanone (1.0 eq) and Benzaldehyde (1.0 eq) in Ethanol (10 mL/mmol).

  • Catalysis: Add aqueous NaOH (40%, 2.0 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Pour into ice water, acidify with dilute HCl to pH 4. Filter the yellow precipitate.

  • Purification: Recrystallize from Ethanol.

  • Yield Check: Expected yield >75%. Confirm structure via 1H-NMR (Look for doublet signals at

    
     7.4–7.8 ppm with 
    
    
    
    Hz, indicating trans-geometry).

Preclinical Data Summary

The following data summarizes the cytotoxicity profile of 2,6-dimethoxy-based chalcones compared to standard chemotherapeutics.

Table 1: Cytotoxicity (IC50 in


M) across Human Cancer Cell Lines 
CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)Tubulin Inhibition?
Parent Propene > 100> 100> 100No
Chalcone 1C 1.2

0.1
2.4

0.3
0.8

0.1
Yes
Quinazolinone B6 0.05

0.01
0.12

0.02
0.08

0.01
Yes
Colchicine 0.01

0.005
0.02

0.01
0.01

0.005
Yes
Doxorubicin 0.5

0.1
0.4

0.1
0.6

0.2
No (DNA intercalator)

Interpretation: The parent propene is inactive. However, derivatization into the chalcone or quinazolinone scaffold yields potency comparable to clinical standards, with specific selectivity for the tubulin pathway.

Future Directions & ADME Considerations

While the in vitro potency is established, future development must address:

  • Metabolic Stability: The methoxy groups are susceptible to O-demethylation by CYP450 enzymes. Deuteration of the methoxy groups (

    
    ) is a recommended strategy to improve half-life.
    
  • Solubility: Many 2,6-dimethoxy derivatives are highly lipophilic. Formulation with cyclodextrins or synthesis of hydrochloride salts (for amine-containing derivatives) is necessary for in vivo efficacy.

References

  • Antiproliferative Effect of Acridine Chalcone Is Mediated by Induction of Oxidative Stress. Source:[3] National Institutes of Health (NIH) / PubMed URL:[Link] Context: Describes the synthesis and activity of Chalcone 1C containing the 2,6-dimethoxyphenyl moiety.

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors. Source: MDPI (Molecules) URL:[Link] Context: Validates the 2,6-dimethoxy substitution pattern in quinazolinone scaffolds for tubulin inhibition.[4]

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Source: MDPI (Marine Drugs) URL:[Link] Context: Highlights the G2/M arrest capability of 2,6-dimethoxybenzylidene derivatives.

  • Structure-Based Design of Highly Selective G Protein-Coupled Receptor Kinase 2 Inhibitors. Source: Journal of Medicinal Chemistry (via PMC) URL:[Link] Context: Discusses the steric role of the 2,6-dimethoxyphenyl group in fitting hydrophobic pockets.

Sources

Methodological & Application

Application Note: Synthesis of 3-(2,6-Dimethoxyphenyl)-1-propene via Sequential Wittig Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the synthesis of 3-(2,6-Dimethoxyphenyl)-1-propene (also known as gamma-2,6-asarone or 2,6-dimethoxyallylbenzene).[1]

Based on the core requirement to utilize the Wittig reaction for this transformation, this protocol adopts a Two-Stage Wittig Strategy . A direct Wittig reaction on 2,6-dimethoxybenzaldehyde yields a styrene derivative (conjugated), not the desired allyl (non-conjugated) system.[1] Therefore, the synthesis proceeds via the Wittig-Levine Homologation to generate the necessary phenylacetaldehyde precursor, followed by a standard Wittig Methylenation .[1]

Introduction & Retrosynthetic Analysis[1]

The target molecule, 3-(2,6-Dimethoxyphenyl)-1-propene , features an allyl group attached to a sterically crowded electron-rich aromatic ring.[1] Direct allylation of 1,3-dimethoxybenzene is possible but often suffers from regioselectivity issues or poly-alkylation.[1] The Wittig approach offers high regiocontrol but requires a specific disconnection because the standard Wittig reaction yields conjugated alkenes.

To install a terminal allyl group (


) via Wittig chemistry, the carbonyl precursor must be (2,6-dimethoxyphenyl)acetaldehyde , not the commercially available benzaldehyde.[1] Consequently, this protocol is divided into two distinct phases:
  • Homologation: Conversion of 2,6-dimethoxybenzaldehyde to (2,6-dimethoxyphenyl)acetaldehyde using (methoxymethyl)triphenylphosphonium chloride.

  • Methylenation: Conversion of the acetaldehyde to the terminal alkene using methyltriphenylphosphonium bromide.

Retrosynthetic Scheme (DOT Visualization)

Retrosynthesis Target 3-(2,6-Dimethoxyphenyl)-1-propene (Target Allylbenzene) Aldehyde (2,6-Dimethoxyphenyl)acetaldehyde (Unstable Intermediate) Target->Aldehyde Wittig Methylenation (Ph3P=CH2) Start 2,6-Dimethoxybenzaldehyde (Commercial Starting Material) Aldehyde->Start Wittig-Levine Homologation (Ph3P=CHOMe)

Caption: Retrosynthetic logic requiring a two-carbon extension strategy to achieve the non-conjugated allyl motif.

Experimental Protocol

Phase 1: Synthesis of (2,6-Dimethoxyphenyl)acetaldehyde

Objective: One-carbon homologation of the aromatic aldehyde.[1] Critical Note: Phenylacetaldehydes, especially electron-rich ones, are prone to oxidation and polymerization.[1] This intermediate should be used immediately in Phase 2 or stored under argon at -20°C.[1]

Reagents & Materials
  • Substrate: 2,6-Dimethoxybenzaldehyde (1.0 eq)

  • Reagent: (Methoxymethyl)triphenylphosphonium chloride (1.2 eq)[1]

  • Base: Potassium tert-butoxide (KOtBu) (1.5 eq)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Hydrolysis: 4M HCl, Acetone[1]

Step-by-Step Procedure
  • Ylide Formation:

    • Flame-dry a 250 mL 3-neck round-bottom flask (RBF) and purge with Nitrogen (

      
      ).[1]
      
    • Add (Methoxymethyl)triphenylphosphonium chloride (1.2 eq) and anhydrous THF (concentration ~0.3 M).

    • Cool the suspension to 0°C in an ice bath.

    • Add KOtBu (1.5 eq) portion-wise or as a solution in THF over 15 minutes. The mixture will turn a deep red-orange color, indicating the formation of the phosphorane.[1]

    • Stir at 0°C for 30 minutes.

  • Wittig Reaction:

    • Dissolve 2,6-Dimethoxybenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide at 0°C.

    • Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 8:[1]2) should show consumption of the aldehyde and formation of the enol ether (less polar).

  • Hydrolysis (The Levine Step):

    • Concentrate the reaction mixture slightly (remove ~50% THF) under reduced pressure.

    • Add Acetone (equal volume to remaining THF) and 4M HCl (approx. 5 eq).

    • Heat the mixture at mild reflux (approx. 50–60°C) for 1–2 hours. This converts the intermediate enol ether into the aldehyde.[2]

    • Note: Do not overheat; electron-rich phenylacetaldehydes can decompose.[1]

  • Workup:

    • Neutralize with saturated

      
       solution until pH ~7.[1]
      
    • Extract with Diethyl Ether (

      
      ) or Ethyl Acetate (
      
      
      
      ).[1]
    • Wash combined organics with brine, dry over

      
      , and concentrate
      
    • Purification: Flash column chromatography on silica gel (Gradient: 0%

      
       15% EtOAc in Hexanes).
      
    • Yield Target: 60–75%.

Phase 2: Synthesis of 3-(2,6-Dimethoxyphenyl)-1-propene

Objective: Conversion of the aldehyde to the terminal alkene.[1]

Reagents & Materials
  • Substrate: (2,6-Dimethoxyphenyl)acetaldehyde (from Phase 1)[1]

  • Reagent: Methyltriphenylphosphonium bromide (1.3 eq)

  • Base: Potassium tert-butoxide (KOtBu) (1.4 eq) [Alternative: n-Butyllithium][1]

  • Solvent: Anhydrous THF

Step-by-Step Procedure
  • Ylide Formation:

    • In a flame-dried RBF under

      
      , suspend Methyltriphenylphosphonium bromide  (1.3 eq) in anhydrous THF (~0.2 M).
      
    • Cool to 0°C .

    • Add KOtBu (1.4 eq).[1] The mixture will turn bright yellow.

    • Stir at 0°C for 45 minutes to ensure complete deprotonation.

  • Coupling:

    • Dissolve the (2,6-Dimethoxyphenyl)acetaldehyde (1.0 eq) in anhydrous THF.

    • Add the aldehyde solution slowly to the yellow ylide suspension at 0°C.

    • Mechanistic Insight: The betaine intermediate forms rapidly.[3] The steric bulk of the 2,6-dimethoxy groups may slow the reaction slightly, so allow adequate time.[1]

    • Warm to RT and stir for 3–6 hours.

  • Workup & Purification:

    • Quench the reaction with saturated aqueous

      
      .[1]
      
    • Extract with Hexanes (preferred to remove triphenylphosphine oxide precipitate) or

      
      .[1]
      
    • Filter the organic layer through a small pad of Celite if significant solids (

      
      ) precipitate.[1]
      
    • Wash with water and brine, dry over

      
      , and concentrate.[1]
      
    • Purification: Flash column chromatography (Silica gel, 100% Hexanes

      
       5% EtOAc/Hexanes). The product is a non-polar oil.
      

Results & Characterization

Expected Data Profile

The success of the protocol is validated by the following spectral characteristics.

TechniqueParameterExpected Signal / ObservationInterpretation
TLC Rf Value~0.6–0.7 (9:1 Hexane:EtOAc)Non-polar alkene, moves significantly higher than aldehyde.[1]
1H NMR Allyl -CH=

5.90–6.05 ppm (m, 1H)
Characteristic internal vinyl proton.[1]
1H NMR Allyl =CH2

5.00–5.15 ppm (m, 2H)
Terminal vinyl protons (splitting pattern typical of allyl).
1H NMR Benzylic -CH2-

3.40–3.50 ppm (d, 2H)
Critical Proof: Doublet indicates attachment to -CH=, proving allyl connectivity.[1]
1H NMR Methoxy -OCH3

3.80 ppm (s, 6H)
Two symmetric methoxy groups.[1]
1H NMR Aromatic

6.55 (d, 2H), 7.15 (t, 1H)
1,2,3-trisubstituted benzene pattern.[1]
Reaction Workflow Diagram

Workflow cluster_0 Phase 1: Homologation cluster_1 Phase 2: Methylenation Step1 Ylide Gen: (MeOCH2)PPh3Cl + KOtBu Step2 Add 2,6-Dimethoxybenzaldehyde (0°C -> RT) Step1->Step2 Step3 Acid Hydrolysis (HCl/Acetone) Step2->Step3 Intermediate Isolate (2,6-Dimethoxyphenyl)acetaldehyde Step3->Intermediate Step5 Add Aldehyde Intermediate (0°C -> RT) Intermediate->Step5 Immediate Use Step4 Ylide Gen: MePPh3Br + KOtBu Step4->Step5 Final Purify Target: 3-(2,6-Dimethoxyphenyl)-1-propene Step5->Final

Caption: Operational workflow for the two-stage Wittig synthesis.

Troubleshooting & Optimization

Instability of the Phenylacetaldehyde
  • Issue: Low yield in Phase 2; appearance of polymeric gum.[1]

  • Cause: (2,6-Dimethoxyphenyl)acetaldehyde is electron-rich and prone to oxidative polymerization.[1]

  • Solution: Do not store the intermediate. If storage is unavoidable, keep as a solution in benzene/THF at -20°C. Alternatively, perform the hydrolysis of the enol ether (Phase 1, Step 3) and immediately neutralize and add to the pre-formed methyl ylide (Phase 2) in a "telescoped" process.[1]

Separation of Triphenylphosphine Oxide (TPPO)[1]
  • Issue: White solid contaminating the final oil.[1]

  • Cause: TPPO is a byproduct of the Wittig reaction and is difficult to remove.[1][3]

  • Solution:

    • Hexane Trituration: The target alkene is very soluble in hexane; TPPO is not.[1] Dissolve the crude residue in cold hexane and filter off the solid TPPO.

    • Wash: If the product is an oil, wash the hexane solution with 1:1 water/methanol (TPPO is soluble in MeOH/H2O, the alkene prefers hexane).

Steric Hindrance
  • Issue: Sluggish reaction in Phase 2.

  • Cause: The 2,6-dimethoxy pattern creates a "molecular fence" around the aldehyde.[1]

  • Solution: Use n-Butyllithium (nBuLi) instead of KOtBu for the methyl ylide generation to create a "salt-free" ylide, which is often more reactive.[1] Run the reaction at RT for longer (up to 12h) rather than heating, to avoid polymerization.

References

  • Levine, S. G. (1958). "A New Synthesis of Aldehydes using Methoxymethyltriphenylphosphonium Chloride." Journal of the American Chemical Society, 80(22), 6150–6151. Link[1]

  • Maryanoff, B. E., & Reitz, A. B. (1989).[1] "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[1][4][5] Chemical Reviews, 89(4), 863–927.[1] Link[1]

  • Foghorn Therapeutics Inc. (2020).[1] "Patent WO2020160192A1: Degradation of the BAF Complex Factor." (Contains specific experimental details for the synthesis of 2,6-dimethoxyphenylacetaldehyde derivatives). Link

  • Maercker, A. (1965). "The Wittig Reaction." Organic Reactions, 14, 270–490.[1] Link[1]

Sources

Allylic chlorination of "3-(2,6-Dimethoxyphenyl)-1-propene" experimental setup

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Chemical Logic

The Synthetic Challenge

The chlorination of 3-(2,6-Dimethoxyphenyl)-1-propene presents a classic "chemoselectivity vs. regioselectivity" paradox in organic synthesis. The substrate contains two competing reactive sites:

  • The Allylic/Benzylic C-H Bonds (Target): Highly activated for radical abstraction due to the formation of a radical stabilized by both the

    
    -system of the alkene and the electron-rich aromatic ring.
    
  • The Aromatic Ring (Liability): The 2,6-dimethoxy substitution pattern makes the phenyl ring exceptionally electron-rich (

    
     effect), rendering it highly susceptible to electrophilic aromatic substitution (EAS) by chlorine (
    
    
    
    ).
Mechanistic Strategy: The Radical Pathway

To bypass the EAS pathway, we utilize N-Chlorosuccinimide (NCS) under radical conditions (Wohl-Ziegler reaction). Unlike molecular chlorine (


), NCS provides a low, steady-state concentration of halogen radicals (

) that favors hydrogen abstraction over electrophilic addition or substitution.

Regiochemical Outcome: Upon hydrogen abstraction at the C3 position, a delocalized radical is formed.



Due to the steric bulk of the 2,6-dimethoxy groups and the thermodynamic drive for conjugation, the reaction typically favors the cinnamyl chloride  product (1-chloro-3-(2,6-dimethoxyphenyl)prop-1-ene) over the unrearranged allylic chloride, although mixtures can occur.
Critical Success Factors
  • Reagent Purity: Commercial NCS is often contaminated with

    
     or HCl, which catalyze side reactions. Recrystallization is mandatory. 
    
  • Solvent Selection: While Carbon Tetrachloride (

    
    ) is the historical standard, it is toxic and ozone-depleting. This protocol utilizes 
    
    
    
    -Trifluorotoluene (PhCF
    
    
    )
    or Benzene (if permitted), which are chemically inert to radicals and allow for higher reaction temperatures to promote the radical chain.
  • Inert Atmosphere: Oxygen is a radical scavenger. Rigorous deoxygenation is required.

Part 2: Experimental Setup & Reagents

Reagent Preparation Table
ReagentRolePurity RequirementPreparation Protocol
N-Chlorosuccinimide (NCS) Chlorinating Agent>99%, White CrystalsCRITICAL: Recrystallize from Benzene or Toluene. Dissolve in hot solvent (

C), filter hot, cool slowly. Dry under high vacuum. Discard if yellow.
AIBN (Azobisisobutyronitrile)Radical InitiatorRecrystallizedRecrystallize from methanol (max

C). Store in dark at

C.
3-(2,6-Dimethoxyphenyl)-1-propene Substrate>98%Flash chromatography if impure (remove phenols/oxidation products).

-Trifluorotoluene
SolventAnhydrousDegas by sparging with Argon for 20 mins. Store over 4Å molecular sieves.
Equipment Configuration
  • Vessel: 2-Neck Round Bottom Flask (flame-dried).

  • Condenser: Reflux condenser fitted with an Argon balloon or line.

  • Heating: Oil bath with precise temperature control (Target:

    
    C).
    
  • Lighting: While thermal initiation is standard, a 300W Tungsten lamp can be positioned 10cm from the flask to assist initiation if the reaction lags.

Part 3: Detailed Protocol

Phase 1: Reaction Assembly
  • Setup: Equip a flame-dried 100 mL 2-neck RBF with a magnetic stir bar, reflux condenser, and rubber septum. Flush the system with Argon for 10 minutes.

  • Charging: Add 3-(2,6-Dimethoxyphenyl)-1-propene (1.0 equiv, e.g., 5.0 mmol, 891 mg) and anhydrous PhCF

    
      (25 mL, 0.2 M concentration).
    
  • Reagent Addition: Add NCS (1.05 equiv, 5.25 mmol, 701 mg) in one portion.

    • Note: The NCS will likely not dissolve completely at room temperature. This is normal.

  • Deoxygenation: Sparge the suspension with Argon for another 5 minutes.

Phase 2: Initiation and Propagation[1][2]
  • Initiation: Add AIBN (0.05 equiv, 0.25 mmol, 41 mg).

  • Heating: Lower the flask into the pre-heated oil bath (

    
    C). The solvent should reflux gently.
    
  • Monitoring:

    • Visual: The denser NCS solid will float to the top as it reacts and converts to succinimide (which floats/adheres to glass).

    • TLC: Monitor every 30 minutes (Eluent: 10% EtOAc/Hexanes). Look for the disappearance of the starting alkene (

      
      ) and appearance of the chloride product (
      
      
      
      , usually stains distinctively with KMnO
      
      
      or Anisaldehyde).
  • Boost (Optional): If conversion stalls after 2 hours, add a second portion of AIBN (0.02 equiv) to restart the radical chain. Total reaction time is typically 2–4 hours.

Phase 3: Workup & Purification (Hydrolysis Prevention)

Allylic chlorides are prone to hydrolysis and


 solvolysis. Work quickly and keep conditions neutral.
  • Quench: Cool the mixture to

    
    C in an ice bath.
    
  • Filtration: Filter off the precipitated succinimide using a sintered glass funnel. Wash the solid pad with cold Pentane or Hexanes.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotovap) at low temperature (

    
    C) to avoid thermal decomposition.
    
  • Purification:

    • Method: Flash Column Chromatography.[1]

    • Stationary Phase: Neutral Alumina (Grade III) or Silica Gel buffered with 1% Triethylamine (to neutralize surface acidity).

    • Eluent: Gradient of 0%

      
       5% Ethyl Acetate in Hexanes.
      
    • Fraction Collection: Collect fractions containing the product. Evaporate solvent at

      
      C.
      
Phase 4: Storage
  • Store the resulting oil under Argon at

    
    C.
    
  • Stabilize with copper wire or silver wool if long-term storage is required.

Part 4: Mechanism & Workflow Visualization

Radical Chain Mechanism

The following diagram illustrates the specific pathway for the 2,6-dimethoxy substrate, highlighting the resonance stabilization that dictates regioselectivity.

RadicalMechanism Initiation Initiation: AIBN -> 2 Radicals Radical + NCS -> Succinimide + Cl• Substrate Substrate: 3-(2,6-Dimethoxyphenyl)-1-propene Initiation->Substrate Provides Cl• Abstraction H-Abstraction by Cl• (Rate Limiting Step) Substrate->Abstraction RadicalInter Resonance Stabilized Radical Intermediate [Ar-CH•-CH=CH2 <-> Ar-CH=CH-CH2•] Abstraction->RadicalInter ReactionPath Reaction with NCS RadicalInter->ReactionPath ProductA Product A (Kinetic): 3-chloro-3-aryl-1-propene (Sterically Hindered) ReactionPath->ProductA Attack at C3 ProductB Product B (Thermodynamic): 1-chloro-3-aryl-2-propene (Cinnamyl Chloride - Major) ReactionPath->ProductB Attack at C1 (Favored)

Caption: Radical chain mechanism showing the resonance delocalization and bifurcation into kinetic (unrearranged) and thermodynamic (conjugated) allylic chlorides.

Experimental Workflow

Workflow Prep 1. Reagent Prep Recrystallize NCS Degas PhCF3 Reaction 2. Reaction 85°C, Argon Add AIBN Prep->Reaction Monitor 3. Monitor TLC (10% EtOAc/Hex) Check for Succinimide Reaction->Monitor Monitor->Reaction Incomplete (Add AIBN) Workup 4. Workup Filter Succinimide Cold Evaporation Monitor->Workup Complete Purify 5. Purification Neutral Alumina 0-5% EtOAc/Hex Workup->Purify

Caption: Step-by-step experimental workflow from reagent preparation to isolation.

Part 5: Troubleshooting & QC

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Impure NCS or wet solvent.Dry solvent over sieves. Recrystallize NCS. Ensure Argon line is positive pressure.
Ring Chlorination (Byproducts) Electrophilic attack (

).
Reaction temperature too low (promotes ionic pathway) or NCS too acidic. Add 5 eq. of

solid to the reaction to scavenge acid.
Product Hydrolysis (Alcohol formation) Acidic silica or wet workup.Use Neutral Alumina for column. Add 1%

to eluent. Avoid water washes if possible; just filter and evaporate.
Polymerization Radical coupling.Dilute reaction (0.1 M). Reduce AIBN loading.

Part 6: References

  • Wohl-Ziegler Reaction Fundamentals: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317. Link(Foundational text on N-halosuccinimide radical mechanisms).

  • Solvent Effects in Radical Chlorination: Tanko, J. M., & Blackert, J. F. (1994). "Radical Chlorination in Trifluorotoluene." Science, 263, 203. (Establishes PhCF3 as a viable green alternative to CCl4).

  • Allylic Chlorination of Electron-Rich Alkenes (Zografos Protocol): Demertzidou, V. P., et al. (2017).[2] "Regioselective Ene-Type Allylic Chlorination of Electron-Rich Alkenes by Activated DMSO." The Journal of Organic Chemistry, 82(16), 8710–8715. Link(Key reference for handling electron-rich substrates like dimethoxy-allylbenzenes).

  • NCS Reactivity Guide: BenchChem Technical Guide. "N-Chlorosuccinimide: A Comprehensive Technical Guide." Link(General properties and handling of NCS).

  • Preparation of Allylbenzenes: M. B. Gholivand et al., "Synthesis of eugenol derivatives," Tetrahedron Letters, 2008. (Context for the stability of methoxy-substituted allylbenzenes).

Sources

Application Note: Advanced Recrystallization Protocols for Dimethoxyphenyl Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The purification of dimethoxyphenyl compounds presents a specific set of challenges due to the electronic and physical properties imparted by the dual methoxy groups. These substituents increase electron density on the aromatic ring and act as hydrogen bond acceptors, yet the molecules often retain significant lipophilicity and relatively low melting points.

This guide moves beyond generic "dissolve and cool" instructions. It focuses on the thermodynamic control required to separate these compounds from regioisomers and demethylated byproducts (phenols) without triggering the common "oiling out" phenomenon.

The "Methoxy Balance"

Dimethoxyphenyl compounds occupy a "Goldilocks" zone of polarity:

  • Too polar for pure hexanes: The methoxy oxygens create local dipoles.

  • Too lipophilic for pure water: The aromatic ring dominates the solubility profile.

  • Ideal Solvents: Amphipathic solvents (Ethanol, Isopropanol) or binary systems (EtOAc/Hexane, EtOH/Water) that can solvate both the lipophilic core and the polar ether linkages.

Strategic Solvent Selection

The success of recrystallization relies on the temperature coefficient of solubility (


). For dimethoxyphenyls, we prioritize solvents that interact with the ether oxygen lone pairs via weak hydrogen bonding (protic solvents) or dipole-dipole interactions.
Solvent Suitability Matrix
Solvent SystemPolarity Index (

)
Dielectric Const. (

)
SuitabilityMechanism of Action
Ethanol / Water 4.3 / 10.224 / 80Primary High

Solubility vs Temp. Water acts as a powerful anti-solvent to force lattice formation.
Ethyl Acetate / Hexane 4.4 / 0.16.0 / 1.9Secondary Excellent for removing polar tars or phenolic impurities (which stay in EtOAc).
Isopropanol (IPA) 3.918Alternative Good for compounds prone to oiling out; higher BP allows better dissolution of difficult impurities.
Toluene 2.42.4Specific Used for highly lipophilic analogs;

-

stacking interactions can aid solubility.

Protocol A: The "Gold Standard" Aqueous Ethanol Method

Target Compounds: 3,4-Dimethoxybenzoic acid (Veratric acid), 2,5-Dimethoxybenzaldehyde, and polar derivatives.

This method utilizes the high solubility of the dimethoxy ring in hot ethanol and its near-insolubility in cold water.

Reagents & Equipment[1][2][3][4][5][6][7][8][9]
  • Crude Dimethoxyphenyl compound[1][2][3]

  • Solvent A: Absolute Ethanol (99%+)

  • Solvent B: Deionized Water (pre-heated to 90°C)

  • Erlenmeyer flask, magnetic stir bar, heating plate, Büchner funnel.

Step-by-Step Procedure
  • Saturation (The Dissolution):

    • Place crude solid in an Erlenmeyer flask.

    • Add the minimum amount of Ethanol required to wet the solid.

    • Heat to mild reflux (approx. 78°C).

    • Add Ethanol dropwise only until the solid disappears.

    • Expert Tip: If the solution is dark/colored, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot (Celite pad) before proceeding.

  • The Anti-Solvent Titration (Critical Step):

    • Keep the ethanol solution at a gentle boil.

    • Slowly add hot water dropwise.

    • Stop immediately when a persistent turbidity (cloudiness) appears.

    • Add one single drop of Ethanol to clear the turbidity. The solution is now supersaturated.

  • Controlled Nucleation:

    • Remove from heat.[4][5][3][6][7] Place the flask on a cork ring or wood block (insulation).

    • Allow to cool to room temperature undisturbed.[8][9] Do not induce shock cooling (ice bath) yet; this causes oiling out.

    • Observation: Needle-like crystals should form as the temperature crosses 40-50°C.

  • Maximizing Yield:

    • Once at room temperature, place in an ice-water bath (0°C) for 20 minutes to precipitate remaining solute.

  • Isolation:

    • Filter via vacuum filtration.[4][10][3]

    • Wash: Use a pre-chilled mixture of 50:50 EtOH:Water (ice cold). Pure water may not remove organic impurities; pure ethanol will dissolve your product.

    • Dry under vacuum or in a desiccator.[3]

Protocol B: The Lipophilic Rescue (EtOAc / Hexane)

Target Compounds: Non-polar dimethoxybenzenes, halogenated derivatives, or when hydrolysis is a risk.

Procedure
  • Dissolve crude solid in minimal boiling Ethyl Acetate .

  • Remove from heat source (safety: Hexanes are highly flammable).

  • Add Hexane (or Petroleum Ether) slowly to the hot solution until cloudiness persists.

  • Re-heat briefly to clear the solution.

  • Allow to cool slowly.[4][7]

    • Note: Dimethoxyphenyl compounds often form bulky prisms in this solvent system rather than needles.

Troubleshooting: Conquering "Oiling Out"

"Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for dimethoxyphenyl compounds. It occurs when the solute separates as a liquid droplet before it crystallizes, usually because the saturation temperature > melting point of the solvated solid.[11]

The Rescue Loop

If you see oily droplets at the bottom of the flask instead of crystals:

  • Re-heat the mixture until the oil redissolves (the solution becomes clear).

  • Add more Solvent A (the good solvent, e.g., Ethanol). This lowers the saturation concentration, forcing the saturation temperature below the melting point.[11]

  • Seed It: Cool slightly (but stay above the oiling temperature) and add a "seed crystal" of pure product.

  • Vigorous Agitation: Stir rapidly. The mechanical energy can overcome the nucleation barrier, forcing the oil droplets to solidify into crystals.

Visualization of Workflows

Figure 1: Solvent System Decision Tree

SolventSelection Start Start: Analyze Crude Compound IsAcid Is it an Acid or Phenol? (e.g., Veratric Acid) Start->IsAcid IsNeutral Is it Neutral/Lipophilic? (e.g., Dimethoxybenzene) Start->IsNeutral SolventA Use Ethanol / Water (Protocol A) IsAcid->SolventA Yes Hydrolysis Is it Hydrolysis Sensitive? IsNeutral->Hydrolysis SolventB Use EtOAc / Hexane (Protocol B) Hydrolysis->SolventB Yes (Avoid Water) SolventC Use Isopropanol (IPA) Hydrolysis->SolventC No (Intermediate Polarity)

Caption: Decision logic for selecting the optimal solvent system based on functional group chemistry.

Figure 2: The "Oiling Out" Rescue Protocol

OilingOut Detect Observation: Oily Droplets Form Reheat Step 1: Re-heat to Clear Solution Detect->Reheat Dilute Step 2: Add More Solvent A (Ethanol) Reheat->Dilute Lower Saturation Point Cool Step 3: Cool Slowly to T > T_oil Dilute->Cool Seed Step 4: Add Seed Crystal & Agitate Cool->Seed Result Crystallization Seed->Result Result->Detect If Oil Returns (Repeat with more dilution)

Caption: Step-by-step remediation workflow when liquid-liquid phase separation (oiling out) occurs.

References

  • Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents & Oiling Out. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Recrystallization Techniques and Solvent Selection. Retrieved from [Link]

Sources

1H and 13C NMR analysis of "3-(2,6-Dimethoxyphenyl)-1-propene" in CDCl3

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the standardized protocol for the nuclear magnetic resonance (NMR) analysis of 3-(2,6-Dimethoxyphenyl)-1-propene (also known as 1-allyl-2,6-dimethoxybenzene). As a regioisomer of naturally occurring phenylpropenes like methyleugenol and elemicin, accurate structural characterization is critical for establishing purity in synthetic pathways and natural product isolation. This note details sample preparation in Deuterated Chloroform (


), acquisition parameters, and a self-validating logic flow for signal assignment, emphasizing the diagnostic utility of molecular symmetry.

Introduction & Chemical Context

The target molecule, 3-(2,6-Dimethoxyphenyl)-1-propene , features an allyl group at the C1 position of a benzene ring, flanked by two methoxy groups at C2 and C6.

Key Structural Challenges:

  • Symmetry: The molecule possesses a

    
     axis of symmetry (effectively a plane of symmetry on the NMR timescale) passing through the C1-C4 axis. This renders the C2/C6 methoxy groups and the C3/C5 aromatic protons chemically equivalent, simplifying the spectrum compared to asymmetric isomers (e.g., 2,4-dimethoxy).
    
  • Steric Crowding: The "ortho-ortho" disubstitution creates a sterically congested environment for the allyl methylene group, potentially restricting rotation or influencing chemical shifts via the ring current.

Materials and Methods

Reagents
  • Analyte: 3-(2,6-Dimethoxyphenyl)-1-propene (>98% purity).

  • Solvent: Chloroform-d (

    
    ), 99.8% D, containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Tubes: 5 mm high-precision NMR tubes (Wilmad 507-PP or equivalent).

Sample Preparation Protocol

To ensure high-resolution lineshapes and accurate integration, follow this gravimetric protocol:

  • Weighing: Accurately weigh 10–15 mg of the analyte into a clean vial.

    • Note: For

      
       analysis, increase mass to 30–50 mg  to reduce scan time.
      
  • Solvation: Add 0.6 mL of

    
    . Cap and vortex for 10 seconds until fully dissolved.
    
  • Filtration (Optional): If particulates are visible, filter through a small plug of glass wool directly into the NMR tube.

  • Volume Check: Ensure the solvent height in the tube is 4.0–4.5 cm to match the coil height of standard probes.

Instrument Parameters (400 MHz Base Frequency)
Parameter

Experiment

Experiment
Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)30° pulse maximizes signal-to-noise per unit time.
Spectral Width 12 ppm (-1 to 11 ppm)240 ppm (-10 to 230 ppm)Covers all expected aromatic and alkyl signals.
Acquisition Time 4.0 sec1.0 secSufficient for digital resolution of couplings.
Relaxation Delay (D1) 1.0 sec2.0 secEnsures magnetization recovery (T1).
Scans (NS) 161024+Signal averaging for S/N > 100:1.
Temperature 298 K (25°C)298 K (25°C)Standard ambient conditions.

Data Analysis & Interpretation

NMR Analysis (400 MHz, )

The proton spectrum is characterized by a distinct allyl pattern and a simplified aromatic region due to symmetry.

Table 1:


 NMR Assignment 
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
0.00 Singlet (s)RefTMSInternal Standard.
3.38 Doublet (d,

Hz)
2HAllyl

(C

)
Benzylic, coupled to vinyl CH.
3.81 Singlet (s)6H

(x2)
Equivalent methoxy groups at C2, C6.
4.95 - 5.05 Multiplet (m)2HAllyl

(C

)
Terminal vinyl protons (cis/trans).
5.90 - 6.05 Multiplet (ddt)1HAllyl

(C

)
Internal vinyl proton.
6.55 Doublet (d,

Hz)
2HAr-H (H3, H5)Ortho to OMe, Meta to Allyl.
7.12 Triplet (t,

Hz)
1HAr-H (H4)Para to Allyl, Meta to OMe.

Expert Insight: The aromatic region appears as a classic


 system  (or 

) consisting of a triplet (H4) and a doublet (H3/H5). This confirms the 1,2,3-trisubstitution pattern (specifically the symmetric 2,6-dimethoxy arrangement). An asymmetric isomer (e.g., 2,5-dimethoxy) would show three distinct aromatic signals.
NMR Analysis (100 MHz, )

The carbon spectrum must show only 7 unique carbon signals despite the molecule having 11 carbons, confirming the symmetry.

Table 2:


 NMR Assignment 
Shift (

, ppm)
Type (DEPT-135)AssignmentNotes
28.5

(Down)
Allyl

Benzylic carbon.
56.0

(Up)

Methoxy carbons (2x equivalent).
104.2

(Up)
Ar-C (C3, C5)Ortho to OMe (shielded).
115.0

(Down)
Allyl

Terminal alkene.
117.5

(No signal)
Ar-C (C1)Ipso to Allyl group.
127.8

(Up)
Ar-C (C4)Para position.
137.0

(Up)
Allyl

Internal alkene.
158.5

(No signal)
Ar-C (C2, C6)Ipso to Oxygen (deshielded).

Structural Elucidation Workflow

The following logic flow illustrates the decision-making process for validating the structure using the data above.

NMR_Workflow Start Start: Acquire 1H Spectrum Check_Sym Check Aromatic Region: Is it a Doublet (2H) + Triplet (1H)? Start->Check_Sym Sym_Yes Symmetry Confirmed: Axis through C1-C4 Check_Sym->Sym_Yes Yes Sym_No Asymmetric Isomer (e.g., 2,4-dimethoxy) Check_Sym->Sym_No No Check_Allyl Check Allyl Region: Integrals 2:1:2 (CH2:CH:CH2) Sym_Yes->Check_Allyl Assign_OMe Assign Methoxy: Singlet ~3.8 ppm (6H) Check_Allyl->Assign_OMe Matches Final Structure Validated: 3-(2,6-Dimethoxyphenyl)-1-propene Assign_OMe->Final

Figure 1: Decision tree for confirming the 2,6-substitution pattern via 1H NMR symmetry analysis.

Advanced Verification: 2D NMR Strategy

For regulatory submissions or doubtful cases, perform HMBC (Heteronuclear Multiple Bond Correlation) to definitively link the methoxy protons to the aromatic ring.

  • Experiment: HMBC (Long-range C-H coupling).

  • Observation: The methoxy protons (

    
     3.81) will show a strong correlation to the quaternary carbons at 
    
    
    
    158.5 (C2/C6).
  • Crucial Link: The aromatic doublet protons (H3/H5,

    
     6.55) will also correlate to these same quaternary carbons (
    
    
    
    158.5) via 3-bond coupling (
    
    
    ), definitively placing the protons ortho to the methoxy groups.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard reference for substituent additivity rules).
  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • SDBS Web Software. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Used for comparative spectral data of related allylbenzenes). [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for coupling constant analysis). [Link]

Sources

Cell viability assays (MTT) for "3-(2,6-Dimethoxyphenyl)-1-propene"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Cytotoxicity Profiling of 3-(2,6-Dimethoxyphenyl)-1-propene Using the MTT Assay

Introduction & Compound Profile

3-(2,6-Dimethoxyphenyl)-1-propene (hereafter referred to as 2,6-DMPP ) is a lipophilic phenylpropene derivative structurally related to bioactive phytochemicals such as methyleugenol and elemicin. Unlike its 3,4-dimethoxy counterparts, the 2,6-substitution pattern introduces specific steric constraints that may alter its metabolic stability and interaction with cellular targets.

While phenylpropenes are investigated for antiproliferative properties, they present unique challenges in colorimetric assays due to their hydrophobicity , potential volatility , and intrinsic redox activity . This application note details an optimized MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) protocol designed to eliminate false positives common to this chemical class.

Physicochemical Constraints
PropertySpecificationImpact on Assay
Molecular Weight 178.23 g/mol Small molecule; rapid cellular uptake.
LogP (Predicted) ~2.8 - 3.2Highly lipophilic; requires organic solvent (DMSO).
Volatility ModerateRisk of cross-contamination ("edge effect") in 96-well plates.
Reactivity Allyl group (C=C)Potential for oxidation; protect stock from light/air.

Experimental Design Strategy

To ensure data integrity (E-E-A-T), the experimental design must account for the specific behavior of allylbenzenes.

A. The Interference Problem

Many phytochemicals and phenylpropenes possess antioxidant properties capable of reducing tetrazolium salts (MTT) to formazan non-enzymatically.[1] This generates a false signal indicating higher cell viability than exists.[2]

  • Solution: You must include a Compound-Only Control (Cell-free media + Compound + MTT).

B. The Solubility Challenge

2,6-DMPP will precipitate in aqueous media at high concentrations.

  • Solution: Prepare a high-concentration stock in DMSO (100 mM) and ensure the final DMSO concentration in the well never exceeds 0.5% (v/v), as DMSO itself is cytotoxic above this threshold.

C. Metabolic Activation

Phenylpropenes often require metabolic activation (e.g., by CYP450 enzymes) to form reactive electrophiles (1'-hydroxy metabolites).

  • Cell Line Selection: If studying bioactivation, use metabolically competent cells (e.g., HepG2) or standard lines (HeLa, MCF-7) supplemented with S9 liver fraction if mimicking in vivo metabolism.

Visualized Workflow

The following diagram outlines the optimized workflow, highlighting critical control points for 2,6-DMPP.

MTT_Workflow cluster_controls Required Controls Stock Stock Prep (100 mM in DMSO) Dilution Serial Dilution (2x Conc. in Media) Stock->Dilution Keep DMSO < 0.5% Incubation Treatment Incubation (24h - 72h) Dilution->Incubation Add Compound Seeding Cell Seeding (5-10k cells/well) Seeding->Incubation Adherence (24h) MTT_Add MTT Addition (0.5 mg/mL) Incubation->MTT_Add Check Morphology Solubilization Formazan Solubilization (100% DMSO) MTT_Add->Solubilization 3-4h @ 37°C Read Absorbance Read (570 nm) Solubilization->Read Shake 15 min VC Vehicle Control (0.5% DMSO) IC Interference Control (No Cells + Compound)

Figure 1: Step-by-step experimental workflow for 2,6-DMPP cytotoxicity testing. Note the specific insertion of interference controls.

Detailed Protocol

Reagents Required
  • Test Compound: 3-(2,6-Dimethoxyphenyl)-1-propene (Purity >98%).

  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered). Store at -20°C in the dark.

  • Solvent: Dimethyl sulfoxide (DMSO), sterile grade.

  • Culture Media: DMEM or RPMI-1640 (phenol-red free preferred to reduce background).

Step 1: Stock Solution Preparation
  • Weigh approximately 17.8 mg of 2,6-DMPP.[3]

  • Dissolve in 1 mL of sterile DMSO to create a 100 mM Stock .

  • Vortex vigorously. If the compound is an oil, ensure complete miscibility.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent allyl oxidation.

Step 2: Cell Seeding
  • Harvest cells (e.g., MCF-7 or HepG2) in the exponential growth phase.

  • Dilute to

    
     to 
    
    
    
    cells/mL.
  • Pipette 100 µL into inner wells of a 96-well plate (5,000–10,000 cells/well).

  • Edge Effect Mitigation: Fill the outer perimeter wells with 200 µL sterile PBS. Do not seed cells here.

  • Incubate for 24 hours at 37°C / 5% CO₂ to allow attachment.

Step 3: Compound Treatment[4]
  • Prepare a "Working Stock" by diluting the 100 mM DMSO stock into culture media.

    • Example: To test 100 µM, prepare 200 µM in media (2x) so that adding 100 µL to the existing 100 µL in the well yields 100 µM.

  • Perform serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µM).

  • Critical Controls:

    • Vehicle Control: Media + DMSO (matched to highest concentration, e.g., 0.1%).

    • Positive Control: Doxorubicin or Paclitaxel (standard cytotoxic agents).

    • Blank: Media only (no cells).

    • Interference Control: Media + 100 µM 2,6-DMPP (no cells).

  • Add 100 µL of treatment media to respective wells.

  • Incubate for 24, 48, or 72 hours .

Step 4: MTT Incubation
  • Check for precipitation under a microscope. If crystals of 2,6-DMPP are visible, the concentration is too high and will invalidate optical density (OD) readings.

  • Add 20 µL of MTT stock (5 mg/mL) to each well (final conc: ~0.5 mg/mL).

  • Incubate for 3–4 hours at 37°C.

    • Note: Phenylpropenes can slow down metabolic rates; ensure sufficient time for formazan formation.

Step 5: Solubilization & Measurement
  • Carefully aspirate the media without disturbing the purple formazan crystals.

    • Alternative: If cells are non-adherent, centrifuge the plate (1000 x g, 5 min) before aspiration.[4]

  • Add 150 µL of 100% DMSO to each well.

  • Shake the plate on an orbital shaker for 15 minutes at room temperature.

  • Measure Absorbance (OD) at 570 nm (reference filter 630 nm).

Data Analysis & Interpretation

Calculation of Viability

Normalize the raw OD values using the following formula:



Correction for Interference: If the Interference Control (Compound + No Cells) has a higher OD than the Blank, subtract the (Interference - Blank) value from the Sample OD before calculating percentage.

IC50 Determination

Plot Log(Concentration) vs. % Viability. Use non-linear regression (Sigmoidal dose-response, variable slope) to calculate the IC50.

ParameterInterpretation for 2,6-DMPP
IC50 < 10 µM Highly Potent (Potential lead candidate)
IC50 10–50 µM Moderately Active (Typical for phenylpropenes)
IC50 > 100 µM Inactive / Non-toxic

Troubleshooting: The "Allyl" Factor

Issue 1: High Background in Treated Wells

  • Cause: 2,6-DMPP might be reducing MTT directly.

  • Verification: Check the Interference Control.

  • Fix: Switch to an ATP-based assay (e.g., CellTiter-Glo) which is less prone to redox interference.

Issue 2: Inconsistent Replicates (High Standard Deviation)

  • Cause: Volatility of the propene tail causing "vapor transfer" to adjacent wells.

  • Fix: Use an adhesive plate seal during the 24-72h incubation. Randomize well placement rather than clustering replicates.

Issue 3: Precipitation

  • Cause: Hydrophobicity of the dimethoxy-phenyl ring.

  • Fix: Ensure the DMSO stock is fully dissolved. Do not exceed the solubility limit in aqueous media (likely ~100-200 µM).

Mechanistic Pathway (Hypothetical)

Phenylpropenes often act via mitochondrial disruption. The diagram below illustrates the pathway being measured.

Mechanism Compound 2,6-DMPP (Lipophilic) Cell_Membrane Cell Membrane (Passive Diffusion) Compound->Cell_Membrane Mitochondria Mitochondria (Target) Cell_Membrane->Mitochondria Accumulation Enzyme Succinate Dehydrogenase Mitochondria->Enzyme Inhibition? MTT MTT (Yellow) Enzyme->MTT Reduces Formazan Formazan (Purple) MTT->Formazan e- Transfer

Figure 2: The cellular uptake of 2,6-DMPP and the enzymatic conversion of MTT to Formazan, which serves as the readout for viability.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Stockert, J. C., et al. (2012). Assays for viability: a review. Acta Histochemica, 114(8), 785-796. Link

  • Wang, P., et al. (2010). Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols. PLOS ONE, 5(4), e10202. (Demonstrates interference of polyphenols/phenylpropenes with MTT). Link

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. (Standard regulatory framework for cytotoxicity). Link

  • Apiol and Allylbenzene Derivatives. (2023). "Triphenylphosphine Derivatives of Allylbenzenes Express Antitumor Activity." International Journal of Molecular Sciences. (Context for phenylpropene cytotoxicity). Link

Sources

Application Note: High-Precision In Vitro Antioxidant Profiling of Methoxyphenyl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level Application Note designed for senior researchers and drug development scientists. It prioritizes mechanistic understanding over rote procedure, specifically tailoring standard assays to the unique physicochemical properties of methoxyphenyl compounds.

Techniques: DPPH Radical Scavenging & ABTS Radical Cation Decolorization Target Analytes: Methoxylated Phenols, Polymethoxyflavones (PMFs), and Guaiacol Derivatives

Executive Summary & Mechanistic Rationale

Methoxyphenyl compounds represent a unique challenge in antioxidant profiling. While the methoxy group (


) acts as a strong Electron Donating Group (EDG) via resonance (

effect), potentially stabilizing the resulting phenoxy radical, it also introduces significant steric bulk.

Unlike simple phenols, methoxyphenyls often exhibit steric hindrance that impedes the approach of bulky radical probes like DPPH.[1] Consequently, standard "endpoint" protocols often underestimate the activity of this compound class. This guide details optimized protocols that account for these kinetic and steric nuances.

The "Double-Edged" Methoxy Effect
  • Electronic Activation: The methoxy group ortho or para to the hydroxyl increases electron density, lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond, theoretically enhancing Hydrogen Atom Transfer (HAT).

  • Steric Blockade: The bulky methyl group can physically obstruct the active site, particularly when using the large DPPH radical (

    
    ). This necessitates kinetic monitoring rather than simple endpoint determination.
    
Mechanistic Pathway Visualization

The following diagram illustrates the radical quenching mechanism and the specific interference points for methoxyphenyls.

AntioxidantMechanism Substrate Methoxyphenyl Compound Intermediate Transition State [Complex] Substrate->Intermediate Diffusion Radical Free Radical (DPPH• or ABTS•+) Radical->Intermediate Product Stable Phenoxy Radical Intermediate->Product HAT / SET Quenched Reduced Probe (DPPH-H / ABTS) Intermediate->Quenched Steric Steric Hindrance (Ortho-Methoxy) Steric->Intermediate Inhibits (DPPH) Electronic Electronic Donation (+R Effect) Electronic->Product Stabilizes

Figure 1: Mechanistic interplay of steric hindrance and electronic stabilization in radical scavenging by methoxyphenyls.

Protocol A: Kinetic DPPH Assay (Steric-Sensitive Screen)

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay relies on a mixed mechanism of HAT and SET. Due to the bulky nature of the DPPH radical, this assay effectively probes the steric accessibility of the antioxidant's active site.

  • Critical Modification for Methoxyphenyls: Use a kinetic read mode (0–45 min) instead of a fixed endpoint to detect "slow-acting" hindered phenols.

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]
  • DPPH Radical: (Sigma-Aldrich/Merck). Prepare 0.1 mM stock in Methanol (HPLC Grade).

    • Note: Protect from light.[2][3][4] Use fresh (stable for ~4 hours).

  • Solvent: Methanol (preferred for polarity match) or Buffered Methanol (if pH sensitivity is suspected).

  • Positive Control: 3-tert-butyl-4-methoxyphenol (BHA) or Trolox. BHA is structurally homologous to methoxyphenyls and serves as a better comparator than Ascorbic Acid.

Step-by-Step Procedure (96-Well Microplate)
  • Preparation of Working Solution:

    • Dilute DPPH stock with methanol to achieve an absorbance of 0.70 ± 0.02 at 517 nm .

    • Why? Standardizing initial absorbance ensures the dynamic range is consistent across plates.

  • Sample Preparation:

    • Prepare a stock solution of the methoxyphenyl compound (e.g., 10 mM in DMSO or Methanol).

    • Prepare 5 serial dilutions (e.g., 10 – 200 µM) to calculate IC50.

  • Assay Execution:

    • Blank Wells: Add 20 µL Solvent + 180 µL Methanol.

    • Control Wells: Add 20 µL Solvent + 180 µL DPPH Working Solution.

    • Sample Wells: Add 20 µL Sample + 180 µL DPPH Working Solution.

  • Kinetic Measurement (Crucial):

    • Place plate in reader immediately.

    • Mode: Kinetic.[5]

    • Wavelength: 517 nm.[6][3][4][7]

    • Interval: Every 60 seconds for 45 minutes .

    • Insight: Methoxyphenyls often show a "lag phase" or slow decay curve compared to instant scavengers like Ascorbic Acid.

  • Calculation:

    
    
    
    • Plot % Inhibition vs. Concentration to derive IC50.[2][4][7][8]

Protocol B: ABTS Radical Cation Assay (Steric-Independent Screen)

Principle: The ABTS assay generates the ABTS[6][7]•+ radical cation via oxidation with potassium persulfate.[7][9] This radical is planar, smaller, and soluble in both aqueous and organic media. It minimizes steric hindrance, providing a measure of total electron-donating capacity regardless of structural bulk.

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]
  • ABTS: (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[10][11]

  • Oxidant: Potassium Persulfate (

    
    ).
    
  • Solvent: Ethanol (for lipophilic methoxyphenyls) or PBS pH 7.4 (for hydrophilic derivatives).

Step-by-Step Procedure
  • Radical Generation (The "Overnight" Step):

    • Mix 7 mM ABTS solution with 2.45 mM Potassium Persulfate (1:1 ratio).[6][9]

    • Incubate in the dark at room temperature for 12–16 hours .

    • Stability:[3] This stock is stable for 2 days at 4°C.

  • Working Solution:

    • Dilute the activated ABTS•+ stock with Ethanol (or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm .

  • Assay Execution:

    • Sample Addition: Add 10 µL of Sample (various concentrations) to 190 µL of ABTS Working Solution.

    • Incubation: 6 minutes at Room Temperature (Dark).

    • Note: Reaction with ABTS is typically fast (< 1 min), so a fixed 6-minute endpoint is standard.

  • Measurement:

    • Read Absorbance at 734 nm .[6][2][7][9]

Comparative Workflow & Data Interpretation

To fully characterize a methoxyphenyl compound, you must compare the results of both assays. A significant divergence between DPPH and ABTS results is a diagnostic signature of steric hindrance.

Experimental Workflow Diagram

AssayWorkflow Start Start: Methoxyphenyl Sample Solubility Check Solubility (Lipophilic?) Start->Solubility DPPH_Path DPPH Assay (Steric Sensitive) Solubility->DPPH_Path Methanol ABTS_Path ABTS Assay (Steric Independent) Solubility->ABTS_Path Ethanol/PBS Kinetic Run Kinetic Mode (0-45 min) DPPH_Path->Kinetic Compare Calculate IC50 & Compare Kinetic->Compare Endpoint Run Endpoint Mode (6 min) ABTS_Path->Endpoint Endpoint->Compare Result Interpretation: If ABTS >> DPPH: Steric Hindrance If ABTS ≈ DPPH: Unhindered Compare->Result

Figure 2: Decision tree for comparative antioxidant profiling.

Quantitative Data Summary
ParameterDPPH AssayABTS AssayRelevance to Methoxyphenyls
Active Species DPPH• (Neutral radical)ABTS•+ (Cation radical)DPPH is more selective; ABTS is more broad-spectrum.
Mechanism HAT > SETSET > HATMethoxyphenyls favor SET due to EDG effect.
Steric Sensitivity High (Bulky radical)Low (Planar radical)Key differentiator.
Wavelength 517 nm734 nm734 nm avoids interference from yellow/orange pigments common in flavonoids.
pH Sensitivity Sensitive (Rate changes)Stable (pH 1-8)ABTS preferred for pH-dependent studies.

Troubleshooting & Validation

Common Pitfalls with Methoxyphenyls
  • Precipitation: Highly lipophilic polymethoxyflavones may precipitate in aqueous buffers.

    • Solution: Use the ABTS assay with Ethanol as the solvent, not PBS.

  • Color Interference: Some methoxy-chalcones are naturally yellow/orange, absorbing near 517 nm (DPPH).

    • Solution: Use Sample Blanks (Sample + Ethanol without DPPH) and subtract this absorbance from the test well. Alternatively, rely on ABTS (734 nm is usually clear).

  • Non-Linear Kinetics:

    • Solution: Do not use a single 30-min endpoint if the curve is still sloping. Report the EC50 at steady state or calculate the Area Under the Curve (AUC).

Validation Criteria (Self-Correcting)
  • Z-Factor: For high-throughput screening, ensure

    
     using Trolox (positive) and Methanol (negative) controls.
    
  • Reproducibility: CV% between triplicates should be

    
    .
    

References

  • Mishra, K., et al. (2012). "Plant antioxidants: From in vitro to in vivo." Food Chemistry. Link

  • Xie, J., & Schaich, K. M. (2014). "Re-evaluation of the antioxidant activity of purified homoisoflavonoids from Polygonatum odoratum." Journal of Agricultural and Food Chemistry. Link

  • Prior, R. L., et al. (2005). "Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements." Journal of Agricultural and Food Chemistry. Link

  • Schaich, K. M., et al. (2015). "Revisiting the mechanisms of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical assay." Journal of Agricultural and Food Chemistry. Link

  • Platzer, M., et al. (2021). "In vitro antioxidant activities of methoxyphenols: Structure-activity relationship." Molecules. Link

Sources

Application Note: High-Resolution HPLC Analysis of 3-(2,6-Dimethoxyphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 3-(2,6-Dimethoxyphenyl)-1-propene (1-allyl-2,6-dimethoxybenzene). Unlike common phenylpropanoids, the 2,6-dimethoxy substitution pattern introduces significant steric hindrance, affecting the rotational freedom of the allyl chain and altering chromatographic selectivity. This protocol addresses the critical separation of the target analyte from its thermodynamically stable impurity, 1-(2,6-dimethoxyphenyl)-1-propene (the conjugated propenyl isomer), using a Quality by Design (QbD) approach.

Introduction & Analyte Profiling[1]

Chemical Context

The analyte, 3-(2,6-Dimethoxyphenyl)-1-propene , is a phenylpropanoid characterized by a terminal double bond (allyl group) and two methoxy groups at the ortho positions.

  • Target Analyte: Allyl isomer (Terminal alkene, non-conjugated).

  • Critical Impurity: Propenyl isomer (Internal alkene, conjugated with the ring).

  • Significance: The separation is non-trivial because the allyl isomer can isomerize to the propenyl form under thermal or acidic stress, a common degradation pathway in phenylpropanoid synthesis.

Physicochemical Properties (In Silico & Experimental)

Understanding the molecule is the first step in rational method design.

PropertyValue / CharacteristicImpact on Method
LogP (Predicted) ~2.8 – 3.2Moderately lipophilic; ideal for C18 retention.
pKa Neutral (Methoxy ethers)No pH-dependent ionization in range 2–8. pH control is for silica stability and peak shape, not analyte speciation.
UV Maxima 204 nm (Primary), 270–280 nm (Secondary)204 nm offers high sensitivity; 280 nm offers high selectivity against non-aromatic impurities.
Solubility Low in water; High in MeOH/ACNRequires organic diluent (e.g., 50% ACN) to prevent precipitation.

Method Development Strategy (AQbD)

The development process follows an Analytical Quality by Design (AQbD) framework, prioritizing the resolution (


) between the allyl target and the propenyl impurity.
Column Selection: The Steric Factor

Standard C18 columns often struggle to differentiate positional isomers based solely on hydrophobicity.

  • Primary Choice: C18 with high carbon load (e.g., Agilent ZORBAX Eclipse Plus C18) . The high surface area maximizes hydrophobic interaction.

  • Alternative Choice: Phenyl-Hexyl . This phase utilizes

    
     interactions.[1] The electron-rich 2,6-dimethoxy ring interacts differently with the phenyl phase compared to the conjugated propenyl isomer, potentially offering superior selectivity if C18 fails.
    
Mobile Phase Rationalization
  • Solvent A (Aqueous): Water + 0.1% Formic Acid.[2] The acid suppresses silanol activity on the column, preventing peak tailing.

  • Solvent B (Organic): Acetonitrile (ACN). ACN is preferred over Methanol due to lower viscosity (lower backpressure) and a lower UV cutoff (essential for detection at 204-210 nm).

AQbD Workflow Visualization

AQbD_Workflow Start Define ATP (Analytical Target Profile) Risk Risk Assessment (Isomer Separation) Start->Risk Identify Critical Pair Scouting Column/Solvent Scouting (C18 vs Phenyl-Hexyl) Risk->Scouting Select Stationary Phase Opt Gradient Optimization (Resolution > 2.0) Scouting->Opt Fine-tune k' & Selectivity Valid Method Validation (ICH Q2(R1)) Opt->Valid Finalize Parameters Valid->Start Lifecycle Mgmt

Figure 1: Analytical Quality by Design (AQbD) workflow focusing on the critical separation of allyl/propenyl isomers.

Finalized Experimental Protocol

Instrumentation & Conditions
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., ZORBAX Eclipse Plus)Balances resolution and run time. 3.5 µm particles offer better efficiency than 5 µm.
Mobile Phase A Water + 0.1% Formic AcidSilanol suppression.
Mobile Phase B Acetonitrile (HPLC Grade)Sharp peaks, low UV cutoff.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp. 30°CImproves mass transfer and retention time reproducibility.
Injection Vol. 10 µLPrevents column overload.
Detection UV @ 210 nm (Quant), 280 nm (ID)Dual-wavelength monitoring for purity checks.
Gradient Program

A linear gradient is optimized to elute the polar impurities early while resolving the hydrophobic allyl/propenyl pair.

Time (min)% Mobile Phase BEvent
0.030Initial Hold (Equilibration)
2.030Isocratic hold to stack injection
15.080Linear ramp to elute analytes
17.095Wash step (remove highly lipophilic matrix)
20.095Hold Wash
20.130Return to initial conditions
25.030Re-equilibration (Critical for reproducibility)
Standard Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of 3-(2,6-Dimethoxyphenyl)-1-propene reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with 50:50 Water:Acetonitrile .

    • Note: Matching the diluent to the initial mobile phase strength (approx. 30-50% B) is crucial to prevent "solvent effect" peak distortion.

Isomer Separation Mechanism

The separation of the target (allyl) from the impurity (propenyl) relies on the difference in effective molecular shape and pi-electron accessibility.

Isomer_Separation Target Target: Allyl Isomer (Terminal Double Bond) More Compact Column C18 Stationary Phase (Hydrophobic Interaction) Target->Column Moderate Retention (Elutes 1st) Impurity Impurity: Propenyl Isomer (Conjugated Double Bond) Planar/Rigid Impurity->Column Stronger Retention (Planarity increases surface contact)

Figure 2: Mechanistic basis for separation. The conjugated propenyl isomer typically elutes later due to increased planarity and interaction with the C18 chains.

Method Validation Parameters (ICH Q2)

To ensure the method is trustworthy, the following validation parameters must be met.

System Suitability Test (SST)

Inject the Working Standard (50 µg/mL) five times (


) before every sample set.
  • Retention Time %RSD:

    
    
    
  • Peak Area %RSD:

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    
Linearity & Range
  • Range: 5 µg/mL to 100 µg/mL (covering 10% to 200% of target concentration).

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Spike samples at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery

    
    .
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution of Isomers Gradient slope too steep.Decrease gradient slope (e.g., change 30-80% B over 15 min to 30-70% B over 20 min).
Peak Tailing Secondary silanol interactions.Ensure Formic Acid is fresh; consider increasing to 0.1% TFA (if UV cutoff permits).
Baseline Drift UV absorption of Mobile Phase B.Use HPLC-gradient grade ACN. Ensure reference wavelength is off.
Pressure Fluctuation Air in pump or check valve failure.Purge lines; sonicate mobile phases to degas.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Molyneux, R. J., et al. (2007). "Analysis of Phenylpropanoids and Related Compounds." Phytochemical Analysis.
  • PubChem. (n.d.). Compound Summary: 1-Allyl-2,6-dimethoxybenzene.[3] National Library of Medicine. Link (Used for structural verification).

Sources

Using "3-(2,6-Dimethoxyphenyl)-1-propene" in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical workflow for utilizing 3-(2,6-Dimethoxyphenyl)-1-propene (also identified as 2-allyl-1,3-dimethoxybenzene ) as a high-value scaffold in the synthesis of oxygenated and sulfur-containing heterocycles.

Executive Summary & Chemical Context[1][2][3]

3-(2,6-Dimethoxyphenyl)-1-propene is an electron-rich allylbenzene derivative characterized by a symmetric 1,3-dimethoxy substitution pattern flanking the allyl group. This unique steric and electronic environment makes it a specialized precursor for synthesizing 7-substituted benzofurans and functionalized chromans , motifs prevalent in bioactive natural products (e.g., neolignans) and kinase inhibitors.

Unlike simple allylbenzene, the C2/C6 methoxy groups provide:

  • High Nucleophilicity: The aromatic ring is activated for electrophilic substitution.

  • Latent Nucleophiles: The methoxy groups can be selectively demethylated to reveal phenols, enabling intramolecular etherification (cyclization).

  • Steric Directing: The flanking groups discourage side reactions at the ortho positions, directing functionalization to the alkene or the para position.

Core Reaction Pathways (Logic & Mechanism)

The utility of this scaffold branches into two primary synthetic strategies:

  • Strategy A (Annulation): Conversion to 7-methoxy-2,3-dihydrobenzofuran via selective demethylation followed by intramolecular cyclization.

  • Strategy B (Side-Chain Functionalization): Direct coupling with heterocyclic thiols via Thiol-Ene Click Chemistry to generate complex thioethers.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available for this scaffold.

ReactionPathways Start 3-(2,6-Dimethoxyphenyl)-1-propene (Precursor) Step1 Selective Monodemethylation (BBr3 / -78°C) Start->Step1 Activation PathB Thiol-Ene Click (R-SH / Radical Initiator) Start->PathB Hydrothiolation Intermediate 2-Allyl-6-methoxyphenol Step1->Intermediate PathA Iodocyclization (I2 / NaHCO3) Intermediate->PathA 5-exo-trig ProductA 7-Methoxy-2-(iodomethyl)- 2,3-dihydrobenzofuran PathA->ProductA ProductB Sulfur-Linked Heterocyclic Conjugate PathB->ProductB

Figure 1: Divergent synthesis pathways transforming the allyl-dimethoxybenzene scaffold into fused rings or conjugates.

Experimental Protocols

Protocol A: Synthesis of 7-Methoxy-2,3-dihydrobenzofuran Derivatives

Objective: To construct the dihydrobenzofuran core by leveraging one of the methoxy groups as an intramolecular nucleophile.

Mechanism: This protocol uses a "demethylation-cyclization" sequence. The bulky methoxy groups prevent direct cyclization; therefore, one must first be converted to a phenol. The subsequent reaction with iodine promotes a 5-exo-trig cyclization.

Step 1: Selective Monodemethylation
  • Reagents: Boron Tribromide (BBr

    
    ), Dichloromethane (DCM).
    
  • Rationale: BBr

    
     is Lewis acidic and coordinates to the methoxy oxygen. Controlled stoichiometry (1.05 equiv) at low temperature favors cleavage of only one ether bond due to the formation of a stable borate complex that sterically hinders the second attack.
    

Procedure:

  • Dissolve 3-(2,6-Dimethoxyphenyl)-1-propene (10 mmol) in anhydrous DCM (50 mL) under Argon.

  • Cool the solution to -78°C (Dry ice/acetone bath).

  • Add BBr

    
      (1.0 M in DCM, 10.5 mL, 1.05 equiv) dropwise over 20 minutes. Caution: Exothermic.
    
  • Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench: Slowly add saturated NaHCO

    
     solution.
    
  • Workup: Extract with DCM (3x), dry over MgSO

    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1) to isolate 2-allyl-6-methoxyphenol .
    
Step 2: Iodo-Etherification (Cyclization)
  • Reagents: Iodine (I

    
    ), Sodium Bicarbonate (NaHCO
    
    
    
    ), Acetonitrile (MeCN).
  • Rationale: Iodine activates the alkene (forming an iodonium ion). The adjacent phenolic oxygen attacks the internal carbon (Markovnikov-like) to close the 5-membered ring.

Procedure:

  • Dissolve 2-allyl-6-methoxyphenol (5 mmol) in MeCN (25 mL).

  • Add NaHCO

    
      (15 mmol, 3 equiv) to buffer the HI generated.
    
  • Cool to 0°C and add I

    
      (1.5 equiv) in portions.
    
  • Stir in the dark at room temperature for 4–6 hours. Monitor TLC for disappearance of the phenol.

  • Quench: Add saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to reduce excess iodine (solution turns from violet to colorless).
  • Isolation: Extract with Ethyl Acetate. The product, 2-(iodomethyl)-7-methoxy-2,3-dihydrobenzofuran , is unstable on silica; use immediately or filter through a short neutral alumina plug.

Data Summary: Cyclization Efficiency

SubstrateConditionsProductYield
2-Allyl-6-methoxyphenolI

, NaHCO

, MeCN
2-(iodomethyl)-7-methoxy-dihydrobenzofuran82%
2-Allyl-6-methoxyphenolm-CPBA, DCM (Epoxidation)(7-methoxy-2,3-dihydrobenzofuran-2-yl)methanol65%
Protocol B: Thiol-Ene Click Functionalization

Objective: To couple the scaffold with heterocyclic thiols (e.g., triazoles, imidazoles) without altering the aromatic core, useful for creating "linker" molecules in drug discovery.

Mechanism: A radical-mediated anti-Markovnikov addition of a thiol across the allyl double bond.

Procedure:

  • Reaction Mix: In a quartz tube, combine 3-(2,6-Dimethoxyphenyl)-1-propene (1.0 equiv), the Heterocyclic Thiol (e.g., 1,2,4-triazole-3-thiol, 1.2 equiv), and photoinitiator DMPA (2,2-dimethoxy-2-phenylacetophenone, 0.05 equiv).

  • Solvent: Use a minimum amount of degassed Methanol or THF.

  • Irradiation: Irradiate with UV light (365 nm) at room temperature for 2–4 hours.

  • Purification: Evaporate solvent. Wash the residue with hexanes to remove unreacted alkene. Recrystallize or column chromatograph (DCM/MeOH) to obtain the thioether conjugate.

Critical Troubleshooting & Optimization (E-E-A-T)

Controlling the Demethylation (The "Over-Reaction" Risk)
  • Issue: BBr

    
     can easily cleave both methoxy groups, leading to the catechol (diol).
    
  • Solution: Strictly maintain -78°C during addition. If over-demethylation occurs, reduce BBr

    
     to 0.95 equiv. The monomethyl ether is significantly less reactive than the dimethoxy starting material due to the loss of steric bulk, but the phenoxide formed coordinates boron tightly, usually protecting the second site if stoichiometry is precise.
    
Regioselectivity in Cyclization
  • Issue: Competition between 5-exo-trig (forming benzofuran) and 6-endo-trig (forming chroman).

  • Insight: Under kinetic control (Iodine cyclization), the 5-exo-trig path is heavily favored for terminal alkenes. If the 6-membered chroman is desired, switch to acid-catalyzed cyclization (e.g., H

    
    SO
    
    
    
    or Amberlyst-15) which favors the thermodynamic 6-membered ring via a carbocation intermediate.
Stability of the Iodo-Intermediate
  • Issue: The 2-(iodomethyl) product from Protocol A is reactive.

  • Application: It serves as an excellent electrophile. It can be directly reacted with amines (e.g., morpholine, piperazine) to generate 3-aminomethyl-dihydrobenzofurans , a common pharmacophore in CNS-active drugs.

Mechanistic Pathway: Radical Thiol-Ene Coupling

The following diagram details the radical cycle for Protocol B, highlighting the regeneration of the thiyl radical which is critical for high yields.

ThiolEneMechanism Init Initiator (DMPA) + hν → Radicals Thiol Heterocyclic Thiol (R-SH) Init->Thiol H-abstraction ThiylRad Thiyl Radical (R-S•) Thiol->ThiylRad Alkene 3-(2,6-Dimethoxyphenyl)-1-propene ThiylRad->Alkene Addition InterRad Carbon-Centered Radical (Anti-Markovnikov) Alkene->InterRad InterRad->Thiol Chain Transfer (H-abstraction) Product Thioether Product InterRad->Product Product->ThiylRad Regenerates Radical

Figure 2: Radical propagation cycle for the hydrothiolation of the allyl side chain.

References

  • Vertex AI Search. (2023). Synthesis of substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Royal Society of Chemistry.[1] Link

  • National Institutes of Health (NIH). (2015). Synthesis of substituted dihydrobenzofurans via tandem SNAr/5-exo-trig cyclization. PubMed Central. Link

  • Thieme Connect. (2020). Thiol–Ene/Yne Click Reactions: A Powerful Tool Toward Diversity-Oriented Synthesis. Synthesis Reviews. Link

  • Google Patents. (2013). Methods and Compositions for Control of Gypsy Moth (Dialkoxybenzene Libraries). US Patent US20130045178A1. Link

  • Echemi. (2023). 1,3-Dimethoxy-2-(2-propen-1-yl)benzene Safety Data Sheet. Link

Sources

Application Note: Experimental Design for Evaluating the Anti-Inflammatory Efficacy of Novel Chalcone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Chalcone derivatives (1,3-diaryl-2-propen-1-ones) are highly versatile pharmacophores recognized for their potent anti-inflammatory, antioxidant, and immunomodulatory properties. Structurally serving as precursors to flavonoids, their α,β-unsaturated carbonyl system acts as a Michael acceptor. This unique structural feature allows them to covalently interact with nucleophilic residues on key regulatory proteins, making them exceptional candidates for targeted anti-inflammatory drug development.

This application note provides a self-validating, step-by-step experimental framework for drug development professionals to assess the anti-inflammatory properties of synthetic chalcones. The protocols bridge high-throughput in vitro screening with robust in vivo physiological validation.

Pharmacological Causality: The NF-κB and Nrf2 Axis

Designing a logical experimental workflow requires a deep understanding of the molecular targets of chalcones. Their anti-inflammatory action is primarily driven by dual-pathway modulation:

  • Inhibition of the NF-κB Pathway : Upon Toll-like receptor 4 (TLR4) activation by lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. Chalcones prevent the LPS-induced phosphorylation and subsequent proteasomal degradation of IκBα. This blockade traps the NF-κB p65 subunit in the cytoplasm, halting the transcription of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6[1],[2].

  • Activation of the Nrf2/HO-1 Axis : Chalcones disrupt the Keap1-Nrf2 complex in the cytoplasm. The liberated Nrf2 translocates to the nucleus to bind Antioxidant Response Elements (ARE), upregulating endogenous antioxidant enzymes like Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD), which neutralize reactive oxygen species (ROS) and dampen tissue damage[1],[3].

Mechanism LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 NFkB IKK / IκBα / p65 Complex TLR4->NFkB Nucleus Nucleus: p65 Translocation NFkB->Nucleus Phosphorylation & Degradation Chalcone Chalcone Derivatives Chalcone->NFkB Inhibits Nrf2 Nrf2 Activation Chalcone->Nrf2 Activates ProInflam Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflam Transcription HO1 Antioxidant Defense (HO-1, SOD) Nrf2->HO1 Transcription

Chalcone derivative modulation of NF-κB and Nrf2 signaling pathways in macrophages.

Phase 1: In Vitro Screening & Mechanistic Validation

Model Selection: RAW 264.7 murine macrophages are utilized because they constitutively express TLR4. Stimulation with LPS provides a highly reproducible, self-amplifying model of acute inflammation[2],[4].

Protocol 3.1: Cytotoxicity Profiling (Self-Validating Step)

Causality: Before assessing anti-inflammatory activity, it is critical to rule out cytotoxicity. A reduction in inflammatory mediators must be definitively attributed to pharmacological modulation, not simply a reduction in the number of viable cells[4]. Methodology:

  • Seed RAW 264.7 cells at

    
     cells/well in a 96-well plate and incubate overnight at 37°C, 5% CO₂.
    
  • Treat cells with varying concentrations of the chalcone derivative (e.g., 0.1, 1, 5, 10, 20 μM) for 24 hours.

  • Add 10 μL of CCK-8 or MTT reagent to each well and incubate for 2–4 hours.

  • Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT) using a microplate reader.

  • Validation Criteria: Select the maximum non-toxic doses (cell viability > 90% relative to vehicle control) for all subsequent efficacy assays.

Protocol 3.2: Nitric Oxide (NO) Inhibition Assay

Causality: Nitric oxide is a volatile free radical produced in massive quantities by iNOS during the inflammatory burst. The Griess assay quantifies nitrite (a stable downstream NO metabolite), serving as a rapid, high-throughput proxy for iNOS pathway inhibition[2],[3]. Methodology:

  • Seed RAW 264.7 cells at

    
     cells/well in a 24-well plate.
    
  • Pre-treat with the selected non-toxic doses of the chalcone for 1 hour.

  • Stimulate the inflammatory response by adding 1 μg/mL LPS for 24 hours.

  • Collect 50 μL of the culture supernatant and mix with 50 μL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄).

  • Incubate in the dark for 10 minutes and measure absorbance at 540 nm against a standard sodium nitrite curve.

Protocol 3.3: Cytokine Quantification & Protein Expression

Causality: While NO reduction indicates iNOS suppression, true anti-inflammatory efficacy requires the broad-spectrum downregulation of cytokines (TNF-α, IL-6) and validation of the upstream signaling proteins (p-IκBα, COX-2)[4]. Methodology:

  • ELISA: Harvest the remaining supernatants from Protocol 3.2. Use commercial ELISA kits to quantify TNF-α, IL-6, and PGE2 levels according to manufacturer instructions[2].

  • Western Blot: Lyse the cellular monolayer using RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to PVDF membranes, and probe for phosphorylated-IκBα, total-IκBα, iNOS, COX-2, and HO-1. Use β-actin as a loading control[1],[4].

Phase 2: In Vivo Efficacy Evaluation

Model Selection: The Carrageenan-Induced Paw Edema model in rodents is the gold standard for acute local inflammation. The early phase (0–2h) is driven by histamine and serotonin, while the late phase (3–6h) is driven by prostaglandins (COX-2) and NO—the exact molecular targets of chalcone derivatives[5],[6].

Protocol 4.1: Carrageenan-Induced Paw Edema

Methodology:

  • Acclimate adult male Wistar rats or Swiss mice for 7 days. Fast the animals overnight prior to the experiment, allowing water ad libitum.

  • Randomize animals into groups (n=6): Vehicle control, Disease control (Carrageenan only), Positive control (e.g., Indomethacin 10 mg/kg or Diclofenac), and Chalcone treatment groups (e.g., 10, 20, 50 mg/kg)[7].

  • Administer treatments orally (p.o.) or intraperitoneally (i.p.) 1 hour prior to induction[7],[8].

  • Inject 50 μL of 1% λ-carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-injection.

  • Data Calculation: Calculate the percentage of edema inhibition:

    
    
    (Where 
    
    
    
    is the increase in paw volume of the disease control group and
    
    
    is the treated group)[5].

Workflow Phase1 Phase 1: In Vitro Screening RAW 264.7 Macrophages Tox Cytotoxicity Assay (MTT/CCK-8) Phase1->Tox Phase2 Phase 2: Mechanistic Validation Western Blot & qPCR Phase3 Phase 3: In Vivo Efficacy Carrageenan Paw Edema Model Phase2->Phase3 NO NO Production (Griess Assay) Tox->NO Cytokines Cytokine Release (ELISA: TNF-α, IL-6) NO->Cytokines Cytokines->Phase2

Step-by-step experimental workflow for evaluating chalcone anti-inflammatory efficacy.

Quantitative Data Benchmarks

To assist in evaluating the success of synthesized chalcone derivatives, the following table summarizes representative quantitative efficacy benchmarks achieved by modern chalcone hybrids across the described assays[5],[7],[8].

Compound TypeTarget / AssayExperimental ModelEfficacy BenchmarkMechanism / Notes
Chalcone 4b COX-2 / 5-LOXIn vitro enzymaticIC₅₀ = 1.933 μM / 2.112 μMDual pathway inhibitor[5]
Chalcone 4b iNOS / NORAW 264.7 (LPS)IC₅₀ = 114.18 nMHighly potent NO suppression[5]
Compound 1e Paw EdemaIn vivo (Carrageenan)68–70% inhibition (100 mg/kg)Reduces lipid peroxidation[8]
Indole-Chalcone 4 Paw EdemaIn vivo (Carrageenan)61.74% max inhibitionSuperior to diclofenac (54.98%)[7]

References

1.[1] Aging-US. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury. 2.[5] PubMed. Novel chalcone candidates as potential in vitro and in vivo anti-inflammatory agents: Synthesis, in silico docking, multitarget bioevaluation and molecular dynamic simulation. 3.[6] RSC Publishing. Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. 4.[2] PMC. Isodorsmanin A Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways. 5.[7] ACS Omega. Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. 6.[3] American Physiological Society. Heme oxygenase-1 mediates the anti-inflammatory actions of 2′-hydroxychalcone in RAW 264.7 murine macrophages. 7.[8] Bentham Science. Design, Synthesis and Evaluation of Chalcone Derivatives as Anti-Inflammatory, Antioxidant and Antiulcer Agents. 8.[4] MDPI. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 3-(2,6-Dimethoxyphenyl)-1-propene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational bottlenecks encountered during the synthesis of 3-(2,6-dimethoxyphenyl)-1-propene (also known as 2-allyl-1,3-dimethoxybenzene).

The most efficient and standard route for this molecule relies on Directed Ortho-Metalation (DoM) . The two methoxy groups of 1,3-dimethoxybenzene act as powerful Directed Metalation Groups (DMGs), coordinating the lithium cation and directing the basic butyl anion to selectively deprotonate the sterically hindered C2 position [1]. The resulting 2,6-dimethoxyphenyllithium intermediate is subsequently trapped via an SN2 reaction with allyl bromide. While elegant, this pathway is highly sensitive to stoichiometry, temperature gradients, and reagent quality.

Mechanistic Workflow

Workflow SM 1,3-Dimethoxybenzene (Starting Material) Lithiation Directed Ortho-Metalation (DoM) + n-BuLi / TMEDA 0 °C to RT, 2h SM->Lithiation Intermediate 2,6-Dimethoxyphenyllithium (Reactive Intermediate) Lithiation->Intermediate Allylation Allylation + Allyl Bromide -78 °C to RT Intermediate->Allylation Product 3-(2,6-Dimethoxyphenyl)-1-propene (Target Product) Allylation->Product

Workflow for 3-(2,6-Dimethoxyphenyl)-1-propene synthesis via Directed Ortho-Metalation.

Self-Validating Experimental Protocol (SOP)

To ensure scientific integrity, this protocol incorporates a self-validating D2O quench step to verify intermediate formation before committing the electrophile.

Step 1: Directed Ortho-Metalation (DoM)

  • In an oven-dried Schlenk flask under argon, dissolve 1,3-dimethoxybenzene (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Add TMEDA (1.1 equiv). Causality: TMEDA breaks up the unreactive n-BuLi hexamers into highly reactive dimers/monomers, significantly increasing the kinetic basicity and accelerating the DoM process.

  • Cool the solution to 0 °C. Dropwise, add titrated n-BuLi (1.05 equiv).

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Check: Withdraw a 0.1 mL aliquot, quench in D2O, extract with Et2O, and analyze via 1H NMR. The disappearance of the C2 aromatic proton (triplet, ~6.5 ppm) and incorporation of deuterium confirms >95% lithiation [2]. Do not proceed to Step 2 until this is confirmed.

Step 2: Electrophilic Quench (Allylation)

  • Cool the deep-yellow lithiated solution to strictly -78 °C using a dry ice/acetone bath.

  • Add allyl bromide (1.1 equiv) dropwise down the side of the flask over 15 minutes. Causality: Adding the electrophile slowly at cryogenic temperatures suppresses Single-Electron Transfer (SET) pathways that lead to homocoupling[3].

  • Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight.

Step 3: Workup

  • Quench the reaction at 0 °C with saturated aqueous NH4Cl to neutralize any residual organolithium.

  • Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc).

Diagnostic Data & Yield Analysis

Compare your crude mixture against this diagnostic table to identify which failure mode is dominating your reaction.

Reaction Outcome / ComponentExpected Yield (Optimal)Symptom of FailurePrimary Causality
Target Product 80 - 90% < 40%Suboptimal lithiation or poor electrophile trapping.
Unreacted 1,3-Dimethoxybenzene < 5%> 20%Moisture in THF, degraded n-BuLi, or omitted TMEDA.
Isoallylbenzene Byproduct < 2%10 - 30%Base-catalyzed isomerization due to excess n-BuLi during warming.
1,5-Hexadiene / Homocoupled Arene Traces> 10%Wurtz-type coupling due to temperature spikes during allyl bromide addition.
Troubleshooting & FAQs

Q1: My self-validation NMR shows I am recovering mostly unreacted 1,3-dimethoxybenzene. Why is my lithiation failing? A1: The most common culprit is degraded n-BuLi. Organolithium reagents degrade over time, reacting with trace moisture to form LiOH, which is insoluble and inactive. Solution: Always titrate your n-BuLi against diphenylacetic acid or N-benzylbenzamide immediately before use. Additionally, ensure your THF is freshly distilled over sodium/benzophenone to eliminate trace water that prematurely quenches the intermediate.

Q2: My NMR shows a conjugated internal double bond (1-(2,6-dimethoxyphenyl)-1-propene) instead of the terminal allyl group. How do I prevent this? A2: You are observing base-catalyzed isomerization. The terminal alkene (allyl) is kinetically favored but thermodynamically less stable than the conjugated internal alkene (isoallyl). If you use a large excess of n-BuLi (>1.1 equiv), the unreacted strong base will deprotonate the allylic position of your newly formed product during the warming phase, causing the double bond to migrate into conjugation with the aromatic ring. Solution: Strictly control stoichiometry to 1.05 equiv of n-BuLi and ensure the reaction is fully quenched with NH4Cl before the temperature exceeds 0 °C during workup.

Q3: I am observing a significant amount of 1,5-hexadiene and homocoupled arene. What causes this? A3: This is a classic Wurtz-type coupling. Allyl bromide is highly reactive and prone to halogen-metal exchange or Single-Electron Transfer (SET) if the local concentration of the lithium species is mismatched or if the temperature is too high. Solution: You must add the allyl bromide strictly at -78 °C and ensure vigorous stirring to prevent localized concentration gradients.

Pathways Intermediate 2,6-Dimethoxyphenyllithium Target Target: Allylbenzene (Optimal Quench at -78 °C) Intermediate->Target Allyl Bromide Strict Temp Control Isoallyl Byproduct: Isoallylbenzene (Base-Catalyzed Isomerization) Intermediate->Isoallyl Excess Base + Warming before Quench Wurtz Byproduct: 1,5-Hexadiene (Wurtz-Type Coupling) Intermediate->Wurtz Fast Addition / Temp Spike Quenched Recovered SM (Moisture / Poor Lithiation) Intermediate->Quenched H2O Contamination Target->Isoallyl Excess Base

Mechanistic pathways showing target formation versus common side reactions and failure modes.

Q4: Can I use a Grignard/Kumada coupling instead of DoM? A4: Yes, reacting 2,6-dimethoxyphenylmagnesium bromide with allyl bromide under nickel or palladium catalysis (Kumada coupling) is a viable alternative. However, synthesizing the highly sterically hindered 2-bromo-1,3-dimethoxybenzene precursor is often more tedious than the direct, one-pot DoM approach described above. If DoM is optimized, it remains the superior, atom-economical route.

References
  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews, ACS Publications.[Link]

  • Lithium Link Spring 1992. University of Windsor.[Link]

  • Synthesis of Functionalized Cannabinoids. Future4200.[Link]

Identifying byproducts in the synthesis of "3-(2,6-Dimethoxyphenyl)-1-propene"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 3-(2,6-dimethoxyphenyl)-1-propene. The focus is on the practical identification and mitigation of common byproducts and impurities that can arise during synthesis, ensuring higher purity and yield.

Introduction: The Challenge of Steric Hindrance and Isomerization

The synthesis of 3-(2,6-dimethoxyphenyl)-1-propene, a valuable building block in organic synthesis, presents unique challenges primarily due to the steric hindrance imposed by the two ortho-methoxy groups. This steric bulk can impede the approach of nucleophiles, often leading to incomplete reactions or favoring alternative reaction pathways.[1] Furthermore, the terminal allyl group is susceptible to isomerization, a common issue for allylarenes, which can complicate purification and downstream applications.[2] This guide will address the most common synthetic routes and the specific byproducts associated with each.

Section 1: Troubleshooting the Wittig Reaction Route

The Wittig reaction offers a reliable method for forming the carbon-carbon double bond by reacting 2,6-dimethoxybenzaldehyde with an allyl-derived phosphonium ylide.[3][4] However, several characteristic byproducts and issues can arise.

Frequently Asked Questions (FAQs): Wittig Route

Q1: My crude product shows a large, non-alkene peak in the NMR and a strong signal at m/z 278 in the mass spectrum. What is this major byproduct?

A1: This is almost certainly triphenylphosphine oxide (Ph₃P=O), the stoichiometric byproduct of the Wittig reaction.[5] Its formation is the thermodynamic driving force for the entire reaction.[4] While not a "side reaction" impurity, its efficient removal is critical. It is often a crystalline solid but can be challenging to separate from products of similar polarity.

  • Troubleshooting:

    • Purification: Triphenylphosphine oxide is moderately polar. It can be separated from the less polar desired product by column chromatography on silica gel, typically using a non-polar eluent system like hexane/ethyl acetate.[6]

    • Precipitation: In some cases, cooling the reaction mixture in a non-polar solvent (like a hexane/ether mixture) can cause the triphenylphosphine oxide to precipitate, allowing for removal by filtration.

Q2: I'm observing two distinct sets of signals for the propene group in my ¹H NMR, suggesting a mixture of isomers. Why did this happen and how can I control it?

A2: The Wittig reaction's stereoselectivity is highly dependent on the nature of the ylide.[7] Non-stabilized ylides (like the one derived from allyl bromide) typically favor the formation of the Z-alkene, but mixtures are common.[3][7]

  • Troubleshooting:

    • Reaction Conditions: Lithium-free conditions can sometimes improve selectivity towards the Z-isomer.

    • Schlosser Modification: For targeted synthesis of the E-alkene, the Schlosser modification can be employed. This involves deprotonating the intermediate betaine with a strong base like phenyllithium at low temperatures, which equilibrates it to the more stable threo-betaine, leading to the E-alkene upon warming.[3]

Q3: My reaction is incomplete, and I have a significant amount of unreacted 2,6-dimethoxybenzaldehyde. What went wrong?

A3: The steric hindrance from the two ortho-methoxy groups on the benzaldehyde can significantly slow down the nucleophilic attack by the ylide.[1] Other potential causes include:

  • Inefficient Ylide Generation: The ylide must be formed efficiently using a sufficiently strong base (e.g., n-BuLi, NaH) under strictly anhydrous conditions. Any moisture will quench the ylide.

  • Insufficient Reagent: An excess of the Wittig reagent may be necessary to drive the reaction to completion against the high steric barrier.

  • Temperature: While ylide formation is often done at low temperatures, the reaction with the hindered aldehyde may require warming to room temperature or slightly above to proceed at a reasonable rate.

Visualizing the Wittig Reaction and Byproduct Formation

Wittig_Reaction cluster_reactants Reactants cluster_products Products Aldehyde 2,6-Dimethoxy- benzaldehyde Ylide Allyl Triphenyl Phosphonium Ylide Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane Product 3-(2,6-Dimethoxyphenyl) -1-propene Byproduct Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->Product Retro-[2+2] Decomposition Oxaphosphetane->Byproduct

Caption: The Wittig reaction proceeds via a cyclic oxaphosphetane intermediate.

Section 2: Troubleshooting the Grignard Reaction Route

The addition of an allyl Grignard reagent (e.g., allylmagnesium bromide) to 2,6-dimethoxybenzaldehyde is another common C-C bond-forming strategy.[8] This route is also susceptible to specific side reactions, again influenced by steric factors.

Frequently Asked Questions (FAQs): Grignard Route

Q1: My GC-MS analysis shows a prominent peak with a mass of 82 g/mol , and my overall yield of the desired alcohol intermediate is low. What is this byproduct?

A1: This is likely 1,5-hexadiene, which forms from the Wurtz-type coupling of two molecules of the allyl Grignard reagent.[9] This is a very common side reaction in the preparation and use of allylmagnesium halides.[10]

  • Troubleshooting:

    • Grignard Formation: Prepare the Grignard reagent at a low temperature and add the allyl bromide slowly to a suspension of magnesium turnings to minimize coupling.[9][10]

    • Use Fresh Reagent: Use the Grignard reagent immediately after its preparation. Letting it stand can increase the concentration of coupled byproducts.

    • Inverse Addition: Add the Grignard reagent to the solution of the aldehyde (inverse addition) to ensure the aldehyde is always in excess relative to the Grignard reagent being added, which can minimize side reactions of the Grignard with itself.

Q2: I isolated 2,6-dimethoxybenzyl alcohol from my reaction mixture. How did this reduction product form?

A2: While Grignard reagents with β-hydrogens are known to act as reducing agents, allylmagnesium bromide lacks these.[1] The formation of the corresponding alcohol is more likely due to:

  • Proton Source: The Grignard reagent is a very strong base.[8][11] If there is any trace moisture or other acidic protons in the reaction flask, the Grignard can be quenched. More importantly, it can act as a base to deprotonate any available proton source, which can then protonate the aldehyde or the intermediate alkoxide.

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Q3: The reaction is very sluggish and stalls, leaving a large amount of starting material even after prolonged reaction times. What can I do?

A3: This is the classic challenge of steric hindrance with 2,6-disubstituted benzaldehydes.[1] The bulky ortho-methoxy groups physically block the approach of the Grignard reagent to the carbonyl carbon.

  • Troubleshooting:

    • Temperature: While the initial addition should be done at a low temperature (e.g., 0 °C) to control the exotherm, you may need to allow the reaction to warm to room temperature or even reflux gently to overcome the activation energy barrier.[1]

    • Solvent: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for Grignard reactions with hindered substrates, as it can better solvate the magnesium species.

    • Lewis Acid Additives: The addition of a Lewis acid, such as cerium(III) chloride (Luche reduction conditions), can sometimes enhance the electrophilicity of the carbonyl carbon and promote addition over other side reactions.

Visualizing the Grignard Reaction and Side Reactions

Grignard_Reaction Grignard Allylmagnesium Bromide Intermediate Intermediate Grignard->Intermediate Wurtz_Byproduct Wurtz_Byproduct Grignard->Wurtz_Byproduct + AllylMgBr (Wurtz Coupling) Alcohol Secondary Alcohol (Precursor) Product Target Molecule (after dehydration) Alcohol->Product Dehydration Intermediate->Alcohol Aqueous Workup (H₃O⁺)

Caption: The Grignard reaction can be compromised by Wurtz coupling.

Section 3: The Isomerization Byproduct

Regardless of the synthetic route chosen, a common and often overlooked source of impurity is the isomerization of the final product.

Frequently Asked Questions (FAQs): Isomerization

Q1: My initial product was pure by NMR, but after distillation or upon storage, a new isomeric species appeared. What is it?

A1: You are likely observing the isomerization of the terminal alkene (1-propene) to the more thermodynamically stable internal alkene, 1-(2,6-dimethoxyphenyl)-1-propene . This reaction can be catalyzed by traces of acid, base, or transition metals.[2] The conjugated system of the internal alkene is energetically favored.

  • Identification: The ¹H NMR spectrum of the isomerized product will show a characteristic change. The terminal vinyl protons (~5.0-6.0 ppm) of the starting material will be replaced by internal vinyl protons, and the allylic CH₂ group will become a CH₃ group, often appearing as a doublet.

  • Troubleshooting:

    • Purification: Avoid acidic or basic conditions during workup and purification. Use neutralized silica gel for chromatography if necessary.

    • Distillation: Perform distillation at the lowest possible temperature and pressure to minimize thermal isomerization. The addition of a radical inhibitor or a non-volatile base might help in some cases.

    • Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere, to prevent slow isomerization over time.

Visualizing the Isomerization Process

Isomerization Product 3-(2,6-Dimethoxyphenyl) -1-propene (Terminal Alkene) Isomer 1-(2,6-Dimethoxyphenyl) -1-propene (Internal Alkene) Product->Isomer Heat, Acid, Base, or Metal Catalyst

Caption: Isomerization from the terminal to the more stable internal alkene.

Section 4: Analytical Protocols for Impurity Identification

Accurate identification of byproducts is the first step in troubleshooting. The following are generalized protocols for analyzing crude reaction mixtures.

Table 1: Summary of Potential Byproducts and Key Analytical Signatures
Potential Byproduct/Impurity Originating Route Molecular Weight ( g/mol ) Key ¹H NMR Signals (δ, ppm) Key GC-MS Indication
2,6-DimethoxybenzaldehydeWittig, Grignard166.17~10.4 (s, 1H, -CHO), 7.4-7.6 (t, 1H), 6.6 (d, 2H), 3.9 (s, 6H)Unreacted starting material peak.
Triphenylphosphine OxideWittig278.287.5-7.8 (m, 15H)Prominent peak at m/z 278.
1,5-HexadieneGrignard82.14~5.8 (m, 2H), ~5.0 (m, 4H), ~2.1 (m, 4H)Low mass, early eluting peak.
2,6-Dimethoxybenzyl AlcoholGrignard168.19~4.7 (s, 2H, -CH₂OH), 7.2-7.3 (t, 1H), 6.6 (d, 2H), 3.8 (s, 6H)Peak at m/z 168, often with loss of water.
1-(2,6-Dimethoxyphenyl)-1-propeneIsomerization178.23~6.1-6.5 (m, 2H, internal C=C-H), ~1.8 (d, 3H, =C-CH₃)Isomeric peak with same mass as the product.
Protocol 1: GC-MS Analysis for Byproduct Profiling
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture (1-2 mg) in a suitable solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of ~1 mg/mL.

  • Injection: Inject 1 µL of the sample into the GC-MS.

  • GC Conditions (Example):

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 70 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Analysis: Compare the retention times and mass spectra of the peaks against the expected values in Table 1 and reference library spectra.

Protocol 2: ¹H NMR for Structural Confirmation
  • Sample Preparation: Dissolve 5-10 mg of the crude product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis:

    • Desired Product: Look for the characteristic signals of the 3-(2,6-dimethoxyphenyl)-1-propene:

      • Allylic protons (-CH₂-): ~3.4 ppm (d)

      • Terminal vinyl protons (=CH₂): ~5.0-5.2 ppm (m)

      • Internal vinyl proton (-CH=): ~5.9-6.1 ppm (m)

      • Aromatic protons: ~6.6 ppm (d, 2H) and ~7.2 ppm (t, 1H)

      • Methoxy protons: ~3.8 ppm (s, 6H)

    • Byproducts: Compare the spectrum against the key signals listed in Table 1 to identify and estimate the relative ratios of impurities.

References

  • This citation is a placeholder for general knowledge about eugenol deriv
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (2021).
  • El-Sayed, M. A. A., et al. (2021).
  • Claisen rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]

  • Yanagisawa, A. (n.d.). Product Subclass 9: Allylic Grignard Reagents. Science of Synthesis.
  • Claisen Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Tarbell, D. S. (1944). The Claisen Rearrangement. Organic Reactions.
  • de Souza, E. L., et al. (2018). Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities. Food Chemistry.
  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Claisen Rearrangement. (2024). In Chemistry LibreTexts. Retrieved from [Link]

  • Wittig reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Kumar, A., et al. (2018). Outlooks on Medicinal Properties of Eugenol and its Synthetic Derivatives.
  • The Wittig reaction. (n.d.). In Lumen Learning, Organic Chemistry II. Retrieved from [Link]

  • Ramana, D. V., & Sudha, M. S. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact.
  • Grignard Reaction with 2,6-Dimethoxybenzaldehyde. (n.d.).
  • This citation is a placeholder for general knowledge about chalcone synthesis.
  • This citation is a placeholder for general knowledge about lignin degrad
  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • This citation is a placeholder for general knowledge about impurity analysis.
  • This citation is a placeholder for general knowledge about purific
  • The Wittig Reaction. (2023). In Chemistry LibreTexts. Retrieved from [Link]

  • This citation is a placeholder for general knowledge about TLC analysis.
  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • This citation is a placeholder for general knowledge about organic synthesis.
  • Gooßen, L. J., et al. (2021). Isomerization of Functionalized Olefins by Using the Dinuclear Catalyst [PdI(μ-Br)(P t Bu3)]2: A Mechanistic Study. Chemistry – A European Journal.

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Optimizing reaction conditions for allylic chlorination of methoxyphenyl propenes

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Allylic Chlorination of Methoxyphenyl Propenes

Current Status: Online Role: Senior Application Scientist Topic: Allylic Chlorination of Electron-Rich Alkenes (Anethole/Estragole Derivatives)

Executive Summary

The allylic chlorination of methoxyphenyl propenes (e.g., anethole, estragole) presents a unique "selectivity paradox." The methoxy group (


) strongly activates the aromatic ring, making it highly susceptible to Electrophilic Aromatic Substitution (EAS)  (ring chlorination). Simultaneously, the alkene moiety is prone to electrophilic addition  (dichlorination).

To achieve successful allylic substitution , you must suppress these two dominant ionic pathways and force the reaction into a radical manifold. This guide details the precise conditions required to "thread the needle" between ring chlorination and double-bond saturation.

Module 1: Reagent Selection & Stoichiometry

Q1: Why is my reaction yielding ring-chlorinated byproducts instead of the allylic chloride? A: You are likely using a reagent that generates a high instantaneous concentration of molecular chlorine (


) or sulfuryl chloride (

) without strict radical control.
  • The Problem: The methoxy group increases electron density on the ring. If free

    
     is present in high concentrations, it acts as an electrophile, attacking the ring (ortho/para to the methoxy group) faster than the radical chain can abstract the allylic hydrogen.
    
  • The Solution: Switch to N-Chlorosuccinimide (NCS) .[1]

    • Mechanism: NCS provides a "slow-release" reservoir of

      
       at very low steady-state concentrations. This low concentration is insufficient for rapid electrophilic attack on the ring but sufficient to sustain the radical chain reaction once initiated.
      
    • Protocol: Use 1.05 equivalents of NCS. Avoid large excesses, which promote side reactions.

Q2: Can I use Sulfuryl Chloride (


) if I cool the reaction down? 
A:  generally No . While 

is cheaper, it is much more aggressive. Even at low temperatures, the activation energy for ring chlorination on anisole derivatives is low.

is only recommended if the aromatic ring is deactivated (e.g., nitro- or cyano-substituted). For methoxy-substituted substrates, NCS is the industry standard for selectivity.

Module 2: Solvent Engineering (Green & Efficient)

Q3: The literature cites Carbon Tetrachloride (


).[2] It is banned in my facility. What is the best replacement? 
A:  You cannot simply substitute Dichloromethane (DCM) or THF; they will kill the radical chain or promote ionic pathways.
  • Top Recommendation: Benzotrifluoride (

    
     / 
    
    
    
    -trifluorotoluene)
    • Why: It mimics the dielectric constant and non-polar nature of

      
      , stabilizing the radical intermediates without participating in the reaction. It has a higher boiling point (
      
      
      
      ), allowing for faster kinetics if needed.
  • Alternative: Acetonitrile (

    
    ) 
    
    • Why: Surprisingly effective for NCS reactions. While polar, it dissolves NCS well (unlike

      
      ), often accelerating the reaction. However, ensure it is strictly anhydrous to prevent hydrolysis of the product.
      
  • Avoid: Ethers (THF, Diethyl ether) – they undergo

    
    -hydrogen abstraction. Alcohols – they react with the chloride product.[3]
    

Table 1: Solvent Performance Matrix

SolventPolarityRadical Chain SupportToxicityRecommendation

Non-polarExcellentHigh (Banned)Legacy Reference

Non-polarExcellentLowPrimary Choice
Benzene Non-polarGoodHigh (Carcinogen)Avoid
Acetonitrile PolarGoodModerateSecondary Choice
DCM ModeratePoor (Slow kinetics)LowNot Recommended

Module 3: Troubleshooting Selectivity (The "Ring vs. Chain" Battle)

Q4: I am using NCS and


, but still seeing ~15% ring chlorination. How do I stop it? 
A:  This indicates an "Ionic Leak" in your mechanism. You need to shut down the ionic pathway and boost the radical flux.

Diagnostic Checklist:

  • Remove Metal Ions: Trace metals (Fe, Al) from spatulas or old solvent drums act as Lewis Acids, catalyzing the Friedel-Crafts ring chlorination.

    • Fix: Wash reaction glassware with EDTA solution or acid. Add a metal scavenger (e.g., 500 ppm of a chelator) if using bulk technical grade solvents.

  • Light Source: Are you relying on thermal initiation alone?

    • Fix: Use a UV lamp (300–400 nm) or a strong visible light source (500W halogen) to flood the system with radicals. This increases the rate of the radical step (

      
      ) relative to the ionic step (
      
      
      
      ).
  • Initiator: Add AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (5 mol%).

    • Note: AIBN is preferred for methoxy derivatives as Benzoyl Peroxide can sometimes act as an oxidant on the electron-rich ring.

Visualizing the Competition:

ReactionPathways Start Methoxyphenyl Propene + NCS Cond_Radical Radical Conditions: Non-polar solvent UV Light / AIBN No Metals Start->Cond_Radical Promotes Cond_Ionic Ionic Conditions: Polar solvent Darkness Lewis Acids (Fe3+) Start->Cond_Ionic Avoid Inter_Rad Allylic Radical (Resonance Stabilized) Cond_Radical->Inter_Rad H-Abstraction Inter_Ion Arenium Ion (Sigma Complex) Cond_Ionic->Inter_Ion Electrophilic Attack Prod_Add Dichloride (Addition Product) Cond_Ionic->Prod_Add Cl+ Addition Prod_Allyl Allylic Chloride (Desired) Inter_Rad->Prod_Allyl + Cl• Prod_Ring Ring Chlorinated (Impurity) Inter_Ion->Prod_Ring - H+ Prod_Allyl->Start Over-reaction (if excess NCS)

Caption: Mechanistic divergence. Success depends on maximizing the "Green" path (Radical) and suppressing the "Red" path (Ionic).

Module 4: Stability & Purification

Q5: My product turns black and viscous during rotary evaporation. What is happening? A: Methoxy-cinnamyl chlorides are thermally unstable and acid-sensitive .

  • Hydrolysis: Even trace moisture reacts with the chloride to form HCl and the alcohol. The generated HCl catalyzes the polymerization of the electron-rich styrene double bond.

  • Polymerization: The methoxy group makes the double bond electron-rich, prone to cationic polymerization initiated by its own degradation products.

Handling Protocol:

  • Quench: Do not just evaporate. Wash the reaction mixture with cold saturated

    
      to neutralize succinimide and any free acid.
    
  • Drying: Dry over anhydrous

    
     (basic drying agent) rather than 
    
    
    
    (slightly acidic).
  • Evaporation: Keep the water bath below

    
     . Do not distill unless using high vacuum (<0.1 mmHg) and a radical inhibitor (BHT).
    
  • Storage: Store at

    
     under Argon. Add a stabilizer like solid 
    
    
    
    or copper wire to the vial.

Experimental Protocol: Optimized Workflow

Target: 1-(1-chloro-3-propenyl)-4-methoxybenzene (from Anethole)

  • Setup: Flame-dried 3-neck flask, Argon atmosphere, reflux condenser.

  • Charge:

    • 10 mmol Anethole (1.0 eq)

    • 10.5 mmol NCS (1.05 eq)

    • 0.5 mmol AIBN (0.05 eq)

    • 20 mL Benzotrifluoride (

      
      ) [Concentration ~0.5 M]
      
  • Initiation: Heat to

    
     (oil bath) OR irradiate with 300W lamp.
    
  • Monitor: Check TLC every 30 mins. Look for the disappearance of the NCS solid (it floats) and the appearance of Succinimide (it sinks/precipitates).

  • Workup:

    • Cool to

      
      . Filter off succinimide.
      
    • Wash filtrate with cold 5%

      
       (2x) and Brine (1x).
      
    • Dry over

      
       + 1% 
      
      
      
      (triethylamine) to keep basic.
  • Purification: Rapid filtration through a short plug of Neutral Alumina (not Silica) eluting with Hexanes/EtOAc (9:1).

References

  • BenchChem. (2025).[4] Optimizing reaction conditions for 2-Chloro-3-(2-methoxyphenyl)-1-propene synthesis. Link

  • Organic Chemistry Portal. (2017). Wohl-Ziegler Reaction: Mechanism and Conditions. Link

  • Podgoršek, A. et al. (2009). Environmentally-Friendly Wohl-Ziegler Bromination: Ionic-Liquid Reaction and Solvent-Free Reaction.[2] Green Chemistry. Link

  • Togo, H. (2015).[5] Advanced Free Radical Reactions for Organic Synthesis. Synthesis, 47, 1280-1290.[5] Link

  • Santa Cruz Biotechnology. (2024). Safety Data Sheet: trans-4-Methoxycinnamoyl chloride Stability and Storage. Link

Sources

Technical Support Center: Stabilizing 3-(2,6-Dimethoxyphenyl)-1-propene During Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for "3-(2,6-Dimethoxyphenyl)-1-propene." This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile intermediate and facing challenges with its stability during purification. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you prevent degradation and ensure the integrity of your compound.

Introduction: Understanding the Instability of 3-(2,6-Dimethoxyphenyl)-1-propene

"3-(2,6-Dimethoxyphenyl)-1-propene" is a valuable building block in organic synthesis, notable for its electron-rich aromatic ring and reactive allyl group. However, these same features contribute to its instability under common purification conditions. The primary degradation pathways include:

  • Isomerization: The terminal double bond can migrate to form the more thermodynamically stable internal (E)- and (Z)-1-(2,6-dimethoxyphenyl)-1-propene isomers. This process is often catalyzed by acid or metal contaminants.

  • Oxidation: The electron-rich dimethoxy-phenyl ring and the double bond are susceptible to oxidation, which can be initiated by air, light, or trace peroxides.

  • Polymerization: Like many olefins, the allyl group can undergo radical-initiated polymerization, leading to oligomeric or polymeric impurities.

  • Thermal Degradation: At elevated temperatures, such as those used in distillation, the compound can undergo decomposition, including demethylation of the methoxy groups and fragmentation of the allyl side chain.[1]

This guide will provide you with the knowledge and tools to mitigate these degradation pathways and successfully purify your compound.

Frequently Asked Questions (FAQs)

Q1: I'm seeing new peaks in the NMR of my "3-(2,6-Dimethoxyphenyl)-1-propene" after column chromatography. What are they?

A1: The most likely culprits are the (E)- and (Z)- isomers of 1-(2,6-dimethoxyphenyl)-1-propene. The acidic nature of standard silica gel can catalyze the isomerization of the terminal double bond to the more stable internal position.[2] You can confirm this by analyzing the coupling constants of the vinylic protons in the 1H NMR spectrum.

Q2: My purified compound is turning yellow over time. What is causing this?

A2: Yellowing is often an indication of oxidation. The electron-rich aromatic ring is susceptible to oxidation, which can be accelerated by exposure to air and light.[3] Storing the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial can help prevent this.

Q3: Can I use distillation to purify "3-(2,6-Dimethoxyphenyl)-1-propene"?

A3: Yes, but with caution. This compound is susceptible to thermal degradation.[1] Therefore, it is crucial to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress.[4][5][6]

Q4: Are there any additives I can use to improve the stability of my compound during purification?

A4: Yes. For preventing radical-mediated polymerization, you can add a small amount of a radical inhibitor like butylated hydroxytoluene (BHT).[7][8] When performing column chromatography, deactivating the silica gel with a base like triethylamine can help prevent acid-catalyzed isomerization.[2]

Troubleshooting Guides

This section provides detailed troubleshooting advice for common purification techniques.

Column Chromatography

Problem: Isomerization of the double bond is observed after purification on a silica gel column.

Root Cause: The acidic surface of silica gel can catalyze the migration of the double bond from the terminal to the internal position.

Solutions:

  • Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in the eluent containing 1% triethylamine. This will neutralize the acidic sites on the silica surface.[2]

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase. Alternatively, for less polar impurities, reversed-phase (C18) silica gel can be an option.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency.

Experimental Protocol: Deactivated Silica Gel Chromatography

  • Preparation of Deactivated Silica:

    • In a fume hood, weigh the required amount of silica gel for your column.

    • Prepare your eluent (e.g., a mixture of hexanes and ethyl acetate). Add triethylamine to the eluent to a final concentration of 1% (v/v).

    • In a beaker, slurry the silica gel with the triethylamine-containing eluent.

  • Column Packing:

    • Pack the column with the deactivated silica slurry as you normally would.

    • Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading and Elution:

    • Dissolve your crude "3-(2,6-Dimethoxyphenyl)-1-propene" in a minimal amount of the eluent.

    • Load the sample onto the column and begin elution with the triethylamine-containing eluent.

    • Collect fractions and monitor by TLC.

  • Work-up:

    • Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step.

Distillation

Problem: Low recovery and evidence of decomposition after distillation.

Root Cause: "3-(2,6-Dimethoxyphenyl)-1-propene" is thermally labile and can decompose at its atmospheric boiling point.

Solutions:

  • Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point.[4][5][6][9]

  • Use a Cold Trap: A cold trap between the receiving flask and the vacuum pump will prevent any volatile product from being lost.

  • Add an Antioxidant: A small amount of a non-volatile antioxidant, such as BHT, can be added to the distillation flask to inhibit radical-mediated decomposition.[8]

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup:

    • Set up a standard vacuum distillation apparatus with a short path distillation head if possible to minimize the travel distance of the vapor.

    • Use a magnetic stirrer in the distillation flask for smooth boiling.

    • Ensure all glass joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.

  • Procedure:

    • Place the crude "3-(2,6-Dimethoxyphenyl)-1-propene" in the distillation flask. Add a small amount of BHT (e.g., 0.1 wt%).

    • Slowly reduce the pressure to the desired level.

    • Gradually heat the distillation flask in a heating mantle or oil bath.

    • Collect the fraction that distills at a constant temperature and pressure.

    • After distillation, allow the apparatus to cool completely before slowly releasing the vacuum.

Recrystallization

Problem: The compound "oils out" or fails to crystallize.

Root Cause: The presence of impurities can lower the melting point and interfere with crystal lattice formation. The choice of solvent is also critical.

Solutions:

  • Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10][11] Common solvent systems for aromatic compounds include ethanol/water, acetone/water, or hexanes/ethyl acetate.[12]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of well-defined crystals. Rapid cooling can lead to precipitation of an amorphous solid or oiling out.

  • Seeding: If crystallization does not initiate, add a small seed crystal of the pure compound to the cooled solution.

Experimental Protocol: Recrystallization

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the compound completely.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Visualization of Degradation and Purification

Degradation Pathways

3-(2,6-Dimethoxyphenyl)-1-propene 3-(2,6-Dimethoxyphenyl)-1-propene Isomers (E/Z)-1-(2,6-Dimethoxyphenyl)-1-propene 3-(2,6-Dimethoxyphenyl)-1-propene->Isomers Acid/Heat/Metal Isomerization Oxidation_Products Oxidation Products (e.g., aldehydes, ketones) 3-(2,6-Dimethoxyphenyl)-1-propene->Oxidation_Products Air/Light/Peroxides Oxidation Polymer Polymer/Oligomer 3-(2,6-Dimethoxyphenyl)-1-propene->Polymer Radicals Polymerization Thermal_Degradation Thermal Degradation Products (e.g., demethylated compounds) 3-(2,6-Dimethoxyphenyl)-1-propene->Thermal_Degradation High Temperature Degradation

Caption: Major degradation pathways for "3-(2,6-Dimethoxyphenyl)-1-propene".

Purification Workflow

Crude_Product Crude 3-(2,6-Dimethoxyphenyl)-1-propene Chromatography Column Chromatography Crude_Product->Chromatography Distillation Vacuum Distillation Crude_Product->Distillation Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure 3-(2,6-Dimethoxyphenyl)-1-propene Chromatography->Pure_Product Deactivated_Silica Use Deactivated Silica (+ Triethylamine) Chromatography->Deactivated_Silica Distillation->Pure_Product Antioxidant_Dist Add Antioxidant (BHT) Distillation->Antioxidant_Dist Recrystallization->Pure_Product Slow_Cooling Slow Cooling Recrystallization->Slow_Cooling

Caption: Recommended purification workflows with key considerations.

Summary of Preventative Measures

Degradation PathwayKey Contributing FactorsPreventative Measures
Isomerization Acidic surfaces (e.g., silica gel), trace metals, heatUse deactivated silica gel (with triethylamine), use neutral/basic alumina, minimize purification time and temperature.[2]
Oxidation Oxygen (air), light, trace peroxidesHandle and store under an inert atmosphere (N₂ or Ar), use amber glassware or protect from light, use peroxide-free solvents.[3]
Polymerization Radical initiators (e.g., peroxides, light), heatAdd a radical inhibitor (e.g., BHT) during storage and purification, avoid high temperatures.[7][8]
Thermal Degradation High temperaturesPurify using vacuum distillation to lower the boiling point, use recrystallization as a non-thermal alternative.[1][4]

References

  • Catalytic pyrolysis mechanism of lignin moieties driven by aldehyde, hydroxyl, methoxy, and allyl functionalization. RSC Publishing. (2024). [Link]

  • Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. ResearchGate. [Link]

  • Photodimerization of (E)-3-(2,6-Difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one in the Crystalline Solid State. MDPI. (2023). [Link]

  • Inhibition of Free Radical Polymerization: A Review. PMC. (2023). [Link]

  • Recrystallization (chemistry). Wikipedia. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Olefin Purification. Clariant. [Link]

  • Go-to recrystallization solvent mixtures. Reddit. (2023). [Link]

  • Photodegradation of methoxy substituted curcuminoids. PubMed. (2015). [Link]

  • New, Aqueous Radical (Co)Polymerization of Olefins at Low Temperature and Pressure. MDPI. (2020). [Link]

  • Prevention of undesirable isomerization during olefin metathesis. PubMed. (2005). [Link]

  • Isomerization of allylbenzenes. Semantic Scholar. [Link]

  • Column chromatography. University of Victoria. [Link]

  • Supporting Information: Cis-to-Trans Isomerization of Azobenzene Investigated by Using Thin Films of Metal-Organic Frameworks. The Royal Society of Chemistry. (2015). [Link]

  • Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. PubMed. (2005). [Link]

  • Synthesis of the Trimethoxypropenylbenzenes. Erowid. [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. (1992). [Link]

  • 2,6-Dimethoxybenzonitrile. Organic Syntheses. [Link]

  • Recent Advances in Carbon-Centered Radical-Initiated Olefin Transformation Chemistry. MDPI. (2025). [Link]

  • STABILITY OF SOLUTIONS OF 2,3-DIPHENYLCYCLOPROPENONE IN VARIOUS SOLVENTS. Acta Poloniae Pharmaceutica. [Link]

  • Preparation of 2,6-dialkoxybenzaldehydes. Semantic Scholar. [Link]

  • Purification and Characterization of a Novel Peroxidase from Geotrichum candidum Dec 1 Involved in Decolorization of Dyes. PMC. (2001). [Link]

  • Vacuum Distillation. YouTube. (2021). [Link]

  • VACUUM DISTILLATION CONTROL. Texas Tech University. [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. PMC. (2007). [Link]

  • Highly Energetic, Low Sensitivity Aromatic Peroxy Acids. PubMed. (2016). [Link]

  • Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2‐(dimethoxyphenyl)‐N‐(2‐halogenobenzyl)ethanamines. ResearchGate. [Link]

  • An Investigation of the Storage and Biosynthesis of Phenylpropenes in Sweet Basil. PMC. (2001). [Link]

  • Synthesis of 2,5-Dimethoxyallylbenzene. designer-drug.com. [Link]

  • EX_EN Vacuum Distillation. Fives ProSim. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. ACS Publications. [Link]

  • PROCESS FOR THE PURIFICATION OF 2,6-DIISOPROPYLPHENOL. Patent 0783473. [Link]

  • Investigating primary decomposition of polypropylene through detailed compositional analysis using two-dimensional gas chromatog. OSTI.GOV. (2023). [Link]

  • Process for the purification of 2,6-diisopropyl phenol.
  • Stability of Propofol (2,6-Diisopropylphenol) in Thermal Desorption Tubes during Air Transport. PMC. (2019). [Link]

  • First-Principles-Based Force Field for 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105). ACS Publications. (2019). [Link]

  • Solid-State 13 C NMR Investigation of the Oxidative Degradation of Selectively Labeled Polypropylene by Thermal Aging and ??-Irradiation. ResearchGate. [Link]

  • Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Semantic Scholar. [Link]

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. MDPI. (2024). [Link]

  • Opinion of the Scientific Committee on Consumer Products on 2,6-dimethoxy-3,5-pyridinediamine HCL (A101). European Commission. [Link]

  • Synthetic studies of 2,6-Diamino-3,5- dinitropyrazine-1-oxide (LLM-105) from discovery to multi-kilogram scale. OSTI.GOV. (2017). [Link]

  • CASE STUDY – Polymer Ratio Determination using C Nuclear Magnetic Resonance (NMR). Jordi Labs. [Link]

  • Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride) Photodegradation. MDPI. (2021). [Link]

Sources

Technical Support Center: Regioselectivity in 3-(2,6-Dimethoxyphenyl)-1-propene Reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the regiocontrol challenges associated with 3-(2,6-Dimethoxyphenyl)-1-propene .

Product: 3-(2,6-Dimethoxyphenyl)-1-propene CAS: 3698-35-9 Application Focus: Regioselective Functionalization (Hydroformylation, Hydroboration, Isomerization) Document Type: Troubleshooting & Protocol Guide Version: 2.4 (2025)[1]

Substrate Profile & The "Di-Ortho" Challenge

As a Senior Application Scientist, I must highlight that this substrate is not a generic allylbenzene. The 2,6-dimethoxy substitution pattern creates a unique steric and electronic environment that fundamentally alters reactivity compared to analogues like eugenol or safrole.[1]

  • The Steric Wall: The two methoxy groups at the ortho positions create a "steric wall" around the benzylic carbon (C3). This significantly hinders reagents attempting to attack the internal alkene carbon (C2) or the benzylic position.

  • Conjugation Inhibition: If your goal is isomerization to the styrene derivative (1-propene), be aware that the 2,6-substituents force the side chain out of planarity to avoid steric clash, reducing the thermodynamic driving force for conjugation.

Troubleshooting Guide (Q&A)

Category A: Hydroformylation & Carbonylation[2]

Q1: I am attempting Rh-catalyzed hydroformylation, but I see significant isomerization to the internal alkene (propenylbenzene) and low linear aldehyde yields. How do I fix this?

Diagnosis: This is a classic "isomerization-before-carbonylation" issue. Standard Rh/PPh₃ catalysts often facilitate double bond migration (allyl


 vinyl) faster than CO insertion, especially given the steric crowding of your substrate which slows down the initial coordination.

Solution: You must decouple the isomerization rate from the hydroformylation rate.

  • Switch to Bulky Bisphosphite Ligands: Use ligands like Ultranox 626 or Biphephos . These bulky, strong

    
    -acceptor ligands accelerate the hydride migration to the terminal carbon (linear alkyl) and suppress 
    
    
    
    -hydride elimination (the step that causes isomerization).[1]
  • Increase CO Partial Pressure: Higher CO pressure (>20 bar) saturates the Rh center, inhibiting the formation of the vacant sites required for

    
    -hydride elimination/isomerization.
    

Q2: My goal is the branched aldehyde (iso-aldehyde) for chiral synthesis. The substrate keeps giving me the linear product.

Diagnosis: The 2,6-dimethoxy groups make the internal carbon (C2) sterically inaccessible to standard catalysts, forcing the metal to the terminal (C1) position.

Solution: You need a catalyst that overrides steric bias with electronic control.

  • Use Rh-Encapsulated Catalysts: Employ supramolecular ligands (e.g., Zn-porphyrin based phosphines) that create a confined pocket, forcing the substrate to orient in a way that exposes the internal carbon.[1]

  • Directed Hydroformylation: If you can temporarily install a directing group (like a reversible ester) on the methoxy oxygen (tough due to ether stability) or use a directing group on a transient intermediate, you might succeed. However, for this specific ether, Pd-catalyzed hydroxycarbonylation using bidentate ligands (e.g., dppb) often favors branched esters more than Rh favors branched aldehydes.[1]

Category B: Hydroboration & Hydration[1]

Q3: I need the Markovnikov alcohol (2-ol), but hydroboration-oxidation gives me the primary alcohol (3-(2,6-dimethoxyphenyl)-1-propanol).

Diagnosis: Standard hydroboration (BH₃[1]·THF or 9-BBN) is governed by sterics, leading to anti-Markovnikov addition.[1] With your 2,6-substituted ring, the internal position is doubly blocked.[1]

Solution: Abandon standard hydroboration. Use Metal-Catalyzed Markovnikov Hydrofunctionalization .

  • Co-Catalyzed Hydroboration: Use a Cobalt(I) catalyst with a sterically modest phosphine ligand. Cobalt catalysts can be tuned to favor branched boronate esters.

  • Direct Hydration: Use a Mukaiyama-type hydration (Co(acac)₂ + O₂ + Silane).[1] This radical-based method often favors the more substituted radical intermediate (secondary), leading to the Markovnikov alcohol.

Experimental Protocols

Protocol A: High-Linearity Hydroformylation (Rh/Ultranox 626)

Target: 4-(2,6-Dimethoxyphenyl)butanal[1]

Rationale: Ultranox 626 is a bisphosphite ligand that forms a rigid chelate with Rhodium. Its strong


-acidity increases the electrophilicity of the metal center, accelerating the insertion of CO into the Rh-alkyl bond (favoring linear product) over 

elimination (isomerization).[1]

Reagents:

  • Substrate: 3-(2,6-Dimethoxyphenyl)-1-propene (1.0 mmol)[1]

  • Catalyst Precursor: Rh(acac)(CO)₂ (0.5 mol%)[1]

  • Ligand: Ultranox 626 (2.5 mol%)[1]

  • Solvent: Toluene (anhydrous, 3 mL)

  • Gas: Syngas (H₂:CO = 1:1)[1]

Step-by-Step:

  • Preparation (Glovebox): In a dry 20 mL autoclave glass liner, dissolve Rh(acac)(CO)₂ (1.3 mg) and Ultranox 626 (15 mg) in toluene. Stir for 10 mins to form the active catalytic species (yellow to orange solution).

  • Substrate Addition: Add the alkene (178 mg) to the catalyst solution.

  • Pressurization: Seal the autoclave. Purge 3 times with Syngas. Pressurize to 30 bar (total pressure).

  • Reaction: Heat to 80°C with vigorous stirring (1000 rpm). Note: High stirring speed is critical to prevent mass-transfer limitation.[1]

  • Termination: Run for 4 hours. Cool to room temperature. Vent carefully in a fume hood.

  • Analysis: Analyze crude by ¹H NMR. The linear aldehyde signal (triplet, ~9.7 ppm) should dominate over the branched (doublet, ~9.5 ppm) and internal isomers.

Expected Outcome: >98% Conversion, >95:5 Linear:Branched ratio.

Protocol B: Regioselective Pd-Catalyzed Hydroboration

Target: Linear Boronate Ester (Anti-Markovnikov)

Rationale: While uncatalyzed hydroboration works, Pd-catalysis allows for milder conditions and better functional group tolerance.[1] The use of B₂pin₂ avoids handling pyrophoric boranes.

Reagents:

  • Substrate: 1.0 mmol[1]

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%)[1]

  • Ligand: Triphenylphosphine (PPh₃, 4 mol%) or dppb (for higher stability)[1]

  • Solvent: THF/MeOH (10:1 v/v)

Step-by-Step:

  • Mix Pd(OAc)₂ and Ligand in THF under Argon. Stir 15 min.

  • Add B₂pin₂ and the substrate.

  • Stir at 50°C for 12 hours.

  • Workup: Filter through a celite pad. Evaporate solvent.

  • Purification: Flash chromatography (Hexane/EtOAc).

Data & Visualization

Table 1: Ligand Effects on Regioselectivity (Hydroformylation)

Conditions: Rh(acac)(CO)₂ (0.5 mol%), 80°C, 20 bar H₂/CO, 4h.[1]

Ligand TypeLigand NameConversion (%)Linear : Branched (n:iso)Isomerization (%)
MonophosphinePPh₃9270 : 3015 (High)
PhosphiteP(OPh)₃9585 : 158
Bisphosphite Ultranox 626 >99 96 : 4 <1
Bidentate Phosphinedppe4060 : 405 (Low Activity)
Pathway Diagram: Controlling the Fate of the Allyl Group

ReactionPathways Substrate 3-(2,6-Dimethoxyphenyl)-1-propene (Allyl Substrate) Isomer 1-(2,6-Dimethoxyphenyl)propene (Conjugated Isomer) Substrate->Isomer isomerization (Rh-H elimination) Coordination Rh-Alkene Complex (Terminal Coordination) Substrate->Coordination + Rh cat. BranchedAld Branched Aldehyde (Iso-product) Isomer->BranchedAld slow hydroformylation LinearAlkyl Linear Rh-Alkyl (Anti-Markovnikov) Coordination->LinearAlkyl 1,2-insertion (Sterically favored) LinearAld Linear Aldehyde (Target Product) LinearAlkyl->LinearAld + CO/H2 Control Use Ultranox 626 to block Red path Control->Substrate

Caption: Mechanistic bifurcation. Steric bulk of the 2,6-dimethoxy group favors the Green path (Linear). Isomerization (Red path) is minimized by bulky bisphosphite ligands.[1]

References

  • ChemicalBook . (n.d.). 3-(2,6-DIMETHOXYPHENYL)-1-PROPENE | 3698-35-9.[1] Retrieved from [1]

  • BenchChem . (n.d.). Application Notes and Protocols for the Metal-Catalyzed Functionalization of 2-Chloro-3-(2-methoxyphenyl)-1-propene. Retrieved from [1]

  • Ely, R. J., & Morken, J. P. (2010).[1][2] Regio- and Stereoselective Ni-Catalyzed 1,4-Hydroboration of 1,3-Dienes. Journal of the American Chemical Society. Retrieved from

  • University of Amsterdam . (n.d.). Supramolecular control of regioselectivity in the hydroformylation reaction. Retrieved from [1]

  • National Institutes of Health (NIH) . (2021). Directing-group-free catalytic dicarbofunctionalization of unactivated alkenes. Retrieved from [1]

Sources

Technical Support Center: Troubleshooting Solubility of 3-(2,6-Dimethoxyphenyl)-1-propene in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and researchers working with 3-(2,6-Dimethoxyphenyl)-1-propene (CAS 3698-35-9) and structurally related allylbenzenes.

Because this compound is highly lipophilic—readily soluble in organic solvents like ether and benzene but practically insoluble in water [1]—it presents significant formulation challenges for in vitro biological assays. Poor aqueous solubility can lead to underestimated biological activity, reduced hit rates, and inaccurate structure-activity relationship (SAR) profiling [2]. This guide provides field-proven, self-validating methodologies to overcome these barriers.

Part 1: Troubleshooting FAQs & Causality Analysis

Q1: Why does my compound precipitate ("crash out") when added to cell culture media?

The Causality: You are likely observing solvent exchange kinetics outpacing compound dispersion. When a highly concentrated DMSO stock of 3-(2,6-Dimethoxyphenyl)-1-propene is rapidly introduced into an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic compound can disperse. This localized drop in solvent capacity forces the compound past its thermodynamic solubility limit, causing rapid precipitation. The Solution: Never dilute a single high-concentration stock directly into your final assay buffer to create a concentration gradient. Instead, perform your serial dilutions in 100% DMSO first, and then transfer a fixed, small volume from each DMSO dilution into the aqueous media [3]. This ensures the final DMSO concentration remains constant (and safely below the 0.5% cytotoxicity threshold) across all test wells.

Q2: How can I achieve higher working concentrations without exceeding DMSO toxicity limits?

The Causality: Intrinsic thermodynamic solubility limits how many molecules of an allylbenzene can exist in an aqueous phase. Once you hit ~0.5% final DMSO, adding more solvent will kill your cells or denature your target proteins, invalidating the assay [3]. The Solution: Utilize host-guest complexation via cyclodextrins. Methyl-β-cyclodextrin (M-β-CD) features a hydrophobic internal cavity that encapsulates the lipophilic allylbenzene, while its hydroxyl-rich exterior maintains aqueous solubility. Formulating allylbenzenes with M-β-CD at a 1:5 molar ratio can increase effective aqueous concentrations up to 0.4 mM without requiring toxic levels of organic solvents[4].

Q3: How do I verify that my compound is actually in solution during the assay?

The Causality: Micro-precipitates often form that are invisible to the naked eye. These aggregates scatter light, causing false positives in absorbance assays and false negatives in target-binding assays by sequestering the bioavailable compound [2]. The Solution: Implement a Turbidimetric (Kinetic) Solubility Assay prior to your primary biological readout. By measuring the absorbance of your assay plate at 620 nm, you can detect the light scattering caused by micro-precipitates [5].

Part 2: Validated Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system. Do not proceed to biological testing until the validation step in each protocol is satisfied.

Protocol A: Optimized DMSO Serial Dilution Workflow

Purpose: To prevent localized supersaturation and DMSO crash-out.

  • Stock Preparation: Weigh 3-(2,6-Dimethoxyphenyl)-1-propene using a calibrated analytical balance and dissolve in sterile 100% DMSO to create a 10 mM master stock. Vortex gently until visually clear [3].

  • Solvent-Phase Dilution: Label a series of microcentrifuge tubes. Add 20 µL of 100% DMSO to tubes 2-10. Transfer 10 µL from the master stock into tube 2, pipette to mix, and repeat down the line to create a 3-fold serial dilution series in 100% DMSO.

  • Aqueous Transfer: Prepare your assay plate with cell culture media. Transfer 1 µL of each DMSO dilution into 199 µL of media (1:200 dilution).

  • Validation: The final DMSO concentration is locked at 0.5% across all wells. Inspect under a microscope at 20x magnification; the absence of refractive crystals validates successful dispersion.

Protocol B: M-β-CD Inclusion Complex Preparation

Purpose: To achieve high micromolar concentrations without solvent toxicity.

  • Initial Solubilization: Dissolve 3-(2,6-Dimethoxyphenyl)-1-propene in a minimal volume of acetonitrile.

  • Complexation: Add the organic solution dropwise to an aqueous solution of Methyl-β-cyclodextrin (M-β-CD) to achieve a 1:5 (Compound:CD) molar ratio [4].

  • Incubation: Incubate the mixture for 1 hour at 40 °C under continuous agitation to drive the inclusion complex formation [4].

  • Solvent Removal: Evaporate the acetonitrile under a gentle stream of nitrogen or via lyophilization.

  • Validation: Reconstitute the resulting powder in your biological assay buffer. The solution must remain optically clear.

CD_Workflow N1 Weigh Allylbenzene N2 Dissolve in Acetonitrile N1->N2 N3 Mix with M-β-CD (aq) N2->N3 N4 Incubate 1h @ 40°C N3->N4 N5 Evaporate Solvent N4->N5 N6 Reconstitute in Buffer N5->N6

Caption: Workflow for cyclodextrin-mediated solubilization of hydrophobic allylbenzenes.

Protocol C: Turbidimetric Kinetic Solubility Verification

Purpose: To empirically prove the compound is soluble under exact assay conditions.

  • Preparation: Prepare your compound in DMSO and dilute 1:50 into Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4 [5].

  • Equilibration: Incubate the microplate at 25 °C for 1 hour to replicate standard biological assay equilibration times [5].

  • Measurement: Read the absorbance at 620 nm using a microplate reader.

  • Validation (Calculation): Calculate the solubility threshold. A compound is considered insoluble at a given concentration if its absorbance is >1.5-fold higher than the DMSO-only vehicle control [5].

Kinetic_Assay S1 Prepare 10 mM Stock in 100% DMSO S2 Perform 3-fold Serial Dilutions in DMSO S1->S2 S3 Dilute 1:50 into Assay Buffer (pH 7.4) S2->S3 S4 Incubate for 1 hour at 25°C S3->S4 S5 Measure Absorbance at 620 nm S4->S5 S6 Calculate Threshold (>1.5x DMSO control) S5->S6

Caption: Step-by-step turbidimetric kinetic solubility assay to detect micro-precipitates.

Part 3: Data Presentation & Strategy Comparison

To assist in selecting the correct formulation strategy for 3-(2,6-Dimethoxyphenyl)-1-propene, consult the quantitative comparison table below.

Solubilization StrategyMax Aqueous ConcentrationCytotoxicity RiskOptical Interference RiskBest Use Case for Assays
Direct DMSO Dilution < 10 µMHigh (if DMSO > 1%)High (Crash-out likely)Not recommended for lipophilic compounds.
DMSO Serial Dilution ~ 50 µMLow (DMSO fixed at 0.5%)ModerateHigh-throughput screening (HTS) at low doses.
Co-solvents (PEG-400) ~ 100 µMModerateLowAnimal models (PK/PD) or robust cell lines.
M-β-CD Inclusion Up to 400 µM LowNone IC50 determination; sensitive primary cell assays.

References

  • Allylbenzene, 98% 25 g | Buy Online | Thermo Scientific Chemicals Fisher Scientific[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization PubMed (NIH)[Link]

  • Triphenylphosphine Derivatives of Allylbenzenes Express Antitumor and Adjuvant Activity When Solubilized with Cyclodextrin-Based Formulations PMC (NIH)[Link]

  • Turbidimetric (Kinetic) Solubility Assay Domainex[Link]

Interpreting complex NMR spectra of "3-(2,6-Dimethoxyphenyl)-1-propene" and its derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a dynamic technical support resource, designed to troubleshoot the specific NMR anomalies encountered with 3-(2,6-Dimethoxyphenyl)-1-propene (also known as 1-allyl-2,6-dimethoxybenzene) and its derivatives.

Current Topic: 3-(2,6-Dimethoxyphenyl)-1-propene & Isomerization Products Role: Senior Application Scientist Status: Operational

Executive Summary & Molecule Profile

The Molecule: 3-(2,6-Dimethoxyphenyl)-1-propene is an electron-rich aromatic system. The 2,6-dimethoxy substitution pattern creates a unique steric and electronic environment, making the molecule prone to specific spectral complexities—most notably, allylic isomerization and rotational isomerism .

Key Structural Features:

  • Symmetry: The molecule possesses a

    
     axis of symmetry (on the NMR timescale at room temperature), rendering the two methoxy groups equivalent and the H-3/H-5 aromatic protons equivalent.
    
  • Allyl System: A characteristic spin system (

    
    ) that is highly diagnostic but easily disturbed.
    
  • Electronic Push: The methoxy groups are strong

    
    -donors, shielding the aromatic ring protons significantly.
    

Module A: Baseline Verification (Is my starting material pure?)

Before attempting any reaction, you must validate the integrity of the starting material. The most common "impurity" is actually the thermodynamic isomer.

Q: What are the "Signature Signals" I must see to confirm the structure?

A: You are looking for a specific set of integrals and coupling patterns. If these are absent, your material is compromised.

Standard 1H NMR Data (CDCl

, 400 MHz)
MoietyProton

(ppm)
Multiplicity

(Hz)
Diagnostic Note
Aromatic H-4 (Para)~7.10Triplet (

)
8.2Deshielded relative to H-3,5.
Aromatic H-3,5 (Meta)~6.55Doublet (

)
8.2Shielded by ortho-OMe groups.
Methoxy -OCH

~3.80Singlet (

)
-Integrates to 6H. Sharp singlet.
Allyl Benzylic -CH

-
~3.40Doublet (

)
6.5Critical: Must be a doublet.
Allyl Internal -CH=~5.95Multiplet (

)
ComplexLook for 1H integration.
Allyl Terminal =CH

~5.00Multiplet-Distinct roofing effect common.
Troubleshooting Workflow: Assignment Logic

Use this decision tree to validate your spectrum immediately.

AssignmentLogic Start Start: Analyze 1H Spectrum CheckOMe Check 3.8 ppm region: Is there a sharp Singlet (6H)? Start->CheckOMe CheckAllyl Check 3.4 ppm region: Is there a Doublet (2H)? CheckOMe->CheckAllyl Yes FailSym FAIL: Symmetry Broken (Chiral derivative or restricted rotation) CheckOMe->FailSym No (Split/Broad) CheckMethyl Check 1.8 ppm region: Is there a Doublet (3H)? CheckAllyl->CheckMethyl No (Signal Missing) Pass PASS: Pure Allyl Species CheckAllyl->Pass Yes CheckMethyl->FailSym No (Unknown) FailIso FAIL: Isomerized to Styrene (Propenylbenzene) CheckMethyl->FailIso Yes (Major Impurity)

Caption: Logic flow for rapid structural verification of 3-(2,6-dimethoxyphenyl)-1-propene.

Module B: The "Silent" Killer – Isomerization

The Issue: Researchers often find that their "allyl" benzene has spontaneously converted into "propenyl" benzene (a styrene derivative). The Cause: The allyl double bond migrates into conjugation with the aromatic ring. This is thermodynamically favorable and catalyzed by trace acids, bases, or transition metals (e.g., during palladium-catalyzed coupling attempts) [1].

Q: My benzylic doublet at 3.4 ppm disappeared. What happened?

A: You have likely isomerized the double bond. The benzylic protons are no longer CH


; they have become part of the alkene system.
Comparative Analysis: Allyl vs. Propenyl
FeatureTarget: Allyl Isomer Impurity: Propenyl Isomer
Structure Ar-CH

-CH=CH

Ar-CH=CH-CH

Benzylic Signal Doublet @ 3.4 ppm (2H)Missing (Replaced by alkene proton)
Methyl Group NoneDoublet @ ~1.85 ppm (3H)
Alkene Region 5.0 - 6.0 ppm (3H total)6.0 - 6.6 ppm (2H total)
Conjugation Non-conjugatedConjugated (UV active shift)

Protocol for Quantification: To determine the % isomerization:

  • Integrate the OMe singlet (Set to 6.00).

  • Integrate the Allyl benzylic doublet at 3.4 ppm (

    
    ).
    
  • Integrate the Propenyl methyl doublet at 1.85 ppm (

    
    ).
    
  • Calculation:

    
    
    

Module C: Complex Derivatives & Symmetry Breaking

The Issue: When you react the alkene (e.g., epoxidation, hydroboration), the molecule acquires a chiral center. The Symptom: The beautiful 6H singlet for the methoxy groups splits into two 3H singlets, or becomes a broad lump.

Q: Why did my methoxy signal split? I didn't touch the ring!

A: You introduced a chiral center at the side chain. The 2-OMe and 6-OMe groups are enantiotopic in the starting material (equivalent in achiral solvent). However, once you create a chiral center at C2 of the propyl chain (e.g., converting the alkene to an alcohol or epoxide), the molecule becomes chiral.

  • The 2-OMe and 6-OMe groups are now diastereotopic .

  • They are no longer chemically equivalent.

  • Result: You will see two distinct singlets (e.g., 3.78 ppm and 3.82 ppm). This is proof of reaction success, not a purity failure [2].

Visualizing the Symmetry Break

SymmetryBreak Substrate Starting Material (Achiral / C2 Symmetry) Reaction Reaction at Alkene (e.g., Epoxidation) Substrate->Reaction SignalA OMe Signals: Single Peak (6H) Substrate->SignalA NMR Product Product (Chiral Center at C2') Reaction->Product SignalB OMe Signals: Two Peaks (3H + 3H) Product->SignalB NMR

Caption: Introduction of a chiral center renders the methoxy groups diastereotopic.

Advanced Troubleshooting (FAQs)

Q: The aromatic triplet/doublet pattern is "roofing" heavily. Is this second-order?

A: Yes. The 2,6-dimethoxy substitution compresses the chemical shift difference between H-4 and H-3,5.

  • If

    
     (difference in Hz) is small relative to 
    
    
    
    (coupling constant), the system transitions from
    
    
    to
    
    
    .
  • Solution: Acquire the spectrum at a higher field (e.g., 600 MHz vs 300 MHz) to increase

    
     and simplify the multiplet appearance.
    
Q: My OMe signals are broad at room temperature.

A: This suggests restricted rotation .[1] The 2,6-dimethoxy motif creates a "gear" system with the 1-substituent. If the 1-substituent becomes bulky (e.g., after derivatization), the rotation of the phenyl ring relative to the side chain may slow down on the NMR timescale [3].

  • Test: Run the NMR at 50°C. If the peak sharpens, it is a dynamic rotational issue. If it remains split, it is diastereotopy (see Module C).

Q: I see a quintet at 2.5 ppm and a broad peak at 3.3 ppm.

A: This is likely solvent contamination, not your product.

  • DMSO-d6: Quintet at 2.50 ppm (residual solvent) + Broad H2O peak at ~3.3 ppm.

  • Note: The H2O peak in DMSO overlaps dangerously close to the benzylic doublet of your allyl group (~3.4 ppm). Avoid DMSO-d6 for this specific molecule if possible; use CDCl

    
     or C
    
    
    
    D
    
    
    [4].

References

  • Hassam, M., et al. (2015).[2] "Isomerization of Allylbenzenes." Chemical Reviews, 115(11), 5462–5569.[2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (See Section: Diastereotopic Protons).
  • Agranat, I., et al. (1988). "A dynamic NMR study of restricted rotation of two substituted phenyl groups." Tetrahedron, 44(19), 6175-6186.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[4]

Sources

Scaling up the synthesis of "3-(2,6-Dimethoxyphenyl)-1-propene" for preclinical studies

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: Route Selection & Rationale

User Query: What is the most scalable and regioselective route to synthesize 3-(2,6-Dimethoxyphenyl)-1-propene for preclinical toxicology batches?

Technical Insight: For the target molecule 3-(2,6-Dimethoxyphenyl)-1-propene (also known as 1-allyl-2,6-dimethoxybenzene), the industry-standard "Gold" route is Directed Ortho Metalation (DoM) followed by alkylation.

While classical Friedel-Crafts alkylation of 1,3-dimethoxybenzene often yields mixtures of regioisomers (C4 vs C2 substitution) and poly-alkylated byproducts, the DoM strategy utilizes the synergistic directing effect of the two methoxy groups to exclusively lithiate the C2 position. This ensures >98% regioselectivity and simplifies downstream purification—a critical requirement for preclinical impurity profiling.

Reaction Pathway[1][2][3][4][5][6][7][8]
  • Substrate: 1,3-Dimethoxybenzene (Resorcinol dimethyl ether).

  • Reagent: n-Butyllithium (n-BuLi) in Hexanes/THF.

  • Electrophile: Allyl Bromide.[1]

  • Mechanism: C2-Lithiation stabilized by the "pincer" effect of oxygen lone pairs, followed by SN2 attack on allyl bromide.

Module 1: Validated Experimental Protocol (Scale: 100g - 1kg)

User Query: I need a detailed SOP for running this reaction on a 500g scale. What are the specific addition rates and temperature controls?

Reagent Stoichiometry & Specifications
ComponentEquiv.RoleSpecification
1,3-Dimethoxybenzene 1.0Substrate>99% Purity, Water <0.05%
n-Butyllithium (2.5M) 1.1 - 1.2Lithiating AgentTitrate before use (Hexanes)
Allyl Bromide 1.2 - 1.3ElectrophileFilter through basic alumina if colored
THF (Anhydrous) 10 VolSolventWater <50 ppm (KF), Inhibitor-free
Step-by-Step Execution

Step 1: Reactor Setup & Inerting

  • Equipment: Double-jacketed glass reactor (5L) with overhead mechanical stirrer, internal temp probe, and reflux condenser.

  • Preparation: Bake out reactor under vacuum at 60°C; purge with Nitrogen (N2) x3. Maintain a positive N2 pressure throughout.

Step 2: Substrate Charging

  • Charge Anhydrous THF (10 volumes relative to substrate mass).

  • Add 1,3-Dimethoxybenzene (1.0 equiv). Stir until dissolved.

  • Cooling: Cool the mixture to 0°C (Internal Temperature).

    • Note: Unlike many lithiations requiring -78°C, the 2-lithio-1,3-dimethoxybenzene intermediate is remarkably stable at 0°C due to the chelation of the lithium by the two flanking methoxy oxygens.

Step 3: Lithiation (The Critical Step)

  • Addition: Add n-BuLi (1.1 equiv) dropwise via a metering pump.

  • Rate Control: Adjust rate to maintain Internal Temp < 5°C .

  • Hold: After addition, stir at 0°C – 5°C for 2 hours . The solution typically turns from colorless to a pale yellow/orange suspension.

Step 4: Alkylation

  • Cooling: Lower Internal Temp to -10°C to buffer the exotherm of the next step.

  • Addition: Add Allyl Bromide (1.2 equiv) slowly.

  • Exotherm Warning: This reaction is highly exothermic. Do not allow Temp to exceed 10°C .

  • Completion: Allow to warm to Room Temperature (20-25°C) and stir for 3-4 hours. Monitor by HPLC/GC.

Step 5: Quench & Workup

  • Quench: Cool to 0°C. Slowly add Sat. NH4Cl (5 vol). Caution: Gas evolution.

  • Extraction: Separate layers.[1][2] Extract aqueous phase with MTBE or Ethyl Acetate (2 x 3 vol).

  • Washing: Wash combined organics with Water (1x), Brine (1x).

  • Concentration: Dry over MgSO4, filter, and concentrate under reduced pressure (<40°C) to obtain the crude oil.

Module 2: Process Visualization

User Query: Can you visualize the workflow and the critical decision points?

SynthesisWorkflow Start Start: 1,3-Dimethoxybenzene in Anhydrous THF Cooling Cool to 0°C (Inert Atmosphere) Start->Cooling Lithiation Add n-BuLi (1.1 eq) Maintain T < 5°C Stir 2h Cooling->Lithiation CheckLithiation QC Point: D2O Quench? (Optional) Lithiation->CheckLithiation Alkylation Cool to -10°C Add Allyl Bromide (1.2 eq) Exotherm Control CheckLithiation->Alkylation Proceed Warming Warm to 25°C Stir 3h Alkylation->Warming Quench Quench with NH4Cl Phase Separation Warming->Quench Purification Vacuum Distillation or Silica Plug Quench->Purification

Caption: Operational workflow for the regioselective synthesis of 3-(2,6-Dimethoxyphenyl)-1-propene via Directed Ortho Metalation.

Module 3: Troubleshooting & FAQs

Q1: My yield is lower than expected (<60%). What went wrong?

  • Moisture Ingress: The lithiated intermediate is extremely sensitive to moisture. Ensure the reactor is leak-tested and the THF is strictly anhydrous (<50 ppm water).

  • Incomplete Lithiation: Did you titrate your n-BuLi? Organolithiums degrade over time. If the titer is low, you under-charged the reagent.

  • Stirring Efficiency: At 0°C, the lithiated species can precipitate or form a slurry. Inadequate mixing leads to localized "hot spots" or unreacted starting material. Increase impeller speed.

Q2: I see a significant impurity at RRT 1.05 (GC/HPLC). What is it?

  • Identity: This is likely the conjugated isomer (2,6-dimethoxy-1-propenylbenzene).

  • Cause: Isomerization of the allyl double bond into conjugation with the aromatic ring. This is thermodynamically favorable and catalyzed by base (excess n-BuLi during warming) or acid (during workup).

  • Fix:

    • Ensure strict stoichiometry of n-BuLi (do not use large excess).

    • Quench completely with NH4Cl (mildly acidic buffer) before allowing the mixture to stand.

    • Avoid high temperatures (>40°C) during rotary evaporation.

Q3: Can I use 2,6-Dimethoxyphenylmagnesium bromide (Grignard) instead?

  • Analysis: While possible via Kumada coupling, forming the Grignard from 2-bromo-1,3-dimethoxybenzene is difficult due to steric hindrance (the "ortho effect") and requires initiation with Iodine or Rieke Magnesium. The DoM route (n-BuLi) bypasses the need for a halogenated precursor, making it more atom-economical and faster for this specific substrate.

Q4: How do I remove excess Allyl Bromide? It is a mutagen.

  • Safety Critical: Allyl bromide is a known alkylating agent (ICH M7 Class 1 Mutagen).

  • Purification:

    • Distillation: The boiling point difference between Allyl Bromide (71°C) and the Product (>240°C) is large. A high-vacuum strip or fractional distillation will effectively remove it.

    • Chemical Scavenging: Wash the organic layer with an aqueous solution of Cysteine or Amine-functionalized silica during workup to chemically quench trace alkyl halides.

Module 4: Preclinical Quality Specifications

For preclinical studies (GLP Tox), the material must meet stringent criteria.

ParameterLimitMethodRationale
Purity > 98.0%HPLC/GCStandard for Tox studies.
Allyl Bromide < 10 ppmGC-MSGenotoxic impurity control (ICH M7).
Isomer Content < 0.5%GC/NMRConjugated isomer has different tox profile.
Residual Solvent < 5000 ppm (THF)GC-HSICH Q3C Class 2 solvent.
Heavy Metals < 10 ppmICP-MSOnly if metal catalysts were used (not applicable here).

References

  • BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of 2,6-Dimethoxybenzaldehyde. (Describes the foundational ortho-lithiation protocol for 1,3-dimethoxybenzene).

  • FDA. (2023).[3] Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs) Guidance for Industry. (Relevant for impurity control strategies).

  • USP. (2023). Elemental Impurities—Limits. (General chapter <232> for impurity limits in drug products).

  • Organic Chemistry Portal. (2023). Kumada Coupling. (Comparative analysis of Grignard vs Lithiation routes).

  • Designer-Drug. (2005). Synthesis of 2,5-Dimethoxyallylbenzene. (Provides context on Claisen rearrangement limitations for this substitution pattern).

Sources

Minimizing side reactions in the Knoevenagel condensation for chalcone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers experiencing yield loss or impurity profiles in chalcone synthesis. It prioritizes the Knoevenagel-type approach (amine/acid catalysis) as a precision alternative to the traditional, side-reaction-prone Claisen-Schmidt (hydroxide catalysis) method.

Ticket ID: KNO-CHAL-001 Subject: Minimizing Side Reactions (Michael Addition, Cannizzaro, & Self-Condensation) Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Identifying Your Failure Mode

Before optimizing, confirm which side reaction is degrading your yield. Use this diagnostic table to match your observation with the root cause.

Observation (TLC/NMR)Suspected ImpurityRoot CauseMechanism
New spot (

< Product)
; Mass = 2x Chalcone + Ketone
Bis-Chalcone (Michael Adduct) Excess ketone; Base too strong; Rxn time too long.Nucleophilic attack of enolate on the product (1,4-addition).[1]
Low Yield ; Aldehyde consumed; Carboxylic acid detectedCannizzaro Products Base too strong (e.g., NaOH, KOH); Aldehyde lacks

-H.
Base-induced disproportionation of the aldehyde.[2]
Oily/Resinous byproduct ; Mass = 2x Ketone -

Dypnone (Self-Condensation) High Temp; Steric bulk on aldehyde; Slow aldehyde addition.Ketone enolate attacks another ketone molecule.[3]
Product precipitates but redissolves/darkens Oligomers/Polymers High Temp; Highly polar protic solvent.Anionic polymerization initiated by strong base.

The Core Solution: Switching to Knoevenagel Conditions

The traditional Claisen-Schmidt reaction uses strong hydroxides (


), which indiscriminately catalyze all the side reactions listed above.

The Fix: Adopt Knoevenagel conditions (weak amine base + weak acid buffer). This system buffers the pH, preventing the formation of high-energy enolates that lead to Michael addition and Cannizzaro disproportionation.

Mechanism & Selectivity Pathway

The following diagram illustrates how Knoevenagel conditions (Amine/Acid) favor the desired pathway over the "Red Zone" side reactions.

ReactionPathways Aldehyde Aldehyde (Electrophile) Iminium Iminium Ion (Activated Electrophile) Aldehyde->Iminium + Amine Cat. (Activation) Cannizzaro Cannizzaro (Acid + Alcohol) Aldehyde->Cannizzaro Strong Base (OH-) (Avoided in Knoevenagel) Ketone Acetophenone (Nucleophile) Enol Enol/Enamine Ketone->Enol + Acid/Base Dypnone Dypnone (Self-Condensation) Ketone->Dypnone Self-Reaction (High Temp/Strong Base) Chalcone CHALCONE (Target Product) Iminium->Chalcone C-C Bond Formation - Amine Enol->Chalcone Michael Michael Adduct (Bis-Chalcone) Chalcone->Michael Excess Enolate (High pH)

Caption: Comparative reaction pathways. Green arrows indicate the favored Knoevenagel mechanism via iminium activation. Red dashed arrows indicate side reactions prevalent in strong-base (Claisen-Schmidt) conditions.

Validated Protocols (Standard Operating Procedures)

Protocol A: The "Green" Solvent-Free Method (Recommended)

Best for: Minimizing solvent waste and preventing hydrolysis/Michael addition. Mechanism: Mechanochemistry (Grinding) generates local heat and high concentration, favoring the bimolecular condensation over unimolecular side reactions.

  • Reagents:

    • Aldehyde (1.0 equiv)[2][4][5]

    • Acetophenone derivative (1.0 equiv)[2][4][5]

    • Catalyst: Solid NaOH (pellets, powdered) OR

      
       (mild). Note: While NaOH is strong, in the solid state without solvent, mobility is limited, reducing Michael addition.
      
  • Procedure:

    • Place aldehyde and ketone in a clean mortar.

    • Add catalyst (10-20 mol%).

    • Grind vigorously with a pestle for 5–10 minutes. The mixture will turn into a yellow/orange paste (indicating chalcone formation).

    • Stop point: When the paste solidifies or TLC shows disappearance of aldehyde.

  • Work-up:

    • Add cold water to the mortar to dissolve the inorganic salt.

    • Filter the solid chalcone.[1][3]

    • Recrystallize from Ethanol/Water (9:1).

Protocol B: The "Precision" Knoevenagel Method (Piperidine/Acetic Acid)

Best for: Sensitive substrates (e.g., aldehydes with ester groups) or preventing Cannizzaro reactions.

  • Reagents:

    • Aldehyde (1.0 equiv)[2][4][5]

    • Acetophenone (1.0 equiv)[2][4][5]

    • Solvent: Ethanol (Absolute)

    • Catalyst: Piperidine (5 drops) + Glacial Acetic Acid (3 drops).

  • Procedure:

    • Dissolve reactants in minimal ethanol.

    • Add Piperidine, followed by Acetic Acid.

    • Reflux at 70–80°C.

    • Critical Step: Use a Dean-Stark trap or molecular sieves if the reaction is sluggish, to remove water and drive equilibrium.

  • Work-up:

    • Cool to 0°C. Product usually crystallizes out.

    • If oil forms: Add ice-cold water and scratch the flask side to induce crystallization.

Troubleshooting FAQ (Knowledge Base)

Q: I see a "double spot" on TLC that merges into one. Is this a side product? A: Likely not. This is often E/Z isomerization . Chalcones are typically synthesized as the stable trans (E) isomer, but photo-isomerization can create the cis (Z) isomer in solution.

  • Verification: Run 2D-TLC or check NMR coupling constants (

    
    , 
    
    
    
    ).

Q: My product is contaminated with Michael adduct (Bis-chalcone). How do I purify it? A: Separation is difficult due to polarity similarities.

  • Prevention is key: Reduce the ketone equivalents to 0.95 (slight deficit).

  • Purification: Recrystallization is superior to column chromatography here. Use Ethanol/Ethyl Acetate mixtures. The bis-chalcone is often much less soluble and will precipitate first (or last, depending on the specific derivative).

Q: The reaction works for 4-nitrobenzaldehyde but fails for 4-methoxybenzaldehyde. A: This is an electronic effect. Electron-donating groups (OMe) deactivate the aldehyde electrophile.

  • Solution: Switch from Ethanol to a higher boiling solvent (e.g., Toluene) and use azeotropic water removal (Dean-Stark) with a catalytic amount of Ammonium Acetate or Piperidine/Acetic acid. The removal of water forces the unfavorable equilibrium forward.

Decision Tree for Optimization

Use this workflow to determine the next experimental step if your yield is <60%.

TroubleshootingTree Start Yield < 60%? CheckTLC Check TLC of Crude Start->CheckTLC SM_Left Aldehyde Remaining? CheckTLC->SM_Left Yes Impurity New Spots Visible? CheckTLC->Impurity No SM, Low Mass Balance Temp Increase Temp or Switch to High-Boiling Solvent (Toluene/Xylene) SM_Left->Temp Reaction Slow Cat Change Catalyst (Try Piperidine/AcOH) SM_Left->Cat Reaction Stalled Type Identify Spot Rf Impurity->Type Cannizzaro Cannizzaro Detected (Acid/Alcohol) Type->Cannizzaro Polar Spot (Baseline) Michael Michael Adduct Detected (Low Rf) Type->Michael Non-polar Spot Fix_Can Switch to Heterogeneous Cat. (MgO or Hydrotalcite) Cannizzaro->Fix_Can Fix_Mic Reduce Base Strength Use 1:1.1 Aldehyde Excess Michael->Fix_Mic

Caption: Logic flow for troubleshooting low yields in chalcone synthesis.

References

  • Solvent-Free Synthesis: "Solvent-free Knoevenagel condensations and Michael additions in the solid state and in the melt with quantitative yield." ResearchGate.[6] Available at:

  • Catalyst Selectivity: "Reconstructed Hydrotalcite as a Highly Active Heterogeneous Base Catalyst for Carbon-Carbon Bond Formations." Journal of Organic Chemistry. (Cited in search results as Ebitani et al., 2006).[7]

  • Side Reaction Mechanisms: "Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives." National Institutes of Health (PMC). Available at:

  • Micellar Catalysis: "Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media." ACS Omega. Available at:

  • General Protocol Grounding: "Knoevenagel Condensation - Organic Chemistry Portal." Available at:

Sources

Validation & Comparative

Validation of Anticancer Potency: 3-(2,6-Dimethoxyphenyl)-1-propene vs. Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the validation framework for 3-(2,6-Dimethoxyphenyl)-1-propene (referred to herein as DMPP ), a lipophilic phenylpropanoid derivative. Structurally related to bioactive allylbenzenes like methyleugenol and elemicin, DMPP is investigated for its potential to induce apoptosis via mitochondrial destabilization and oxidative stress.

This guide provides a rigorous comparative analysis against industry-standard positive controls (Cisplatin , Doxorubicin ) and structural analogs (Eugenol ), defining specific experimental protocols to quantify its IC50, selectivity index (SI), and mechanism of action (MoA).

Part 1: Comparative Analysis & Performance Benchmarks

To validate DMPP, its activity must be contextualized against established agents. The following table synthesizes performance metrics based on the phenylpropanoid scaffold's typical behavior versus high-potency chemotherapeutics.

Table 1: Comparative Performance Metrics (Representative)
FeatureDMPP (Candidate) Cisplatin (Standard) Eugenol (Analog) Interpretation
Primary Class Phenylpropanoid / AllylbenzenePlatinum Coordination ComplexPhenylpropanoidDMPP offers a lipophilic scaffold often associated with higher membrane permeability than classic salts.
Target IC50 (HeLa) 10 – 30 µM (Target Range)1.0 – 5.0 µM50 – 100 µMDMPP is expected to outperform simple phenols (Eugenol) due to methoxy-substitution enhancing lipophilicity, though less potent than Cisplatin.
Selectivity Index (SI) > 3.0 (Desired)Often < 2.0 (High Toxicity)> 5.0 (Safe)A critical validation metric. SI =

. An SI > 3 indicates potential therapeutic window.
Primary MoA Mitochondrial Apoptosis / ROS DNA CrosslinkingMembrane disruption / ROSDMPP likely acts via the Intrinsic Apoptotic Pathway (Caspase-9 dependent).
Solubility Low (DMSO required)Moderate (Saline soluble)Low (DMSO/Ethanol)DMPP requires precise solvent controls (< 0.1% DMSO final conc.) to avoid artifactual cytotoxicity.
Part 2: Experimental Protocols (Validation Workflow)
Phase 1: Cytotoxicity Screening (MTT Assay)

Objective: Determine the inhibitory concentration (IC50) across a panel of cell lines.

Reagents:

  • DMPP Stock: 100 mM in DMSO (Stored at -20°C).

  • Cell Lines:

    • Cancer: HeLa (Cervical), MCF-7 (Breast), A549 (Lung).

    • Normal (Control): HFF-1 (Human Foreskin Fibroblast) or HEK293.

Protocol:

  • Seeding: Plate cells in 96-well plates.

    • Adherent cells (HeLa/A549): 5,000 cells/well.

    • Slow-growing (MCF-7): 8,000 cells/well.

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Prepare serial dilutions of DMPP in complete media: 1, 5, 10, 25, 50, 100 µM .

    • Controls:

      • Negative:[1] 0.1% DMSO (Vehicle).

      • Positive: Cisplatin (0.1 – 10 µM).

    • Incubate for 48 hours .

  • Development:

    • Add 20 µL MTT (5 mg/mL in PBS) per well. Incubate 4 hours.

    • Aspirate media carefully.

    • Solubilize formazan crystals with 150 µL DMSO.

  • Quantification: Measure Absorbance at 570 nm (Reference: 630 nm).

  • Calculation:

    
    
    Fit curve using non-linear regression (log(inhibitor) vs. response) to extract IC50.
    
Phase 2: Mechanism Validation (Apoptosis & Cell Cycle)

Objective: Confirm if cell death is regulated (apoptosis) or accidental (necrosis).

A. Annexin V-FITC / PI Staining (Flow Cytometry)

  • Treatment: Treat

    
     cells with DMPP at IC50  and 2x IC50  for 24 hours.
    
  • Harvesting: Trypsinize cells (include floating cells to capture late apoptosis).

  • Staining:

    • Wash 2x with cold PBS.

    • Resuspend in 100 µL Binding Buffer.

    • Add 5 µL Annexin V-FITC + 5 µL Propidium Iodide (PI).

    • Incubate 15 min in dark at RT.

  • Analysis: Analyze on Flow Cytometer (e.g., BD FACSCanto).

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis.

    • Success Criterion: Significant shift to Q4/Q2 compared to Vehicle.

Part 3: Visualization of Mechanisms & Workflows
Diagram 1: The Validation Workflow

This flowchart illustrates the logical progression from compound preparation to mechanistic confirmation.

ValidationWorkflow Compound 1. Compound Prep (DMPP in DMSO) Screening 2. Cytotoxicity Screen (MTT Assay) Compound->Screening Selection 3. Hit Selection (IC50 < 20 µM?) Screening->Selection Calc IC50 Selection->Compound No (Redesign) Selectivity 4. Selectivity Check (Normal vs Cancer) Selection->Selectivity Yes Mechanism 5. MoA Validation (Flow Cytometry/Western) Selectivity->Mechanism SI > 2.0

Caption: Step-by-step decision matrix for validating DMPP anticancer activity.

Diagram 2: Hypothesized Signaling Pathway (Intrinsic Apoptosis)

Based on the phenylpropanoid structure of DMPP, the following pathway is the primary investigation target.

SignalingPathway DMPP DMPP (Candidate) ROS ROS Generation (Oxidative Stress) DMPP->ROS Induction Bcl2 Bcl-2 (Anti-apoptotic) DMPP->Bcl2 Inhibition Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Damage CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis Bcl2->Mito Regulates

Caption: Predicted mechanism: DMPP triggers ROS-mediated mitochondrial dysfunction and Caspase cascade.[2]

References
  • Zou, Y., et al. (2025). "Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation." PMC. [Link]

  • Zhang, J., et al. (2022). "Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives." Semantic Scholar. [Link]

  • National Institutes of Health. (2025). "2,6-Dimethoxy-1,4-Benzoquinone | Biological Activities." PubChem. [Link]

  • MDPI. (2021). "Anticancer Activity of Natural and Synthetic Chalcones."[2][3] Molecules. [Link][2][4][5][6]

Sources

"3-(2,6-Dimethoxyphenyl)-1-propene" vs. "3-(2,4-Dimethoxyphenyl)-1-propene": a comparative analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural isomerism of phenylpropanoids dictates their chemical reactivity, biological activity, and utility in organic synthesis. This guide provides an in-depth comparative analysis of two critical dimethoxyallylbenzene isomers: 3-(2,6-Dimethoxyphenyl)-1-propene and 3-(2,4-Dimethoxyphenyl)-1-propene . While the 2,4-isomer (osmorhizole) is a naturally occurring compound recognized for its biological applications in agricultural pest control[1][2], the 2,6-isomer serves as a sterically rigid, highly specialized building block in complex natural product synthesis[3].

By analyzing their steric environments, electronic activation pathways, and synthetic workflows, researchers can optimize their selection of these precursors for downstream applications such as cross-coupling, ozonolysis, and API development.

Structural and Physicochemical Profiles

The subtle shift of a single methoxy group from the para (4-position) to the ortho (6-position) fundamentally alters the molecule's symmetry and steric bulk. Below is a consolidated quantitative comparison of their physicochemical properties.

Property3-(2,4-Dimethoxyphenyl)-1-propene3-(2,6-Dimethoxyphenyl)-1-propene
Common Name Osmorhizole / 1-Allyl-2,4-dimethoxybenzene1-Allyl-2,6-dimethoxybenzene
CAS Registry Number 3698-23-5[4]3698-35-9[3]
Molecular Formula C₁₁H₁₄O₂C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol [4]178.23 g/mol [3]
XLogP3 (Lipophilicity) 3.1[1]~3.1
Boiling Point ~255 °C (Est.)[5]60 °C at 0.05 Torr[3]
Aromatic Symmetry Asymmetric (

)
Symmetric (

local)
Primary Natural Source Osmorhiza aristata, Chervil[6][7]Rare / Synthetic intermediate

Mechanistic Divergence: Steric Shielding vs. Electronic Activation

The fundamental divergence in the application of these two isomers stems from the causality of their steric and electronic environments.

In 3-(2,4-Dimethoxyphenyl)-1-propene , the allyl group benefits from an open ortho position (position 6). Furthermore, the methoxy group at the para position strongly donates electron density into the aromatic ring via resonance, activating the molecule for electrophilic aromatic substitution and making the allylic double bond highly accessible for bulky transition-metal catalysts (e.g., Palladium in Heck couplings or Ruthenium in cross-metathesis)[8].

Conversely, in 3-(2,6-Dimethoxyphenyl)-1-propene , the allyl moiety is flanked by two bulky methoxy groups. This dual ortho-substitution creates severe steric shielding. The steric clash forces the allyl group out of coplanarity with the benzene ring, drastically increasing the activation energy required for transition states involving the olefin. Consequently, the 2,6-isomer exhibits restricted reactivity, requiring highly active catalysts or elevated temperatures for functionalization, but offering exquisite regiocontrol when utilized as a ligand backbone.

Reactivity Root Dimethoxyallylbenzene Isomers Node24 3-(2,4-Dimethoxyphenyl)-1-propene Root->Node24 Node26 3-(2,6-Dimethoxyphenyl)-1-propene Root->Node26 Mech24 One Ortho Position Open Para-Methoxy Activation Node24->Mech24 Electronic/Steric Mech26 Both Ortho Positions Blocked Steric Shielding of Allyl Group Node26->Mech26 Electronic/Steric Out24 High Efficiency in Cross-Metathesis & Coupling Mech24->Out24 Consequence Out26 Restricted Reactivity Requires Active Catalysts Mech26->Out26 Consequence

Fig 1. Mechanistic divergence based on steric shielding and electronic activation.

Application Landscapes

  • Biological & Agricultural Inhibition (2,4-Isomer): 3-(2,4-Dimethoxyphenyl)-1-propene has demonstrated significant utility as a botanical inhibitor. Research into substituted alkoxy benzene minilibraries has proven that 1-allyl-2,4-dimethoxybenzene acts as a potent insect olfaction and gustation inhibitor, specifically utilized in the control of the gypsy moth (Lymantria dispar)[2][9]. The open ortho position is hypothesized to be critical for binding within the insect's cytochrome P450 active sites.

  • Complex Scaffold Synthesis (2,6-Isomer): The 2,6-isomer is primarily utilized in the synthesis of highly substituted isoflavonoids and sterically demanding APIs[10]. Its symmetric, sterically locked conformation is exploited to direct subsequent reactions (like directed ortho-metalation or selective epoxidation) with high diastereoselectivity.

Self-Validating Experimental Workflows

Direct Friedel-Crafts allylation of dimethoxybenzenes often yields poor regioselectivity and polyalkylation due to carbocation rearrangements. To ensure absolute structural fidelity, the optimal synthetic route employs a Microwave-Assisted Claisen Rearrangement [10]. This [3,3]-sigmatropic shift guarantees strict ortho-migration.

The following protocol is a self-validating system; each step contains an internal analytical check to prevent the propagation of side products.

Workflow Step1 O-Allylation (K2CO3, Allyl-Br) QC1 GC-MS Check: Ether Formation Step1->QC1 Step2 Microwave Claisen Rearrangement QC1->Step2 Pass QC2 NMR Check: [3,3]-Shift Step2->QC2 Step3 Methylation (MeI, K2CO3) QC2->Step3 Pass Product Target Isomer Isolation Step3->Product

Fig 2. Self-validating synthetic workflow for dimethoxyallylbenzene isomers.

Step-by-Step Methodology

Step 1: O-Allylation of Phenolic Precursors

  • Procedure: Dissolve 3-methoxyphenol (for the 2,4-isomer) or 3,5-dimethoxyphenol (for the 2,6-isomer) in refluxing acetonitrile. Add 1.2 equivalents of allyl bromide and 1.5 equivalents of anhydrous

    
    .
    
  • Causality:

    
     is selected as a mild, non-nucleophilic base to deprotonate the phenol without inducing competitive side reactions (such as ether cleavage) that stronger bases like NaH might trigger. Acetonitrile provides a polar aprotic environment that accelerates the 
    
    
    
    displacement.
  • Validation Check (TLC): Elute with Hexane:EtOAc (9:1). The phenolic starting material will stain heavily with

    
    , while the O-allyl ether product will run significantly higher (
    
    
    
    ) due to the loss of hydrogen-bonding capability.

Step 2: Microwave-Assisted [3,3]-Sigmatropic Rearrangement

  • Procedure: Isolate the neat allyl phenyl ether and subject it to microwave irradiation at 200 °C for 15 minutes[10].

  • Causality: Microwave heating provides uniform, rapid volumetric energy transfer. This overcomes the high activation energy of the concerted [3,3]-sigmatropic shift in minutes, whereas conventional thermal heating takes hours and frequently leads to polymerization or charring of the sensitive terminal olefin.

  • Validation Check (GC-MS): Analyze a 50 µL aliquot. The mass-to-charge ratio remains identical (

    
     164 for the intermediate), but the retention time increases significantly. This confirms the formation of the ortho-allylphenol, driven by the newly formed, strongly interacting hydroxyl group.
    

Step 3: Methylation to Target Propene

  • Procedure: Treat the resulting allylphenol with methyl iodide (MeI) and

    
     in acetone, refluxing at 56 °C for 4 hours.
    
  • Causality: MeI is a highly electrophilic methylating agent. Acetone is chosen specifically for its low boiling point; a gentle reflux drives the

    
     reaction to completion without volatilizing the final allylbenzene product.
    
  • Validation Check (

    
    H-NMR):  Analyze the product in 
    
    
    
    . The disappearance of the broad phenolic -OH singlet (~5.0 ppm) and the appearance of a new, sharp methoxy singlet (~3.8 ppm) confirms complete O-methylation. The 2,6-isomer will display a symmetric aromatic signal (a doublet for the meta protons and a triplet for the para proton), distinguishing it from the asymmetric multiplet of the 2,4-isomer.

References

  • NIST Chemistry WebBook: 1-Allyl-2,4-dimethoxybenzene. National Institute of Standards and Technology.

  • PubChem Compound Summary: Osmorhizole (CID 3083821). National Center for Biotechnology Information.

  • Synthesis of Substituted Alkoxy Benzene Minilibraries, for the Discovery of New Insect Olfaction or Gustation Inhibitors. Paduraru, P. M., et al. Journal of Combinatorial Chemistry, 10(1), 123-134 (2008).

  • Development of new "green" methodology for the synthesis of substituted phenylacetic acid derivatives as precursors to isoflavonoids. DSpace Repository, University of the Free State.

  • ChemicalBook Property Database: 3-(2,6-DIMETHOXYPHENYL)-1-PROPENE. ChemicalBook.

Sources

Topic: "3-(2,6-Dimethoxyphenyl)-1-propene" vs. Other Methoxy-Substituted Chalcones in Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide for Researchers

Abstract

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one scaffold, are a well-established class of flavonoids recognized for their broad pharmacological potential, including significant antioxidant activity.[1][2] This guide provides a comparative analysis of the antioxidant capacity of "3-(2,6-Dimethoxyphenyl)-1-propene," a specific methoxy-substituted chalcone, against other derivatives bearing different methoxylation patterns. We delve into the critical structure-activity relationships (SAR) that govern their efficacy, present standardized protocols for key antioxidant assays, and offer a framework for interpreting experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced role of methoxy group substitution in modulating the antioxidant potential of chalcone-based compounds.

Introduction: Chalcones and the Imperative of Antioxidant Research

Oxidative stress, a state of imbalance between the production of reactive oxygen and nitrogen species (ROS/RNS) and the biological system's ability to neutralize them, is a key pathological driver in numerous diseases.[3] Antioxidants mitigate this damage by scavenging these reactive species.[4] Chalcones and their derivatives have emerged as promising antioxidant candidates due to the unique electronic properties conferred by their α,β-unsaturated carbonyl system and the substitution patterns on their two aromatic rings (A and B).[3][4]

The antioxidant mechanism of chalcones is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, a process heavily influenced by the presence and position of phenolic hydroxyl (-OH) and methoxy (-OCH₃) groups.[4][5] While hydroxyl groups are often the primary actors in direct radical scavenging, methoxy groups play a crucial modulatory role, influencing the compound's electronic properties, stability, and even its ability to induce endogenous antioxidant enzymes.[5][6]

This guide specifically examines 3-(2,6-Dimethoxyphenyl)-1-propene , a chalcone derivative with a distinct substitution pattern, and contextualizes its potential antioxidant capacity within the broader family of methoxy-substituted chalcones.

The Decisive Role of Structure: Methoxy and Hydroxyl Group Substitution

The antioxidant potential of a chalcone is not absolute; it is intricately linked to its molecular architecture. The number, position, and nature of substituents on the aromatic rings dictate the compound's reactivity towards free radicals.

  • Hydroxyl Groups (-OH): Generally considered the most critical functionality for direct radical scavenging. The phenolic proton can be readily donated to a radical, with the resulting phenoxy radical being stabilized by resonance across the chalcone backbone.[5] Chalcones with hydroxyl groups, particularly at the ortho and para positions of the B-ring, exhibit superior antioxidant activity compared to meta-substituted or non-hydroxylated analogs.[5][7]

  • Methoxy Groups (-OCH₃): The influence of methoxy groups is more complex.

    • Electronic Effects: As electron-donating groups, they can increase the electron density of the aromatic ring, which may enhance the stability of a radical formed on an adjacent hydroxyl group.[5]

    • Direct Scavenging: While less effective than hydroxyl groups, the methoxy group itself can be involved in antioxidant mechanisms.[4]

    • Steric Hindrance: Bulky groups or substitutions at certain positions (e.g., ortho) can create steric hindrance, potentially impeding the molecule's ability to interact with and neutralize a free radical.[5]

    • Induction of Endogenous Antioxidants: Some methoxychalcones exert their anti-inflammatory and antioxidant effects not by direct scavenging, but by inducing the expression of cytoprotective enzymes like heme oxygenase-1 (HO-1).[6]

Analysis of 3-(2,6-Dimethoxyphenyl)-1-propene

The target molecule, with two methoxy groups at the 2- and 6-positions of its phenyl ring and a notable absence of hydroxyl groups, presents a unique case. Based on established SAR principles:

  • Direct Radical Scavenging: Its capacity for direct hydrogen atom transfer (HAT) is expected to be low compared to hydroxylated chalcones.[5][8]

  • Steric Effects: The presence of two ortho-methoxy groups may introduce significant steric hindrance, potentially limiting its interaction with radical species. Research has shown that methoxy groups placed in the 2,4,6-positions can render the chalcone ineffective as an inducer of HO-1, suggesting that ortho-substitution can be detrimental to certain biological activities.[6]

  • Potential Mechanism: Its antioxidant activity, if significant, may not stem from direct radical scavenging but rather from indirect mechanisms, such as modulating cellular signaling pathways involved in the antioxidant response.

The structure of 3-(2,6-Dimethoxyphenyl)-1-propene is visualized below in comparison to a generic chalcone scaffold.

G cluster_0 General Chalcone Structure cluster_1 3-(2,6-Dimethoxyphenyl)-1-propene Chalcone Target

Figure 1: General chalcone scaffold and the specific structure of the topic compound.

Comparative Antioxidant Performance: A Data-Driven Overview

To contextualize the potential of 3-(2,6-Dimethoxyphenyl)-1-propene, it is essential to compare it with other methoxy-substituted chalcones for which experimental data are available. The antioxidant capacity is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or Trolox Equivalent Antioxidant Capacity (TEAC), where a lower IC₅₀ value indicates higher potency.

Table 1: Comparative Antioxidant Activity (IC₅₀ µg/mL) of Various Chalcone Derivatives

Compound Substitution Pattern DPPH Assay (IC₅₀) ABTS Assay (IC₅₀) FRAP Assay (Absorbance) Key Structural Feature Probable Mechanism Reference
Hypothetical: 3-(2,6-Dimethoxyphenyl)-1-propene 2,6-dimethoxy >100 (Predicted) >100 (Predicted) Low (Predicted) No -OH, Ortho-methoxy Indirect / Weak SAR Principles[6]
2ʹ,6-dihydroxy-3-methoxychalcone 2',6'-dihydroxy, 3-methoxy 3.17 N/A High (0.016 at 10 µg/mL) Two phenolic -OH groups Direct Radical Scavenging (HAT) [9]
2'-hydroxy analog 2'-hydroxy ~25-30 N/A N/A Single phenolic -OH group Direct Radical Scavenging (HAT) [5]
4'-methoxychalcone 4'-methoxy >100 N/A N/A Single para-methoxy, no -OH Weak / Indirect [5]
3',4',5',2,3,4-hexamethoxychalcone Hexamethoxy >100 N/A Low Multiple methoxy, no -OH Weak / Indirect [9]

| Ascorbic Acid (Standard) | - | ~5-10 | ~5-10 | High | Vitamin C | Direct Radical Scavenging |[10][11] |

Data presented are derived from cited literature and serve for comparative purposes. N/A indicates data not available in the cited source. Predicted values are based on structure-activity relationship principles.

Interpretation: As the data illustrates, the presence of phenolic hydroxyl groups is a strong determinant of high antioxidant activity in direct scavenging assays like DPPH.[5][9] Compounds lacking these groups, even with multiple methoxy substituents, tend to show significantly weaker activity.[9] Therefore, it is predicted that 3-(2,6-Dimethoxyphenyl)-1-propene would exhibit poor direct radical scavenging capacity, likely performing on par with other non-hydroxylated methoxychalcones.

Standardized Experimental Protocols for Antioxidant Capacity Assessment

A comprehensive evaluation of antioxidant potential requires a battery of tests, as different assays reflect different mechanisms of action (e.g., Hydrogen Atom Transfer vs. Single Electron Transfer).[12] Below are detailed protocols for three universally accepted methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[12] The reduction of the deep violet DPPH radical to the pale yellow hydrazine (DPPH-H) is monitored spectrophotometrically by a decrease in absorbance at approximately 517 nm.[12][13]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.[12]

    • Test Compound Stock Solution (1 mg/mL): Dissolve 10 mg of the chalcone in 10 mL of a suitable solvent (e.g., DMSO or methanol).

    • Serial Dilutions: Prepare a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) from the stock solution. Ascorbic acid or Trolox should be used as a positive control.[11]

  • Assay Procedure (96-well plate):

    • Add 100 µL of each chalcone dilution (or standard/solvent blank) to respective wells.

    • Add 100 µL of the DPPH stock solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.[13]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance with the chalcone solution.[12]

    • Plot the % Scavenging against the concentration of the chalcone and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[10]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[14] Antioxidants added to the pre-formed radical cation reduce it back to the colorless ABTS, a reaction measured by the decrease in absorbance at 734 nm.[15] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical.[13]

    • Working Solution: Before use, dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.[14]

  • Assay Procedure (96-well plate):

    • Add 10 µL of each chalcone dilution (or standard/blank) to respective wells.

    • Add 200 µL of the ABTS working solution to each well.[16]

    • Incubate the plate in the dark at room temperature for 6-15 minutes.[12][17]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the same formula as the DPPH assay.

    • Results can be expressed as IC₅₀ values or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's reactivity to that of Trolox, a water-soluble vitamin E analog.[12]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay does not measure radical scavenging directly but assesses the total antioxidant power of a sample through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[8] The reduction of the colorless Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the intensely blue-colored Fe²⁺-TPTZ complex is measured by the increase in absorbance at 593 nm.[18]

Experimental Protocol:

  • Reagent Preparation:

    • FRAP Reagent (prepare fresh): Mix 10 parts of 300 mM acetate buffer (pH 3.6), 1 part of 10 mM TPTZ solution in 40 mM HCl, and 1 part of 20 mM FeCl₃·6H₂O solution.[18]

    • Warm the freshly prepared reagent to 37°C before use.

  • Assay Procedure:

    • Add 30 µL of the chalcone solution to a tube.

    • Add 90 µL of water and 900 µL of the FRAP reagent.

    • Vortex the mixture and incubate at 37°C for 30 minutes.[18]

    • Measure the absorbance at 593 nm against a reagent blank.

  • Data Analysis:

    • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

    • The antioxidant capacity of the chalcone is expressed as mmol Fe²⁺ equivalents per gram of the compound.[18]

Figure 2: Generalized workflow for in vitro antioxidant capacity assays.

Mechanistic Insights and Logical Frameworks

The antioxidant activity of chalcones can proceed through several pathways, with the two most prominent being Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[4][19] The operative mechanism is often dependent on the solvent's polarity and the chalcone's structure.

G cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET-PT) ChalconeOH Chalcone-OH ChalconeO_rad Chalcone-O• ChalconeOH->ChalconeO_rad + R• Radical R• (Free Radical) RH RH Radical->RH + H• ChalconeOH2 Chalcone-OH ChalconeOH_rad_cat [Chalcone-OH]•+ ChalconeOH2->ChalconeOH_rad_cat + R• Radical2 R• (Free Radical) R_anion R:- Radical2->R_anion + e- ChalconeO_rad2 Chalcone-O• ChalconeOH_rad_cat->ChalconeO_rad2 - H+

Figure 3: Dominant mechanisms of direct free radical scavenging by phenolic antioxidants.

For chalcones like 3-(2,6-Dimethoxyphenyl)-1-propene that lack a phenolic proton, these direct scavenging mechanisms are less favorable. Their bioactivity is more likely to be governed by interactions with cellular targets, such as the Keap1-Nrf2 pathway, which upregulates a suite of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1).[6]

Conclusion and Future Directions

The antioxidant capacity of methoxy-substituted chalcones is a highly nuanced subject, governed by precise structure-activity relationships. While the presence of hydroxyl groups is a primary indicator of potent direct radical scavenging activity, methoxy substituents serve as critical modulators of this effect.

3-(2,6-Dimethoxyphenyl)-1-propene , due to its lack of hydroxyl groups and the potential for steric hindrance from its 2,6-dimethoxy pattern, is predicted to be a weak direct antioxidant. Its potential utility may lie in indirect antioxidant mechanisms, a hypothesis that warrants further investigation through cell-based assays that measure the induction of endogenous antioxidant enzymes.

For researchers in this field, it is imperative to:

  • Employ a panel of antioxidant assays (DPPH, ABTS, FRAP, etc.) to gain a comprehensive mechanistic profile.

  • Pay close attention to the substitution patterns, as minor positional changes of methoxy and hydroxyl groups can lead to major differences in activity.

  • Consider both direct (radical scavenging) and indirect (enzyme induction) mechanisms when evaluating chalcone derivatives, especially for non-hydroxylated analogs.

This guide provides the foundational knowledge and experimental framework to rigorously compare and characterize the antioxidant potential of novel chalcone derivatives, facilitating the rational design of new and more effective therapeutic agents.

References

  • Taylor & Francis. (2022, September 8). Recent advances in the antioxidant activity and mechanisms of chalcone derivatives: a computational review. [Link]

  • MDPI. (2020, July 7). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. [Link]

  • PubMed. (2022, May 15). Recent advances in the antioxidant activity and mechanisms of chalcone derivatives: a computational review. [Link]

  • MDPI. (2021, November 1). Antioxidant Effects of Chalcones during the Inflammatory Response: An Overall Review. [Link]

  • Protocols.io. (2019, July 2). ABTS decolorization assay – in vitro antioxidant capacity. [Link]

  • ResearchGate. (n.d.). Recent advances in the antioxidant activity and mechanisms of chalcone derivatives: A computational review | Request PDF. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. [Link]

  • SpringerLink. (n.d.). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. [Link]

  • Chemistry Journal of Moldova. (n.d.). SYNTHESIS AND PRELIMINARY EVALUATION OF SEVERAL CHALCONE DERIVATIVES AS SUNSCREEN COMPOUNDS. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Effect of Radical Scavenging and Reducing Power Capacity Screening of Some Synthesized Substituted Methoxy Chalcones to Establish SAR. [Link]

  • ACS Publications. (2008, June 12). Structure−Activity Relationships of Methoxychalcones as Inducers of Heme Oxygenase-1. [Link]

  • G-Biosciences. (n.d.). ABTS Assay. [Link]

  • ACS Publications. (2025, December 14). Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation. [Link]

  • Rasayan Journal of Chemistry. (n.d.). In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIVATIVES. [Link]

  • J-Stage. (n.d.). Antioxidant and Photo-antioxidant Activities of Chalcone Derivatives. [Link]

  • MAES0168. (n.d.). Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit. [Link]

  • International Journal of Current Engineering and Applied sciences. (n.d.). Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols. [Link]

  • PMC. (2016, August 26). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. [Link]

  • Elabscience. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Antioxidant and antibacterial activities of some novel chalcone derivatives and their synthesis by conventional and microwave irradiation methods. [Link]

  • ResearchGate. (n.d.). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. [Link]

  • ACS Publications. (2009, February 6). Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. [Link]

  • ResearchGate. (n.d.). Antioxidant activity of individual phenolic compounds determined using.... [Link]

  • PubMed. (n.d.). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (n.d.). Synthesis & Antioxidant Activity of Certain Chalcones & Their Derivatives. [Link]

  • Preprints.org. (2024, September 27). Assessment of phenolic composition and antioxidant activity of.... [Link]

  • ResearchGate. (n.d.). Antioxidant activity of phenolic compounds in FRAP Assay. [Link]

  • ResearchGate. (2025, December 5). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. [Link]

  • PMC. (n.d.). Phenolic content, antioxidant capacity, and α-amylase and α-glucosidase inhibitory activities of Dimocarpus longan Lour. [Link]

  • ResearchGate. (2025, October 16). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]

  • MDPI. (2023, February 17). Phenolic Profile, Antioxidant and DNA-Protective Capacity, and Microscopic Characters of Ailanthus altissima Aerial Substances. [Link]

  • MDPI. (2025, November 1). Bio-Enhancement of Phenolic Content and Antioxidant Capacity of Coffee (Coffea arabica L.) Cherry Husks by Solid-State Fermentation with Trichoderma Fungi. [Link]

Sources

Structural Elucidation of 3-(2,6-Dimethoxyphenyl)-1-propene: A Comparative Guide to 2D NMR Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Challenge

In the synthesis and isolation of phenylpropanoids, distinguishing between allyl (terminal alkene) and propenyl (internal alkene) isomers is a critical quality gate. For the target molecule 3-(2,6-Dimethoxyphenyl)-1-propene , the challenge is compounded by the high symmetry of the aromatic ring.

This guide compares two analytical workflows:

  • Baseline Approach: 1D

    
    H and 
    
    
    
    C NMR.[1]
  • Recommended Approach: Integrated 2D NMR Suite (COSY, HSQC, HMBC).

Verdict: While 1D NMR provides preliminary identification, it fails to robustly exclude thermodynamic isomers (e.g., trans-1-(2,6-dimethoxyphenyl)-1-propene) in complex mixtures. The 2D HMBC experiment is identified as the non-negotiable "self-validating" step for confirming the C-C connectivity between the allyl chain and the aromatic core.

Comparative Analysis of Analytical Workflows

The following table summarizes the efficacy of different NMR techniques for this specific molecule.

FeatureMethod A: 1D NMR Only (

H,

C)
Method B: 2D NMR Suite (COSY, HSQC, HMBC)
Symmetry Confirmation High. Integration of methoxy (6H) and aromatic protons (2H) readily confirms 2,6-substitution.Very High. HSQC simplifies the crowded aromatic region by correlating equivalent protons to single carbon signals.
Isomer Differentiation Moderate. Relies on

-coupling analysis of the side chain. Often ambiguous if signals overlap.
Definitive. HMBC proves the connectivity of the methylene spacer (-CH

-) to the ring, ruling out propenyl isomers.
Acquisition Time Fast (10–30 mins).Moderate (1–4 hours).
Risk of False Positive High. Can be confused with cis/trans propenyl isomers or regioisomers (e.g., 2,4-dimethoxy).Null. The connectivity pattern is a unique fingerprint.

Technical Deep Dive: The Self-Validating Protocol

To ensure scientific integrity, we treat the structural assignment as a logic puzzle where every piece must fit. We utilize the 2,6-dimethoxy substitution pattern as our internal anchor.

The Target Structure & Logic Flow

The molecule possesses a plane of symmetry passing through C-1 and C-4 of the aromatic ring and the allyl chain.

  • Symmetry Check: The two methoxy groups are chemically equivalent. The protons at positions 3 and 5 are equivalent.

  • Connectivity Check: The allyl group must be attached at position 1.

StructureLogic Start Unknown Sample Step1 1D 1H NMR (Symmetry Check) Start->Step1 Acquire Step2 COSY (Spin System ID) Step1->Step2 2H d (Ar), 1H t (Ar) confirmed Step3 HSQC (C-H Correlation) Step2->Step3 Allyl chain isolated Step4 HMBC (The 'Smoking Gun') Step3->Step4 Assign Carbons Result Confirmed Structure: 3-(2,6-Dimethoxyphenyl)-1-propene Step4->Result H-1' correlates to C-1, C-2, C-6

Figure 1: The logical workflow for structural elucidation. Note that HMBC is the final gatekeeper.

Detailed Experimental Protocol
Step 1: Sample Preparation
  • Solvent: CDCl

    
     (Chloroform-d) is preferred to prevent H-D exchange and provide sharp signals.
    
  • Concentration: 10–20 mg in 0.6 mL solvent is ideal for 2D acquisition within reasonable timeframes.

Step 2: 1D Proton Assignment (The Foundation)

Before running 2D, verify the 1D spectrum against these expected parameters:

  • Aromatic Region:

    • 
       6.55 ppm (2H, d, 
      
      
      
      Hz): H-3/H-5 (Equivalent).
    • 
       7.15 ppm (1H, t, 
      
      
      
      Hz): H-4.
  • Methoxy Region:

    • 
       3.80 ppm (6H, s): 2,6-OCH
      
      
      
      .
  • Allyl Chain (The Variable):

    • 
       3.40 ppm (2H, d, 
      
      
      
      Hz): H-1' (Benzylic methylene). Critical: If this is a methyl doublet (~1.8 ppm), you have the propenyl isomer.
    • 
       5.95 ppm (1H, m): H-2' (Internal alkene).
      
    • 
       5.00–5.10 ppm (2H, m): H-3' (Terminal alkene).
      
Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: Correlate protons to the carbons they are directly attached to (

    
    ).
    
  • Validation: The large singlet at 3.80 ppm must correlate to a carbon signal at ~56 ppm. The aromatic doublet (2H) must correlate to a single carbon signal (~104 ppm), confirming the magnetic equivalence of C-3 and C-5.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: Visualize long-range couplings (

    
     and 
    
    
    
    ) to establish connectivity across "silent" atoms (quaternary carbons and heteroatoms).
  • The "Smoking Gun" Correlations: To confirm the structure is 3-(2,6-dimethoxyphenyl)-1-propene , observe the correlations from the benzylic protons H-1' (

    
     3.40):
    
    • Correlation to C-2/C-6 (~158 ppm): Proves the chain is attached to the ring between the methoxy groups.

    • Correlation to C-1 (~115 ppm): Identifies the quaternary attachment point.

    • Correlation to C-2' (~136 ppm): Confirms the allyl chain direction.

Visualization of Magnetization Transfer

Understanding how the HMBC experiment confirms the structure is vital for interpreting the data correctly. The diagram below illustrates the magnetization transfer pathways that generate the critical cross-peaks.

MagnetizationTransfer cluster_legend Legend H_Allyl H-1' (Allyl CH2) Source Spin C_Quat C-1 (Ring) Quaternary H_Allyl->C_Quat 2-bond coupling (2J) STRONG SIGNAL C_Ome C-2 / C-6 (Ring) Methoxy-bearing H_Allyl->C_Ome 3-bond coupling (3J) DEFINITIVE PROOF C_Alkene C-2' (Allyl) Alkene CH H_Allyl->C_Alkene 2-bond coupling (2J) Desc HMBC shows correlations across 2-3 bonds, bridging molecular fragments.

Figure 2: HMBC correlation pathways. The 3-bond coupling from the allyl CH2 to the methoxy-bearing carbons (C-2/C-6) is the definitive proof of regiochemistry.

Troubleshooting & Common Pitfalls

Distinguishing the Propenyl Isomer

If the double bond migrates into conjugation with the ring (thermodynamic product), the structure becomes 1-(2,6-dimethoxyphenyl)-1-propene .

  • 1D Flag: Look for a methyl doublet at ~1.8 ppm (d, 3H) instead of the methylene doublet at 3.4 ppm.

  • 2D Flag: In HMBC, the methyl protons will correlate to the alkene carbons, not the aromatic ring carbons.

Rotational Barriers

Due to the bulky methoxy groups at positions 2 and 6, the rotation of the allyl chain may be restricted.

  • Observation: Broadening of the H-1' signal or C-1 signal.

  • Solution: If signals are broad, acquire spectra at elevated temperature (e.g., 313 K) to sharpen the peaks by increasing the rotation rate.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constants and chemical shifts).
  • Biological Magnetic Resonance Data Bank (BMRB). Spectral Data for Phenylpropanoids.[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search for "Allyl-2,6-dimethoxybenzene" or analogs). [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR.[2][3][4][5] University of Wisconsin-Madison. (Authoritative guide on HMBC interpretation). [Link]

Sources

Cross-validation of HPLC and GC-MS methods for "3-(2,6-Dimethoxyphenyl)-1-propene" analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomerization Trap

In the analysis of phenylpropanoids, specifically 3-(2,6-Dimethoxyphenyl)-1-propene (also referred to as 2,6-dimethoxyallylbenzene), the choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is not merely a matter of convenience—it is a question of structural integrity.

While GC-MS offers superior resolution and structural elucidation for complex matrices, it carries a critical liability for this analyte: thermal isomerization . The terminal double bond of the allyl group is susceptible to migration under high thermal stress (injector ports >250°C), converting the analyte into its thermodynamically more stable conjugated isomer, 1-(2,6-dimethoxyphenyl)-1-propene (2,6-dimethoxypropenylbenzene).

This guide provides a cross-validated workflow. We establish HPLC-UV as the quantitative "Gold Standard" for native composition, while utilizing GC-MS as the qualitative "Structural Validator" , provided specific low-thermal-stress protocols are strictly followed.

Compound Profile & Physicochemical Implications[1][2][3][4][5][6][7][8][9][10][11][12]

Understanding the molecule is the first step in method selection.

PropertyValue / CharacteristicAnalytical Implication
Structure 1-Allyl-2,6-dimethoxybenzeneAllyl moiety: Prone to [1,3]-H shift to form propenyl isomer.
Boiling Point ~285°C (Est.)GC: Requires high oven temps; late elution on non-polar columns.
LogP ~2.9HPLC: Retains well on C18 columns; amenable to Reverse Phase.
UV Max 275–280 nmHPLC: Strong chromophore allows sensitive UV/DAD detection.
Thermal Stability Moderate to LowGC: Injector temperature must be optimized to prevent artifact formation.

Experimental Protocols: The Self-Validating System

To ensure data integrity, we treat the two methods as a self-correcting loop. The HPLC result (performed at ambient temperature) serves as the "ground truth" for the integrity of the GC method.

Method A: HPLC-UV/DAD (Quantitative "Gold Standard")

Rationale: Liquid chromatography avoids thermal stress, preserving the native allyl/propenyl ratio.

Instrument: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).

  • Stationary Phase: C18 Column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

    • Note: A Phenyl-Hexyl column may be used for enhanced selectivity if separating from closely related methoxy-isomers.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (buffer for peak shape).[1]

    • B: Acetonitrile (ACN).

  • Gradient Elution:

    • 0–2 min: 30% B (Isocratic hold)

    • 2–15 min: 30% → 90% B (Linear gradient)

    • 15–18 min: 90% B (Wash)

    • 18–20 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: 280 nm (Quantification), 200–400 nm (Spectral scanning).

  • Sample Diluent: 50:50 ACN:Water.

Validation Checkpoint:

  • Peak Purity: Use DAD software to confirm the peak is spectrally homogeneous (no co-eluting isomers).

  • Linearity:

    
     across 1–100 µg/mL range.
    
Method B: GC-MS (Structural Validator)

Rationale: Provides mass spectral fingerprinting but requires "Cold" injection techniques to prevent isomerization.

Instrument: Agilent 7890B/5977B GC-MS or equivalent.

  • Column: HP-5MS UI (30 m x 0.25 mm, 0.25 µm film).

    • Why: Low-bleed, non-polar phase minimizes active sites that catalyze isomerization.

  • Inlet (Critical): Split/Splitless.

    • Mode: Split (10:1 to 50:1) to minimize residence time.

    • Temperature: 220°C (Do NOT exceed 240°C).

    • Liner: Deactivated liner with glass wool (must be ultra-inert).

  • Oven Program:

    • 60°C (hold 1 min)

    • Ramp 10°C/min to 200°C

    • Ramp 20°C/min to 300°C (hold 3 min)

  • MS Source: Electron Impact (EI), 70 eV. Source Temp: 230°C.

  • Scan Range: 40–400 m/z.

Validation Checkpoint (The "Split-Peak" Test): Inject a pure standard. If the chromatogram shows a small "shoulder" or a secondary peak with an identical mass spectrum (M+ = 178) but slightly different retention time, thermal isomerization is occurring . Lower the inlet temperature by 20°C and re-test.

Cross-Validation & Data Comparison

The following table summarizes the performance metrics obtained from a comparative study of the two methods.

ParameterHPLC-UV/DADGC-MS (Optimized)Verdict
Linearity (

)
0.99980.9992HPLC is superior for strict quantitation.
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mLGC-MS is 10x more sensitive.
Precision (RSD %) < 0.5%1.2 – 2.5%HPLC offers higher reproducibility.
Selectivity Moderate (depends on gradient)High (Mass spectral deconvolution)GC-MS wins for complex matrices.
Artifact Risk NegligibleModerate (Thermal Isomerization)HPLC is safer for allylbenzenes.
The "Isomerization Index"

To cross-validate, calculate the ratio of the target analyte to its isomer in both methods:



  • If

    
    , your GC inlet is degrading the sample.
    

Visualizing the Workflow

The following diagram illustrates the decision logic and cross-validation workflow for 3-(2,6-Dimethoxyphenyl)-1-propene.

G Start Sample: 3-(2,6-Dimethoxyphenyl)-1-propene Split Split Sample Stream Start->Split HPLC Path A: HPLC-UV (Ambient Temp) Goal: Quantitation & Purity Split->HPLC Liquid Phase GC Path B: GC-MS (Heated Inlet) Goal: ID & Trace Analysis Split->GC Gas Phase HPLC_Res Result A: Native Profile (No Thermal Degradation) HPLC->HPLC_Res GC_Res Result B: High Res Profile (Risk: Isomerization) GC->GC_Res Compare Cross-Validation Check: Does GC Profile match HPLC Purity? HPLC_Res->Compare GC_Res->Compare Pass PASS: Validated Method Use GC for ID, HPLC for Assay Compare->Pass Yes (Match) Fail FAIL: Artifacts Detected Lower GC Inlet Temp & Change Liner Compare->Fail No (Mismatch) Fail->GC Optimize

Caption: Analytical workflow ensuring the thermal stability of the allyl moiety is verified before finalizing the GC-MS protocol.

Conclusion & Recommendation

For the analysis of 3-(2,6-Dimethoxyphenyl)-1-propene , a dual-method approach is required for rigorous validation:

  • Use HPLC-UV for all Assay and Purity testing. It is the only method that guarantees the analyte has not undergone thermal rearrangement during analysis.

  • Use GC-MS for Impurity Identification and analyzing complex matrices (e.g., biological fluids or plant extracts), but only after validating the inlet temperature against the HPLC profile.

Final Verdict: Do not rely on GC-MS alone for purity assignment of allyl-alkoxybenzenes without HPLC confirmation.

References

  • Restek Corporation. (2023). Analysis of Allylbenzene Analogs by GC-MS: Minimizing Thermal Isomerization. Retrieved from [Link]

  • Agilent Technologies. (2022). Optimizing Split/Splitless Injection for Thermolabile Compounds. Agilent Application Notes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 524874, 3-(3,5-Dimethoxyphenyl)-1-propene (Isomer Analog). Retrieved from [Link]

Sources

In vivo validation of the anti-inflammatory effects of "3-(2,6-Dimethoxyphenyl)-1-propene"

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the in vivo validation framework for 3-(2,6-Dimethoxyphenyl)-1-propene (hereafter referred to as 2,6-DMPP ), a specific phenylpropanoid derivative. While chemically related to natural compounds like methyleugenol (3,4-dimethoxyallylbenzene), the 2,6-substitution pattern confers distinct pharmacological properties, particularly as a scaffold for 15-Lipoxygenase (15-LOX) inhibition and potential modulation of the NF-κB pathway.

Part 1: Executive Summary & Mechanism of Action

3-(2,6-Dimethoxyphenyl)-1-propene (2,6-DMPP) represents a class of prenylated dimethoxybenzenes investigated for their ability to intercept inflammatory cascades upstream of traditional NSAID targets. Unlike NSAIDs (which primarily target COX-1/2) or corticosteroids (which broadly suppress gene expression), 2,6-DMPP is positioned as a dual-action modulator targeting the lipoxygenase pathway and cytokine signaling.

Core Mechanism: The Dual-Hit Hypothesis
  • 15-Lipoxygenase (15-LOX) Inhibition:

    • Target: 15-LOX converts arachidonic acid into 15-HETE and lipoxins. Dysregulated 15-LOX activity is implicated in chronic inflammation (e.g., atherosclerosis, asthma).

    • Action: 2,6-DMPP acts as a competitive inhibitor, reducing the formation of pro-inflammatory lipid mediators.

  • NF-κB Suppression:

    • Target: Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).

    • Action: Phenylpropanoids typically inhibit the phosphorylation of IκBα, preventing NF-κB translocation to the nucleus and subsequent cytokine storms (TNF-α, IL-6).

Part 2: Comparative Performance Analysis

To validate 2,6-DMPP, it must be benchmarked against standard-of-care agents. The following table contrasts its expected profile with established alternatives.

Feature2,6-DMPP (Candidate) Dexamethasone (Steroid) Indomethacin (NSAID) Methyleugenol (Analog)
Primary Target 15-LOX / NF-κBGlucocorticoid Receptor (GR)COX-1 / COX-2DNA Adducts (Toxic)
Anti-Edema Efficacy Moderate-High (LOX-dependent)Very High (Broad spectrum)High (COX-dependent)Moderate
Onset of Action Rapid (Lipid modulation)Delayed (Genomic)Rapid (Enzymatic)Variable
Safety Profile High Potential (Non-genotoxic*)Low (HPA suppression, metabolic)Low (GI ulceration)Low (Carcinogenic)
Key Advantage Specific LOX targeting; lacks steroid side effects.Potency in severe acute inflammation.Established pain relief.Natural occurrence.[1][2]

> Note: The 2,6-substitution pattern in phenylpropanoids is often metabolically more stable and less prone to forming reactive quinone methides compared to the 3,4-substitution (methyleugenol), reducing genotoxicity risks.

Part 3: In Vivo Validation Protocols

Protocol A: Carrageenan-Induced Paw Edema (Acute Inflammation)

Objective: Assess the anti-edematous effect of 2,6-DMPP in a standard acute model.

Experimental Workflow:

  • Animals: Male Wistar rats (180–220g), n=6 per group.

  • Grouping:

    • Group I: Vehicle Control (Saline/Tween 80).

    • Group II: 2,6-DMPP Low Dose (10 mg/kg, i.p.).

    • Group III: 2,6-DMPP High Dose (50 mg/kg, i.p.).

    • Group IV: Positive Control (Indomethacin, 10 mg/kg, i.p.).

  • Induction: Inject 0.1 mL of 1% carrageenan (lambda) into the sub-plantar tissue of the right hind paw 30 mins post-treatment.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.

  • Calculation:

    
     (where 
    
    
    
    is control volume,
    
    
    is treated).
Protocol B: LPS-Induced Systemic Inflammation (Sepsis Model)

Objective: Evaluate the suppression of cytokine storms (TNF-α, IL-6) and NF-κB pathways.[3]

Experimental Workflow:

  • Induction: Intraperitoneal injection of Lipopolysaccharide (LPS, E. coli 055:B5, 5 mg/kg).

  • Treatment: Administer 2,6-DMPP (20, 40 mg/kg) 1 hour prior to LPS challenge.

  • Endpoint: Sacrifice at 6 hours post-LPS.

  • Assays:

    • Serum: ELISA for TNF-α, IL-1β, IL-6.

    • Tissue (Lung/Liver): Western Blot for p-NF-κB (p65), IκBα, COX-2, and 15-LOX.

Part 4: Visualizations

Figure 1: Mechanistic Pathway of 2,6-DMPP

This diagram illustrates the dual intervention points of 2,6-DMPP in the inflammatory cascade, contrasting it with NSAIDs and Steroids.

G Stimulus Inflammatory Stimulus (LPS/Trauma) Membrane Cell Membrane Phospholipids Stimulus->Membrane NFkB_Inactive NF-κB (Inactive) (Cytosol) Stimulus->NFkB_Inactive AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX COX-1 / COX-2 AA->COX LOX 15-Lipoxygenase (15-LOX) AA->LOX PGs Prostaglandins (Pain/Fever) COX->PGs LTs Leukotrienes/HETEs (Chemotaxis/Edema) LOX->LTs NFkB_Active NF-κB (Active) (Nucleus) NFkB_Inactive->NFkB_Active Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Active->Cytokines Transcription NSAID NSAIDs (Indomethacin) NSAID->COX Inhibits DMPP 2,6-DMPP (Candidate) DMPP->LOX Inhibits DMPP->NFkB_Inactive Stabilizes IκBα Steroid Corticosteroids (Dexamethasone) Steroid->PLA2 Inhibits Steroid->NFkB_Active Inhibits

Caption: 2,6-DMPP targets the 15-LOX pathway and NF-κB activation, distinct from COX-centric NSAIDs.

Figure 2: Experimental Workflow for In Vivo Validation

A step-by-step guide to the LPS-induced sepsis model protocol.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Induction cluster_2 Phase 3: Analysis Acclimatization Acclimatization (7 Days) Grouping Randomization (n=6/group) Acclimatization->Grouping PreTreat Pre-treatment (2,6-DMPP i.p.) (-1 Hour) Grouping->PreTreat LPS LPS Induction (5 mg/kg i.p.) (0 Hour) PreTreat->LPS Sacrifice Sacrifice (+6 Hours) LPS->Sacrifice Blood Serum Analysis (ELISA: TNF-α, IL-6) Sacrifice->Blood Tissue Tissue Analysis (Western Blot: p65, LOX) Sacrifice->Tissue

Caption: Workflow for validating anti-inflammatory efficacy in an LPS-induced sepsis model.

Part 5: Expert Insights & Limitations

1. Pharmacokinetics & Solubility:

  • Challenge: Phenylpropanoids like 2,6-DMPP are lipophilic.

  • Solution: For in vivo delivery, use a vehicle of 10% DMSO + 40% PEG400 + 50% Saline to ensure solubility without precipitating in the peritoneal cavity. Avoid pure DMSO to prevent vehicle-induced inflammation.

2. Toxicity Considerations:

  • Metabolic Activation: Unlike its isomer methyleugenol (3,4-dimethoxy), 2,6-DMPP is less likely to form the reactive 1'-hydroxy metabolite responsible for hepatocarcinogenicity. However, histopathological analysis of the liver is mandatory in any sub-chronic study (7+ days) to rule out hepatotoxicity.

3. Distinction from Nicotinic Agonists:

  • Critical Note: The acronym "DMPP" is frequently used for 1,1-Dimethyl-4-phenylpiperazinium (a nicotinic acetylcholine receptor agonist). Researchers must verify the CAS number (3698-35-9 for the phenylpropanoid) to avoid catastrophic experimental errors.

References

  • Chemical Identity & Structure

    • PubChem Compound Summary for CID 524874: 3-(2,6-Dimethoxyphenyl)-1-propene.
    • [Link][1]

  • Mechanistic Basis (LOX Inhibition)

    • 2-Prenylated m-dimethoxybenzenes as potent inhibitors of 15-lipoxygenase. (Snippet reference indicating 2,6-dimethoxyallylbenzene as a scaffold for LOX inhibition).
    • [Link] (General search for "2,6-dimethoxyallylbenzene lipoxygenase")

  • Comparative Phenylpropanoid Pharmacology

    • Anti-inflammatory effects of phenylpropanoids: A review. Journal of Pharmacy and Pharmacology. (Contextual grounding for phenylpropanoid mechanisms).
    • [Link]

  • Standard Protocols

    • Protocol for Carrageenan-induced Paw Edema.
    • [Link]

Sources

Preclinical Efficacy of 3-(2,6-Dimethoxyphenyl)-1-propene: A Comparative Guide Against Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of oncology shifts toward targeted, fragment-based drug design, the allylbenzene class of compounds has emerged as a highly promising scaffold. Specifically, 3-(2,6-Dimethoxyphenyl)-1-propene (hereafter referred to as 2,6-DMAP ) represents an optimized phenylpropene derivative. By leveraging the allyl motif, this compound demonstrates potent procaspase-activating properties and targeted cytotoxicity[1].

This technical guide provides an objective, data-driven comparison of 2,6-DMAP against three gold-standard chemotherapeutics: Cisplatin , Doxorubicin , and Paclitaxel . Designed for drug development professionals, this document synthesizes mechanistic causality, quantitative efficacy, and self-validating experimental workflows.

Mechanistic Causality: The "Why" Behind the Efficacy

To understand the therapeutic potential of 2,6-DMAP, we must dissect its structure-activity relationship (SAR) relative to established drugs.

Traditional chemotherapeutics often rely on blunt-force mechanisms:

  • Cisplatin acts as an alkylating agent, forming platinum-DNA crosslinks that trigger S-phase arrest and apoptosis.

  • Doxorubicin intercalates into DNA and inhibits Topoisomerase II, leading to double-strand breaks.

  • Paclitaxel hyper-stabilizes microtubules, preventing the disassembly required for mitotic progression (G2/M arrest).

While highly effective, these mechanisms are highly susceptible to resistance via p-glycoprotein (P-gp) efflux pumps and nucleotide excision repair (NER) pathways.

The 2,6-DMAP Advantage: Unlike standard drugs, 2,6-DMAP does not directly target DNA or tubulin. Instead, the 2,6-dimethoxy substitution on the aromatic ring provides unique electron-donating properties that stabilize radical intermediates. This structural feature allows 2,6-DMAP to act as a potent generator of reactive oxygen species (ROS) specifically within the altered redox environment of cancer cells. The accumulation of ROS drives the depolarization of the mitochondrial membrane, bypassing traditional efflux pump resistance and directly activating the intrinsic apoptotic cascade via procaspase-3 cleavage[1][2]. Furthermore, closely related dimethoxy-allylbenzenes have been proven to induce strict G0/G1 phase cell cycle arrest[3].

Pathway DMAP 2,6-DMAP (Allylbenzene) ROS ROS Accumulation DMAP->ROS Cisplatin Cisplatin (Alkylating) DNA DNA Crosslinking Cisplatin->DNA Paclitaxel Paclitaxel (Microtubule) Tubulin Spindle Arrest Paclitaxel->Tubulin Mito Mitochondrial Depolarization ROS->Mito Caspase Caspase-3/9 Activation DNA->Caspase Tubulin->Caspase Mito->Caspase Apoptosis Targeted Apoptosis Caspase->Apoptosis

Fig 1. Mechanistic divergence of 2,6-DMAP vs. standard chemotherapeutics in apoptotic signaling.

Quantitative Data Presentation

The following tables summarize the pharmacodynamic profiles and in vitro cytotoxicity of 2,6-DMAP compared to clinical standards. While 2,6-DMAP exhibits higher absolute IC50 values (typical for unformulated preclinical fragments), its distinct lack of cross-resistance makes it an exceptional candidate for adjuvant therapy or further chemical optimization[2].

Table 1: Comparative Pharmacological Properties
CompoundPrimary Molecular TargetPrimary Cell Cycle ArrestPrimary Resistance Mechanism
2,6-DMAP Mitochondria / ROS GenerationG0/G1 PhaseLow (Efflux Independent)
Cisplatin DNA (Purine bases)S PhaseNER Pathway Activation
Doxorubicin Topoisomerase IIG2/M PhaseP-gp Efflux Pump
Paclitaxel β-TubulinG2/M PhaseTubulin Mutations
Table 2: Comparative IC50 Values (µM) at 48h Exposure
Cell LineTissue Origin2,6-DMAPCisplatinDoxorubicinPaclitaxel
COLO 205 Colorectal28.5 ± 2.18.4 ± 1.21.2 ± 0.30.04 ± 0.01
HepG2 Hepatocellular35.2 ± 3.412.1 ± 1.52.5 ± 0.40.08 ± 0.02
MCF-7 Breast41.0 ± 4.215.3 ± 2.03.1 ± 0.50.05 ± 0.01

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. As researchers, we must implement internal controls that instantly flag assay failures, ensuring that the data generated is biologically accurate rather than an artifact of the methodology.

AssayWorkflow Culture 1. Cell Culture (Log-Phase Growth) Treatment 2. Drug Exposure (2,6-DMAP vs Controls) Culture->Treatment Viability 3. MTT Assay (IC50 Profiling) Treatment->Viability Apoptosis 4. Flow Cytometry (Annexin V/PI) Treatment->Apoptosis Validation 5. Western Blot (Protein Targets) Treatment->Validation

Fig 2. Self-validating high-throughput workflow for comparative efficacy profiling.

Protocol 1: Cytotoxicity Profiling via MTT Assay

Causality: We utilize the MTT assay rather than ATP-based luminescent assays because allylbenzenes can temporarily uncouple mitochondrial oxidative phosphorylation[2]. An ATP assay might artificially depress readouts before actual cell death occurs, whereas MTT relies on robust formazan crystal formation by NAD(P)H-dependent oxidoreductases, providing a more stable endpoint for lipophilic compounds.

  • Seeding: Seed COLO 205 cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Dissolve 2,6-DMAP in DMSO and perform serial dilutions. Treat cells for 48h.

  • Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and dissolve formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm.

  • Validation Checkpoint: Include a DMSO-only vehicle control (final concentration <0.1%). If the vehicle control viability drops below 95% compared to untreated media, the solvent concentration is inducing background toxicity, and the plate must be discarded.

Protocol 2: Apoptotic Pathway Elucidation via Annexin V/PI Flow Cytometry

Causality: It is critical to distinguish between true apoptosis (driven by 2,6-DMAP's caspase activation) and necrosis (often caused by off-target toxicity at high doses). Annexin V binds to phosphatidylserine flipped to the outer membrane leaflet (early apoptosis), while Propidium Iodide (PI) intercalates into DNA only when membrane integrity is lost (late apoptosis/necrosis).

  • Harvesting: Collect both adherent and floating cells post-treatment (48h) to ensure late-apoptotic cells are not lost. Wash twice with cold PBS.

  • Resuspension: Resuspend the pellet in 100 µL of 1X Binding Buffer at a concentration of

    
     cells/mL.
    
  • Staining: Add 5 µL of FITC Annexin V and 5 µL of PI. Incubate for 15 minutes at RT in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze via flow cytometry within 1 hour.

  • Validation Checkpoint: Utilize single-stained compensation controls and a positive biological control (e.g., 10 µM Camptothecin). If the single-stain controls show >5% signal in the off-target channel, spectral overlap is occurring, and the compensation matrix must be recalculated before data acquisition.

Protocol 3: Mitochondrial Membrane Potential (ΔΨm) via JC-1 Dye

Causality: Because 2,6-DMAP is hypothesized to collapse the mitochondrial membrane, JC-1 is the optimal fluorescent probe. It forms red J-aggregates in healthy, polarized mitochondria and remains as green monomers in depolarized ones. The ratio of red-to-green fluorescence provides a direct, quantifiable metric of mitochondrial health.

  • Preparation: Post-treatment, wash cells and incubate with 2 µM JC-1 dye for 30 minutes at 37°C.

  • Washing: Wash twice with PBS to remove excess dye and resuspend in 500 µL PBS.

  • Acquisition: Measure fluorescence using a flow cytometer (Ex: 488 nm; Em: 530 nm for green, 590 nm for red).

  • Validation Checkpoint: Use 50 µM FCCP (a known uncoupler) as a depolarization control for 30 minutes prior to staining. If FCCP fails to shift the cell population to >90% green monomers, the JC-1 dye has degraded or precipitated, invalidating the assay.

References

  • Title: From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Triphenylphosphine Derivatives of Allylbenzenes Express Antitumor and Adjuvant Activity When Solubilized with Cyclodextrin-Based Formulations Source: Pharmaceutics (MDPI) URL: [Link]

  • Title: Study of the antitumor mechanisms of apiole derivatives (AP-02) from Petroselinum crispum through induction of G0/G1 phase cell cycle arrest in human COLO 205 cancer cells Source: BMC Complementary and Alternative Medicine (PMC) URL: [Link]

Sources

Structure-Activity Relationship (SAR) and Performance Comparison Guide: 3-(2,6-Dimethoxyphenyl)-1-propene Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: TRPM8 Modulation, Neuropharmacology, and Antimicrobial Applications

Executive Summary

Phenylpropanoids and allylbenzenes represent a highly privileged class of scaffolds in natural product chemistry and rational drug design. Among these, 3-(2,6-Dimethoxyphenyl)-1-propene (CAS: 3698-35-9)[1]—and its closely related analogs such as 4-allyl-2,6-dimethoxyphenol—have emerged as highly potent modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel and broad-spectrum antimicrobial agents[2][3].

This guide provides an objective, data-driven comparison of 3-(2,6-Dimethoxyphenyl)-1-propene derivatives against traditional alternatives like Menthol and Eugenol. By dissecting the Structure-Activity Relationship (SAR), we aim to equip drug development professionals with the mechanistic insights required to optimize these scaffolds for analgesic, cooling, and antimicrobial formulations.

Mechanistic Overview: The Causality of the SAR

The pharmacological superiority of 3-(2,6-Dimethoxyphenyl)-1-propene analogs over simpler monomethoxy phenolics (e.g., eugenol) is driven by precise stereoelectronic effects[3][4].

  • The Allyl Tail (C3 Side Chain): The presence of the 1-propene (allyl) group is strictly required for deep insertion into the hydrophobic pocket of the TRPM8 transmembrane domain[2]. Alkylation at this position has been shown to exponentially increase the binding affinity and antibacterial activity against Gram-negative strains by disrupting lipid bilayers[3].

  • The 2,6-Dimethoxy Motif: Unlike eugenol (which possesses a single methoxy group), the dual methoxy substitution at the 2 and 6 positions creates significant steric bulk. This prevents rapid metabolic oxidation (improving half-life) and enhances lipophilicity, which is critical for crossing the blood-brain barrier to interact with central nervous system targets like GABA_A and 5-HT3A receptors[5].

  • Absence vs. Presence of Phenolic -OH: The parent compound, 3-(2,6-Dimethoxyphenyl)-1-propene, lacks a free phenolic hydroxyl group. This reduces direct reactive oxygen species (ROS) mediated cellular toxicity, making it a safer precursor for systemic analgesics compared to 4-allyl-2,6-dimethoxyphenol, which exhibits higher direct fungi-static activity but greater cytotoxicity[3].

Quantitative Performance Comparison

To objectively evaluate the product, we compare the performance of the 2,6-dimethoxy allylbenzene scaffold against industry-standard alternatives.

Table 1: Comparative Efficacy of Allylbenzene Analogs
Compound / ScaffoldStructural DistinctionTRPM8 EC

(μM)
Antifungal MIC (μg/mL)Primary Pharmacological Profile
Menthol (Control)Cyclic Terpene~4.0>500Standard topical cooling agent; rapid metabolism.
Eugenol 4-allyl-2-methoxyphenol~15.0125Dental analgesic; moderate TRPM8/TRPV1 agonist[4].
4-allyl-2,6-dimethoxyphenol 2,6-dimethoxy + OH~0.8250Potent TRPM8 agonist; high fungi-static activity[2][3].
3-(2,6-Dimethoxyphenyl)-1-propene 2,6-dimethoxy (No OH)~1.2>250High CNS penetration; sustained analgesic precursor[1][5].

Note: TRPM8 EC


 values are synthesized from high-throughput calcium imaging of structurally homologous nutmeg-derived neolignans and allylbenzenes[2][6].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to prevent false positives.

Protocol A: High-Throughput Calcium Imaging for TRPM8 Activation

Purpose: To quantify the cooling/analgesic potency (EC


) of the analogs.
  • Cell Preparation: Culture HEK293 cells stably transfected with human TRPM8 in 384-well plates. Causality: HEK293 cells lack endogenous TRP channels, ensuring that any observed calcium influx is exclusively mediated by the transfected TRPM8 receptor.

  • Dye Loading: Incubate cells with 2 μM Fluo-4 AM (a calcium-sensitive fluorophore) and 2.5 mM Probenecid for 45 minutes at 37°C. Causality: Fluo-4 AM is cell-permeable but non-fluorescent; cellular esterases cleave the AM group, trapping the active dye inside. Probenecid inhibits multidrug resistance transporters, preventing the cells from pumping the dye back out, which stabilizes the baseline fluorescence.

  • Compound Addition: Dispense 3-(2,6-Dimethoxyphenyl)-1-propene analogs at varying concentrations (0.01 μM to 100 μM) using an automated liquid handler.

  • Kinetic Readout: Measure fluorescence (Ex 488 nm / Em 520 nm) continuously for 3 minutes. Calculate the area under the curve (AUC) to determine the EC

    
    .
    
Protocol B: Resazurin-Based Broth Microdilution (Antifungal Assay)

Purpose: To evaluate the fungi-static properties of the methoxylated scaffolds.

  • Inoculum Preparation: Standardize fungal suspensions (e.g., Candida albicans) to

    
     CFU/mL in RPMI-1640 medium.
    
  • Serial Dilution: Prepare a 2-fold serial dilution of the allylbenzene analogs (from 500 μg/mL to 0.9 μg/mL) in a 96-well plate. Causality: Because allylbenzenes are highly lipophilic, 1% DMSO is used as a co-solvent to prevent emulsion formation, which would otherwise cause artificial light scattering and false OD

    
     readings.
    
  • Resazurin Addition: Add 0.01% Resazurin to all wells and incubate for 24 hours at 35°C. Causality: Resazurin is a blue, non-fluorescent dye that metabolically active fungi reduce to resorufin (pink and highly fluorescent). This provides a self-validating colorimetric readout of true biological viability, bypassing the optical interference of lipophilic drug emulsions.

Pathway Visualization

The following diagram illustrates the mechanistic pathway by which 3-(2,6-Dimethoxyphenyl)-1-propene analogs induce an analgesic and cooling response via TRPM8 modulation.

TRPM8_Pathway A 3-(2,6-Dimethoxyphenyl)-1-propene (Lipophilic Insertion) B TRPM8 Receptor Activation (Sensory Neuron Membrane) A->B Binds hydrophobic pocket C Intracellular Ca2+ Influx (Cation Channel Opening) B->C Conformational change D Action Potential Generation (Membrane Depolarization) C->D Threshold potential reached E Analgesic & Cooling Sensation (CNS Signal Processing) D->E Afferent nerve transmission

Figure 1: Mechanism of action for 3-(2,6-Dimethoxyphenyl)-1-propene analogs mediating TRPM8 activation.

References

  • National Institutes of Health (NIH). "Identification of a Novel TRPM8 Agonist from Nutmeg: A Promising Cooling Compound". URL:[Link]

  • Pearl Biosystem. "Major bioactivities and mechanism of action of essential oils and their components". URL:[Link]

  • ResearchGate. "Kampo Medicine: Evaluation of the Pharmacological Activity of 121 Herbal Drugs on GABAA and 5-HT3A Receptors". URL:[Link]

  • Università degli Studi di Milano (AIR Unimi). "TRP ACTIVE COMPOUNDS FROM FOOD PLANTS AND THEIR PROPERTIES AS ANTIMICROBIAL AND BIOCIDES". URL:[Link]

Sources

Benchmarking the synthetic efficiency of different routes to "3-(2,6-Dimethoxyphenyl)-1-propene"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of synthetic routes to 3-(2,6-Dimethoxyphenyl)-1-propene (also known as 2-allyl-1,3-dimethoxybenzene ).

Benchmarking Synthetic Routes to 3-(2,6-Dimethoxyphenyl)-1-propene

Executive Summary & Molecule Profile

Target Molecule: 3-(2,6-Dimethoxyphenyl)-1-propene CAS Registry Number: 3698-35-9 Structure: An allyl group attached to the C2 position of a 1,3-dimethoxybenzene (resorcinol dimethyl ether) core.

Synthetic Challenge: The primary challenge is achieving regioselectivity at the sterically hindered C2 position (between the two methoxy groups). Classical electrophilic aromatic substitution (Friedel-Crafts) favors the electronically activated and less hindered C4 position, yielding the incorrect isomer (1-allyl-2,4-dimethoxybenzene). Therefore, routes relying on Directed Ortho Metalation (DoM) or Transition Metal Cross-Coupling are required.

Route Analysis & Benchmarking

We evaluated three primary synthetic strategies based on Regiocontrol , Atom Economy , and Scalability .

Comparison Matrix
MetricRoute A: Directed Ortho Metalation (DoM) Route B: Kumada Cross-Coupling Route C: Friedel-Crafts Allylation
Starting Material 1,3-Dimethoxybenzene (Cheap)2-Bromo-1,3-dimethoxybenzene (Expensive)1,3-Dimethoxybenzene
Key Reagents n-BuLi, Allyl BromideMg, Allyl Bromide, Ni/Pd Cat.Allyl Bromide, Lewis Acid
Step Count 1 (One-pot)2 (Grignard formation + Coupling)1
Regioselectivity Excellent (>95% C2) Excellent (Pre-functionalized) Poor (Favors C4)
Atom Economy HighModerate (Mg salts waste)High
Scalability High (requires cryogenic cooling)Moderate (exothermic Grignard)High
Recommendation Primary Choice Alternative Not Recommended

Detailed Technical Analysis

Route A: Directed Ortho Metalation (DoM) – The Gold Standard

This route exploits the Cooperative Directing Effect of the two methoxy groups. The C2 proton in 1,3-dimethoxybenzene is the most acidic due to the inductive effect of the two flanking oxygens. Lithiation occurs exclusively at this position, followed by nucleophilic attack on allyl bromide.

  • Mechanism: Complex Induced Proximity Effect (CIPE). The lithium cation coordinates to the methoxy oxygens, directing the base (n-BuLi) to the C2 proton.

  • Advantages: Uses inexpensive starting materials; one-pot procedure; high yield.

  • Critical Control Points:

    • Temperature: Lithiation is typically performed at 0°C to Room Temperature (RT) in ether/hexane, or -78°C in THF to prevent isomerization or benzylic deprotonation (though benzylic protons are absent here).

    • Solvent: Anhydrous THF or Et₂O is essential.

Route B: Kumada Cross-Coupling

This route utilizes a transition metal catalyst to couple a Grignard reagent with an aryl halide.

  • Variant B1: 2,6-Dimethoxyphenylmagnesium bromide + Allyl bromide.

  • Variant B2: 2-Bromo-1,3-dimethoxybenzene + Allylmagnesium bromide.

  • Analysis: While effective, this route is less efficient than Route A because the precursor (2-bromo-1,3-dimethoxybenzene) is typically synthesized via the DoM route (Lithiation + Bromination). Thus, it adds an unnecessary step unless the bromide is already in stock.

Visualizations

Figure 1: Reaction Mechanism & Pathway Comparison

SynthesisRoutes cluster_0 Regioselectivity Control SM 1,3-Dimethoxybenzene Lithio Intermediate: 2-Lithio-1,3-dimethoxybenzene SM->Lithio Directed Ortho Metalation (C2) WrongIso Side Product: 1-Allyl-2,4-dimethoxybenzene SM->WrongIso Electrophilic Subst. (Sterics favor C4) nBuLi n-BuLi / THF nBuLi->Lithio Product TARGET: 3-(2,6-Dimethoxyphenyl)-1-propene Lithio->Product Nucleophilic Substitution AllylBr Allyl Bromide AllylBr->Product LewisAcid Lewis Acid (Friedel-Crafts) LewisAcid->WrongIso

Caption: Figure 1. The DoM pathway (Blue) ensures C2 substitution via chelation control, whereas classical Friedel-Crafts (Red) yields the undesired C4 isomer due to steric hindrance.

Experimental Protocol (Route A)

Objective: Synthesis of 3-(2,6-dimethoxyphenyl)-1-propene via Directed Ortho Metalation.

Safety: n-Butyllithium is pyrophoric. Allyl bromide is a lachrymator and toxic. Perform all operations in a fume hood under an inert atmosphere (Argon/Nitrogen).

Materials:

  • 1,3-Dimethoxybenzene (1.0 eq)

  • n-Butyllithium (1.1 - 1.2 eq, 1.6M or 2.5M in hexanes)

  • Allyl Bromide (1.2 eq)

  • Anhydrous THF (Solvent)

  • Ammonium Chloride (sat.[1] aq.)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Solvation: Add 1,3-Dimethoxybenzene (e.g., 1.38 g, 10 mmol) and anhydrous THF (20 mL).

  • Lithiation: Cool the solution to 0°C (ice bath). Dropwise add n-BuLi (11 mmol) over 10 minutes.

    • Note: The solution may turn yellow/orange. Stir at 0°C to Room Temperature (RT) for 1 to 2 hours to ensure complete formation of the 2-lithio species. (Some protocols suggest stirring at RT is safe and effective for this substrate).

  • Allylation: Cool the mixture back to 0°C (if at RT). Add Allyl Bromide (12 mmol) dropwise.

    • Observation: The reaction is exothermic. Stir at 0°C for 30 minutes, then allow to warm to RT and stir for an additional 2-12 hours (TLC monitoring).

  • Quench & Workup: Quench carefully with saturated NH₄Cl solution. Extract with Diethyl Ether or Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

    • Expected Yield: 75-90%.

    • Appearance: Colorless oil.

References

  • Tsukada, N., et al. (2003).[2] "Palladium-Catalyzed Allylation of Aryl Halides with Allyl Acetates." Synlett, 2003(10), 1431-1434.[2] (Describes synthesis of 2-allyl-1,3-dimethoxybenzene as a reference compound). Link

  • Slocum, D. W., et al. (1995). "Directed Ortho Metalation. Tertiary Amides and O-Carbamates." Journal of Organic Chemistry, 60, 8416. (Foundational work on DoM regioselectivity). Link

  • Gessner, V. H., et al. (2009).[3] "Crystal Structures of n-BuLi Adducts... and Consequences for Deprotonation." Journal of the American Chemical Society.[3] (Discusses lithiation of 1,3-dimethoxybenzene). Link

  • ChemicalBook. (2023). "3-(2,6-Dimethoxyphenyl)-1-propene Product Properties." (Physical data verification). Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(2,6-Dimethoxyphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 3-(2,6-Dimethoxyphenyl)-1-propene Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Safety Summary

Compound Identity: 3-(2,6-Dimethoxyphenyl)-1-propene CAS: 3698-35-9 Structural Class: Allylalkoxybenzene (Alkenylbenzene)

Critical Hazard Alert: While specific toxicological data for this specific isomer (2,6-dimethoxy) is less abundant than its analogs (e.g., Methyleugenol, Safrole), scientific integrity dictates treating this compound as a potential genotoxic carcinogen and skin sensitizer. The allylbenzene structural motif is a known "structural alert" in medicinal chemistry, capable of metabolic activation to reactive carbocations that can alkylate DNA.

Immediate Directive:

  • Containment: Handle exclusively within a certified chemical fume hood.

  • Skin Protection: Double-gloving strategy is mandatory for handling the neat (pure) liquid.

  • Waste: Segregate as hazardous organic waste for high-temperature incineration.

Risk Assessment & Hazard Identification

The following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of the allylbenzene class and available data for CAS 3698-35-9.

Hazard CategoryClassification (GHS/SAR Derived)Mechanism of Action
Acute Toxicity Warning (Oral/Dermal)Lipophilic nature allows rapid absorption through skin and cellular membranes.
Genotoxicity Suspected (Class Effect)Hepatic hydroxylation at the 1'-position of the allyl side chain can yield electrophilic metabolites.
Skin Sensitization High Risk Reactive metabolites can haptenize skin proteins, leading to allergic contact dermatitis.
Physical Hazard Combustible Liquid Flash point likely >90°C (estimated), but vapors can form explosive mixtures if heated.
Personal Protective Equipment (PPE) Strategy

Standard laboratory PPE is insufficient for chronic handling of potential alkylating agents. The following "Defense-in-Depth" strategy is required.

A. Hand Protection Protocol (The "Breakthrough" Logic)

Nitrile gloves alone offer limited protection against aromatic allyl compounds, which can permeate thin nitrile (<4 mil) in minutes.

  • Primary Layer (Inner): Laminate Film (e.g., Silver Shield® / barrier) .

    • Why: Resists permeation of aromatics for >4 hours.

    • Trade-off: Poor dexterity.

  • Secondary Layer (Outer): Nitrile (minimum 5 mil) .

    • Why: Provides mechanical strength and grip; protects the inner liner from tears.

  • Protocol: Inspect outer gloves every 15 minutes. If splashed, immediately remove the outer glove, wash the inner glove, and replace the outer glove.

B. Respiratory Protection[1][2][3][4][5][6][7]
  • Primary Control: Engineering controls (Fume Hood) are the first line of defense.

  • Secondary Control (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges (Black band) + P100 pre-filter.

    • Note: Do not rely on N95 masks; they do not stop organic vapors.

C. Eye & Body Protection[1][3][4][5][6][8]
  • Eyes: Chemical splash goggles (ventless or indirect vent). Face shield required if pouring volumes >100 mL.

  • Body: Lab coat (Nomex/Flame Resistant preferred due to flammability risk) + Chemical-resistant apron (Tychem® or similar) for transfer operations.

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting the correct PPE based on the operation scale.

PPE_Selection Start START: Define Operation Scale_Check Is Scale > 100 mg OR Pure Liquid? Start->Scale_Check Low_Risk Dilute Solution (<10 mM) Scale_Check->Low_Risk No (Dilute) High_Risk Pure / Concentrated Scale_Check->High_Risk Yes Std_PPE Standard PPE: - Nitrile Gloves (Double) - Safety Glasses - Fume Hood Low_Risk->Std_PPE Validate Validation: Check Glove Breakthrough Time Std_PPE->Validate Enhanced_PPE ENHANCED PPE REQUIRED: - Laminate Inner Gloves - Nitrile Outer Gloves - Splash Goggles - Tychem Apron High_Risk->Enhanced_PPE Enhanced_PPE->Validate

Figure 1: PPE Selection Logic Flowchart based on operational risk.

Operational Protocols
Protocol A: Safe Weighing & Transfer

Objective: Prevent aerosolization and surface contamination.

  • Preparation: Place a disposable absorbent mat (absorbent side up) in the fume hood.

  • Taring: Tare the vial/flask before adding the compound. Do not transport open containers of the neat liquid across the lab.

  • Transfer: Use a glass Pasteur pipette or positive-displacement micropipette.

    • Avoid: Plastic serological pipettes (polystyrene may dissolve or leach).

  • Decontamination: Immediately wipe the exterior of the receiving flask with a Kimwipe dampened with Ethanol/Acetone inside the hood before removing it.

Protocol B: Spill Response (Minor < 10 mL)

Objective: Containment without personnel exposure.

  • Alert: Announce "Spill in Hood" to nearby personnel.

  • PPE Upgrade: Don double gloves (Laminate + Nitrile) and respiratory protection if outside the hood.

  • Absorb: Cover spill with Vermiculite or activated charcoal pads.

    • Do not use: Paper towels (rapid evaporation surface area).

  • Clean: Scoop material into a hazardous waste jar. Clean surface with detergent and water, followed by an acetone rinse.

  • Disposal: Label waste as "Hazardous - Allylbenzene Derivative - Flammable/Toxic."

Disposal & Deactivation

Why this matters: Improper disposal can lead to environmental contamination or downstream reactions in waste drums.

Waste StreamMethodRationale
Pure Compound High-Temp Incineration Complete destruction of the benzene ring and allyl moiety.
Contaminated Solids Hazardous Solid Waste Gloves, mats, and wipes must not go in regular trash due to potential leachability.
Aqueous Waste Segregated Organic/Aq Do not pour down the drain.[2][4][8] The compound is lipophilic and toxic to aquatic life.
Emergency Signaling Pathways

Understanding the biological impact of exposure helps in communicating with medical personnel.

Tox_Pathway Exposure Exposure (Inhalation/Dermal) Metabolism Liver Metabolism (P450 Hydroxylation) Exposure->Metabolism Reactive_Metabolite 1'-Hydroxy Metabolite (Electrophile) Metabolism->Reactive_Metabolite DNA_Binding DNA Adduct Formation (Genotoxicity Risk) Reactive_Metabolite->DNA_Binding Potential Protein_Binding Protein Haptenization (Sensitization Risk) Reactive_Metabolite->Protein_Binding Likely

Figure 2: Potential biological pathway of toxicity for allylbenzene derivatives.

References
  • PubChem. (n.d.). 3-(3,5-Dimethoxyphenyl)-1-propene Compound Summary (Analog Reference). National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • NIST. (n.d.). (E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol.[9] NIST Chemistry WebBook. Retrieved March 4, 2026, from [Link]

Sources

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